molecular formula C22H26Cl2N4O4 B2379020 SR-3677 dihydrochloride

SR-3677 dihydrochloride

Número de catálogo: B2379020
Peso molecular: 481.4 g/mol
Clave InChI: INVVXEKRUDMEBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SR-3677 dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl2N4O4 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVXEKRUDMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR-3677 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3][4] This technical guide provides an in-depth exploration of the compound's mechanism of action, detailing its molecular interactions, downstream signaling effects, and its role in critical cellular processes such as cytoskeletal dynamics and mitophagy.[1][5] This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Core Mechanism of Action: Selective ROCK-II Inhibition

SR-3677 functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, demonstrating a significantly higher affinity for ROCK-II.[1][2] The primary mechanism involves the competitive inhibition of the ATP-binding site within the kinase domain of ROCK-II, thereby preventing the phosphorylation of its downstream substrates.[1] This selectivity is largely attributed to the hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[1][3]

Quantitative Inhibition Data

The inhibitory potency of SR-3677 against ROCK-I and ROCK-II, as well as other kinases, has been quantified through various enzyme-based and cell-based assays.

TargetIC50 (nM)Assay Type
ROCK-II 3Enzyme-based
ROCK-I 56Enzyme-based
ppMLC ~3Cell-based
PKA 3,968Not Specified
MRCK 1,190Not Specified
Akt1 7,491Not Specified

Table 1: Summary of SR-3677 inhibitory concentrations against various kinases. Data sourced from multiple studies.[1][4][6]

Furthermore, screening against a panel of 353 kinases revealed an off-target hit rate of only 1.4%, and it inhibited only 3 out of 70 non-kinase enzymes and receptors, highlighting its high selectivity.[3][4]

Downstream Signaling Pathways

The Rho/ROCK signaling pathway is a central regulator of numerous cellular functions.[5] By inhibiting ROCK-II, SR-3677 instigates significant downstream effects, primarily impacting the actin cytoskeleton and promoting mitophagy.[1]

Modulation of the Cytoskeleton

Activated by the small GTPase RhoA, ROCK kinases phosphorylate key substrates that regulate cytoskeletal dynamics.[5] SR-3677's inhibition of ROCK-II disrupts these processes.

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin ATPase activity and promotes actin-myosin contractility, leading to the formation of stress fibers.[5] SR-3677 prevents this phosphorylation.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which in turn inhibits myosin light chain phosphatase (MLCP). This inhibition maintains MLC in a phosphorylated state.[5] SR-3677's action allows for MLCP to remain active, leading to dephosphorylation of MLC.

  • LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases, which then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[5] SR-3677 prevents this cascade, leading to increased actin filament turnover.

RhoA RhoA-GTP ROCK2 ROCK-II RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates MYPT1 MYPT1 ROCK2->MYPT1 Phosphorylates LIMK LIMK ROCK2->LIMK Phosphorylates SR3677 SR-3677 SR3677->ROCK2 Inhibits pMLC p-MLC MLC->pMLC Contractility Actin-Myosin Contractility pMLC->Contractility pMYPT1 p-MYPT1 MYPT1->pMYPT1 MLCP MLCP pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin p-Cofilin Cofilin->pCofilin Actin_Polymerization Actin Filament Stabilization pCofilin->Actin_Polymerization Inhibits Depolymerization

SR-3677 inhibits ROCK-II, affecting cytoskeletal dynamics.
Enhancement of Mitophagy

Recent studies have demonstrated that SR-3677 enhances Parkin-mediated mitophagy, the process of clearing damaged mitochondria.[7] Inhibition of ROCK2 by SR-3677 has been shown to increase the recruitment of Parkin to depolarized mitochondria.[7][8] This suggests a novel role for ROCK-II in the regulation of mitochondrial quality control.

Mitochondrial_Damage Mitochondrial Damage (e.g., CCCP) Mitochondria Damaged Mitochondria Mitochondrial_Damage->Mitochondria ROCK2 ROCK-II Parkin Parkin ROCK2->Parkin Inhibits Recruitment SR3677 SR-3677 SR3677->ROCK2 Inhibits Parkin->Mitochondria Recruitment Mitophagy Mitophagy Mitochondria->Mitophagy

SR-3677 promotes mitophagy by inhibiting ROCK-II.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.[1][3]

  • Reaction Setup : In a microplate, a 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is prepared.[1][3]

  • Compound Addition : 20 nL of SR-3677 at various concentrations is dispensed into the wells.[1][3]

  • Reaction Initiation : The reaction is initiated by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[1][3]

  • Incubation : The reaction is incubated for 4 hours at room temperature.[1][3]

  • Reaction Termination and Detection : The reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[3]

Start Start Prepare_Mixture Prepare Substrate/ATP Mixture Start->Prepare_Mixture Add_Compound Add SR-3677 (Varying Concentrations) Prepare_Mixture->Add_Compound Add_Kinase Add ROCK-I or ROCK-II Add_Compound->Add_Kinase Incubate Incubate for 4 hours at RT Add_Kinase->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal End End Measure_Signal->End

Workflow for in vitro kinase IC50 determination.
Parkin Recruitment Assay (Immunofluorescence)

This protocol assesses the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria in a cellular context.[1][8]

  • Cell Culture : Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[8]

  • Pre-treatment : Cells are pre-treated with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2 hours.[1][8]

  • Induction of Mitochondrial Damage : Mitochondrial damage is induced by adding a mitochondrial uncoupler like CCCP (10 µM) for 1 hour.[1][8]

  • Immunostaining : Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and immunostained for mitochondrial markers (e.g., TOM20).[1][8]

  • Imaging and Analysis : Cells are imaged using a fluorescence microscope to visualize and quantify the co-localization of YFP-Parkin with the mitochondrial marker.[8]

Start Start Seed_Cells Seed YFP-Parkin SH-SY5Y Cells Start->Seed_Cells Pre_treat Pre-treat with SR-3677 (0.5 µM) or Vehicle for 2h Seed_Cells->Pre_treat Induce_Damage Induce Mitochondrial Damage with CCCP (10 µM) for 1h Pre_treat->Induce_Damage Fix_Permeabilize Fix and Permeabilize Cells Induce_Damage->Fix_Permeabilize Immunostain Immunostain for Mitochondrial Marker Fix_Permeabilize->Immunostain Image_Analyze Image and Quantify Parkin-Mitochondria Co-localization Immunostain->Image_Analyze End End Image_Analyze->End

Experimental workflow for the Parkin recruitment assay.

Conclusion

SR-3677 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of ROCK-II in cellular physiology and pathology.[1] Its ability to modulate cytoskeletal dynamics and enhance mitophagy opens promising avenues for its potential therapeutic application in diseases characterized by mitochondrial dysfunction.[1][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for scientists aiming to leverage SR-3677 in their research endeavors.

References

SR-3677 dihydrochloride as a selective ROCK-II inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The dysregulation of this pathway has been implicated in a variety of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1][2] SR-3677 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of ROCK-II, one of the two isoforms of ROCK, offering a valuable tool for dissecting the specific roles of ROCK-II in health and disease. This technical guide provides a comprehensive overview of SR-3677, including its pharmacological data, the underlying signaling pathway, and detailed experimental protocols.

Pharmacological and Chemical Properties of SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor that acts as an ATP-competitive inhibitor of ROCK kinases.[3] Its chemical name is N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride.[4]

PropertyValueReference(s)
Chemical Name N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride[4]
Molecular Formula C₂₂H₂₄N₄O₄·2HCl
Molecular Weight 481.37 g/mol
CAS Number 1781628-88-3
Purity ≥98%[4]
Solubility Soluble to 100 mM in water and DMSO
Storage Desiccate at room temperature

In Vitro Inhibitory Activity of SR-3677

SR-3677 demonstrates high potency and selectivity for ROCK-II over ROCK-I.

TargetIC₅₀ (nM)Reference(s)
ROCK-II3[4][5]
ROCK-I56[4][5]

A screening against a panel of 353 kinases at a concentration of 3 µM showed that SR-3677 inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%, indicating a high degree of selectivity.[3]

The ROCK-II Signaling Pathway

The Rho/ROCK signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The pathway is initiated by the activation of the small GTPase RhoA.[1] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition regulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Upon activation, GTP-bound RhoA interacts with and activates its downstream effectors, ROCK1 and ROCK2.[1]

Activated ROCK-II phosphorylates a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[1] Key downstream effectors include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting the assembly of actin-myosin filaments and leading to increased cell contractility and stress fiber formation.[1]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP).[1] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1]

  • LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This results in the stabilization and accumulation of actin filaments.[1]

ROCK_II_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK GEFs GEFs GPCR_RTK->GEFs GAPs GAPs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange GDIs GDIs RhoA_GDP->GDIs Sequesters in cytosol RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->GAPs GTP hydrolysis RhoA_GTP->RhoA_GDP ROCK_II ROCK-II RhoA_GTP->ROCK_II LIMK LIMK ROCK_II->LIMK MYPT1 MYPT1 ROCK_II->MYPT1 MLC MLC ROCK_II->MLC SR3677 SR-3677 SR3677->ROCK_II Cofilin Cofilin LIMK->Cofilin p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Filament Stabilization Cofilin->Actin_Polymerization MLCP MLCP MYPT1->MLCP p_MYPT1 p-MYPT1 (Inactive) p_MLC p-MLC MLCP->p_MLC MLC->p_MLC p_MLC->MLC Stress_Fibers Stress Fibers & Cell Contraction p_MLC->Stress_Fibers

ROCK-II Signaling Pathway and Inhibition by SR-3677.

Experimental Protocols

In Vitro Kinase Assay for ROCK-II Inhibition

This protocol is adapted from a described method for determining the IC₅₀ of SR-3677.[6]

Materials:

  • Recombinant human ROCK-II enzyme

  • STK2 kinase substrate (e.g., from Cisbio)

  • ATP

  • This compound

  • STK-buffer

  • Detection reagents (e.g., antibody and Sa-XL in detection buffer)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of SR-3677 in DMSO.

  • In a 384-well plate, add 20 nL of the test compound (SR-3677) dilutions.

  • Prepare a mixture of 1 µM STK2 substrate and 20 µM ATP in STK-buffer. Add 5 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 0.5 nM ROCK-II in STK-buffer to each well.

  • Incubate the plate at room temperature for 4 hours.

  • Stop the reaction by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.

  • Read the plate on a suitable plate reader to measure kinase activity.

  • Calculate the percent inhibition for each concentration of SR-3677 and determine the IC₅₀ value using appropriate software.

Kinase_Assay_Workflow Start Start Prep_SR3677 Prepare SR-3677 Serial Dilutions Start->Prep_SR3677 Add_SR3677 Add 20 nL SR-3677 to 384-well Plate Prep_SR3677->Add_SR3677 Add_Sub_ATP Add 5 µL Substrate/ATP Mix Add_SR3677->Add_Sub_ATP Prep_Sub_ATP Prepare Substrate/ATP Mix (1 µM STK2, 20 µM ATP) Prep_Sub_ATP->Add_Sub_ATP Add_Enzyme Add 5 µL ROCK-II to Initiate Reaction Add_Sub_ATP->Add_Enzyme Prep_Enzyme Prepare ROCK-II Enzyme (0.5 nM) Prep_Enzyme->Add_Enzyme Incubate Incubate 4 hours at Room Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction with 10 µL Detection Reagents Incubate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Analyze Calculate % Inhibition and IC₅₀ Read_Plate->Analyze End End Analyze->End

Workflow for In Vitro Kinase Inhibition Assay.
Western Blot Analysis of MLC Phosphorylation

This protocol provides a general workflow for assessing the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK-II.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-MLC and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • For total MLC, the membrane can be stripped and re-probed with an antibody against total MLC.

  • Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.

Applications and Future Directions

SR-3677's high selectivity for ROCK-II makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of this kinase isoform. It has been utilized in studies investigating neuroprotection through the enhancement of mitophagy and in ex vivo models of glaucoma, where it was shown to increase aqueous humor outflow.[3][7] Further research with SR-3677 and other selective ROCK-II inhibitors will be crucial in validating ROCK-II as a therapeutic target for a range of diseases and in the development of next-generation therapeutics with improved efficacy and safety profiles. development of next-generation therapeutics with improved efficacy and safety profiles.

References

SR-3677 Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater affinity for ROCK-II over ROCK-I. This technical guide provides an in-depth overview of the chemical and biological properties of SR-3677 dihydrochloride, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where ROCK signaling plays a critical role.

Chemical and Physical Properties

This compound is the salt form of the parent compound SR-3677, enhancing its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized in the tables below.

General Information
PropertyValueReference
IUPAC Name N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride
Synonyms This compound, Compound 5[1][2]
CAS Number 1781628-88-3
Molecular Formula C₂₂H₂₄N₄O₄ · 2HCl
Molecular Weight 481.37 g/mol
Purity ≥98%
Appearance White to light brown powder/crystalline solid[3]
Storage Desiccate at room temperature
Physicochemical Data
PropertyValueMethodReference
pKa 11.90 ± 0.70Predicted[3]
LogP 3.44510Predicted[4]
Solubility
SolventSolubilityReference
WaterSoluble to 100 mM
DMSOSoluble to 100 mM
DMF30 mg/mL[5]
Ethanol5 mg/mL[5]

Biological Activity

SR-3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs).[5] It exhibits high selectivity for ROCK-II over ROCK-I.[5]

In Vitro Potency
TargetIC₅₀ (nM)Reference
ROCK-I56[1][2]
ROCK-II3[1][2]

Mechanism of Action and Signaling Pathway

SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. By inhibiting ROCK, SR-3677 modulates the phosphorylation of downstream substrates, leading to changes in cellular function.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoGAPs RhoGAPs RhoA_GTP->RhoGAPs ROCK ROCK (ROCK-I / ROCK-II) RhoA_GTP->ROCK RhoGAPs->RhoA_GDP GTP GDP LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP SR3677 SR-3677 SR3677->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments pMLC p-MLC MLC->pMLC MLCP->pMLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK-I and ROCK-II.

Materials:

  • ROCK-I and ROCK-II enzymes

  • Kinase substrate (e.g., long S6K substrate peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume (e.g., 5 µL) of the kinase/substrate mixture to each well of a 384-well plate.

  • Dispense a nanoliter volume (e.g., 20 nL) of the serially diluted SR-3677 or DMSO (vehicle control) into the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilution of SR-3677 and Kinase/Substrate/ATP Solutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase/Substrate Mixture into 384-well Plate Prepare_Reagents->Dispense_Kinase Dispense_Compound Add SR-3677 Dilutions or DMSO (Control) Dispense_Kinase->Dispense_Compound Initiate_Reaction Initiate Reaction with ATP Dispense_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence/ Fluorescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.

Stock Solution Preparation

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Procedure for a 10 mM Stock Solution:

  • Weigh the required amount of this compound (Molecular Weight: 481.37 g/mol ). For 1 mL of a 10 mM stock solution, 4.81 mg is needed.

  • Add the appropriate volume of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stability and Storage

This compound should be stored desiccated at room temperature. For long-term storage, it is advisable to store the compound at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C.

A formal stability-indicating assay for this compound has not been detailed in the public literature. However, a general approach to developing such a method would involve forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) followed by the development of a stability-indicating HPLC method to separate the parent compound from any degradation products.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of related N-(2,3-dihydro-1,4-benzodioxin-6-yl) amides has been described in the literature, which could serve as a basis for a potential synthetic route. A general synthetic approach would likely involve the coupling of a substituted 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with a substituted aniline (B41778) derivative.

Disclaimer

This compound is intended for research use only and is not for human or veterinary use. The information provided in this document is for informational purposes and should be used by qualified professionals.

References

SR-3677 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's physicochemical properties, its mechanism of action within the ROCK signaling pathway, and detailed protocols for key experimental assays.

Compound Profile: SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor with high affinity and selectivity for ROCK2 over ROCK1.[1][2][3][4][5] Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₄O₄·2HCl[4]
Molecular Weight 481.37 g/mol [4]
Appearance White to off-white solid[1]
Solubility Soluble in Water (to 100 mM) and DMSO (to 100 mM)[4]

Mechanism of Action and Signaling Pathway

SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of cellular events. SR-3677, by selectively inhibiting ROCK2, modulates these downstream effects.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates LIMK LIM Kinase (LIMK) ROCK2->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK2->MLCP Inhibits SR3677 SR-3677 SR3677->ROCK2 Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Leads to pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction Promotes

Figure 1: Simplified Rho/ROCK2 signaling pathway and the inhibitory action of SR-3677.

Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. It exhibits significant selectivity for ROCK2 over ROCK1.

TargetIC₅₀ (nM)Assay TypeReference
ROCK2~3Enzyme-based[1][2][3]
ROCK156Enzyme-based[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of SR-3677.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK1 and ROCK2.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing a specific peptide substrate (e.g., 1 µM STK2 substrate) and ATP (e.g., 4 µM for ROCK1; 20 µM for ROCK2) in a suitable kinase buffer.

    • Add the reaction mixture to the wells of a microplate.

  • Compound Addition:

    • Dispense serial dilutions of SR-3677 into the wells.

  • Reaction Initiation:

    • Start the reaction by adding recombinant ROCK1 (e.g., 2.5 nM) or ROCK2 (e.g., 0.5 nM) enzyme to the wells.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Mix Prepare Substrate & ATP Mixture Start->Prep_Mix Add_SR3677 Add SR-3677 (Serial Dilutions) Prep_Mix->Add_SR3677 Add_Enzyme Add ROCK1 or ROCK2 Enzyme Add_SR3677->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Calculate IC₅₀ Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro kinase inhibition assay.
Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol is used to assess the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., smooth muscle cells, endothelial cells) to a suitable confluency.

    • Treat the cells with various concentrations of SR-3677 for a specified duration. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated MLC (p-MLC) and total MLC.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-MLC signal to the total MLC signal.

Ex Vivo Aqueous Humor Outflow Facility Assay

This assay evaluates the effect of SR-3677 on the outflow of aqueous humor in an ex vivo model, which is relevant for glaucoma research.

Methodology:

  • Eye Preparation:

    • Obtain fresh porcine eyes and prepare them for perfusion.

  • Cannulation and Perfusion:

    • Cannulate the anterior chamber of the eye with two needles.

    • Perfuse the anterior chamber with a perfusion solution at a constant flow rate (e.g., 4.5 µL/min) until a stable baseline intraocular pressure (IOP) is achieved.

  • Compound Administration:

    • Switch to a perfusion solution containing SR-3677 at the desired concentration.

  • Data Acquisition:

    • Continuously measure the IOP throughout the experiment.

  • Data Analysis:

    • Calculate the outflow facility (C) using the formula: C = Flow Rate / (IOP - Episcleral Venous Pressure). The change in outflow facility in the presence of SR-3677 is then determined.

Outflow_Assay_Workflow Start Start: Obtain Porcine Eyes Cannulate Cannulate Anterior Chamber Start->Cannulate Baseline Establish Baseline IOP (Constant Flow Perfusion) Cannulate->Baseline Add_SR3677 Perfuse with SR-3677 Solution Baseline->Add_SR3677 Measure_IOP Continuously Measure IOP Add_SR3677->Measure_IOP Calculate Calculate Outflow Facility Measure_IOP->Calculate End End Calculate->End

Figure 3: Workflow for the ex vivo aqueous humor outflow facility assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the ROCK2 signaling pathway. Its high potency and selectivity make it a superior choice for in vitro and in vivo studies aimed at understanding and potentially treating a range of disorders where ROCK2 is implicated, including glaucoma, cardiovascular diseases, and neurological conditions. The experimental protocols provided in this guide offer a foundation for the robust evaluation of SR-3677 and other ROCK inhibitors.

References

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's chemical identity, mechanism of action, and key quantitative data. Furthermore, it offers comprehensive experimental protocols for researchers investigating the therapeutic potential of ROCK inhibition.

Core Compound Identification

SR-3677 is a small molecule inhibitor with high affinity for ROCK, particularly the ROCK-II isoform. For accurate identification and sourcing, it is crucial to distinguish between the parent compound and its dihydrochloride salt.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
SR-36771072959-67-1C₂₂H₂₄N₄O₄408.45
SR-3677 Dihydrochloride 1781628-88-3 [1][2][3][4]C₂₂H₂₄N₄O₄ · 2HCl481.37

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

SR-3677 exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[5] The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cytoskeletal tension.

Key downstream effectors of ROCK include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin, promoting actin-myosin contractility and the formation of stress fibers.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition results in a sustained contractile state by preventing the dephosphorylation of MLC.

  • LIM kinases (LIMK): Activation of LIMK through ROCK-mediated phosphorylation leads to the inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.

By inhibiting ROCK, SR-3677 disrupts these downstream events, leading to smooth muscle relaxation and disassembly of stress fibers.

Signaling Pathway Diagram

SR3677_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK-I / ROCK-II RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates SR3677 SR-3677 SR3677->ROCK Inhibits pMLC p-MLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers Promotes MLCP MLCP MYPT1->MLCP pMYPT1 p-MYPT1 pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Actin_Stress_Fibers Promotes (via actin stabilization)

SR-3677 inhibits the Rho/ROCK signaling pathway, preventing downstream phosphorylation events.

Quantitative Data: Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for the ROCK-II isoform over the ROCK-I isoform.

TargetIC₅₀ (nM)Assay Type
ROCK-II3[3][4][6]Enzyme-based
ROCK-I56[3][4][6]Enzyme-based

Experimental Protocols

In-vitro ROCK-II Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of SR-3677 on ROCK-II in a biochemical assay format.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - SR-3677 dilutions - ROCK-II enzyme - Substrate/ATP mix Start->Prepare_Reagents Add_Inhibitor Add 1 µL of SR-3677 or DMSO to 384-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add 2 µL of ROCK-II enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add 2 µL of Substrate/ATP mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_60min Incubate at room temperature for 60 minutes Add_Substrate_ATP->Incubate_60min Add_ADP_Glo Add 5 µL of ADP-Glo™ Reagent Incubate_60min->Add_ADP_Glo Incubate_40min Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add 10 µL of Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate at room temperature for 30 minutes Add_Detection_Reagent->Incubate_30min Read_Luminescence Record Luminescence Incubate_30min->Read_Luminescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in-vitro ROCK-II kinase inhibition assay using a luminescence-based method.

This protocol is adapted from a generic ADP-Glo™ Kinase Assay.[7]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer. Include a vehicle control (DMSO).

    • Dilute recombinant ROCK-II enzyme to the desired concentration in Kinase Buffer.

    • Prepare a substrate/ATP mix in Kinase Buffer (e.g., S6Ktide substrate and ATP).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted SR-3677 or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted ROCK-II enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.

    • Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol describes how to assess the effect of SR-3677 on the phosphorylation of MLC in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., vascular smooth muscle cells) and grow to the desired confluency.

    • Treat the cells with various concentrations of SR-3677 or vehicle control for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., GAPDH).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-MLC to total MLC for each treatment condition.

Immunofluorescence Staining for Parkin Recruitment

SR-3677 has been shown to enhance the recruitment of the E3 ubiquitin ligase Parkin to damaged mitochondria, a key step in mitophagy. This protocol allows for the visualization of this process.

  • Cell Culture and Treatment:

    • Plate cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.

    • Pre-treat the cells with the desired concentration of SR-3677 or vehicle control.

    • Induce mitochondrial damage by adding a mitochondrial uncoupler (e.g., CCCP).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Staining:

    • Block non-specific binding with a suitable blocking buffer.

    • (Optional) Incubate with a primary antibody against a mitochondrial marker.

    • Wash and incubate with a fluorescently labeled secondary antibody (if a primary antibody was used).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the colocalization of YFP-Parkin with the mitochondrial marker to assess the extent of Parkin recruitment.

Ex Vivo Aqueous Humor Outflow Assay

This generalized protocol describes a method to measure the effect of ROCK inhibitors like SR-3677 on aqueous humor outflow in an ex vivo setting, often using porcine or human donor eyes.

  • Eye Preparation:

    • Obtain fresh enucleated eyes and prepare the anterior segment by removing the posterior portion of the eye.

    • Mount the anterior segment in a perfusion chamber.

  • Perfusion:

    • Perfuse the anterior segment with a suitable perfusion medium (e.g., DMEM) at a constant pressure.

    • Allow the outflow rate to stabilize to establish a baseline.

  • Treatment:

    • Switch to a perfusion medium containing SR-3677 at the desired concentration.

    • Continue to perfuse at a constant pressure and monitor the outflow rate.

  • Data Collection and Analysis:

    • Record the outflow rate continuously.

    • Calculate the change in outflow facility (the inverse of outflow resistance) in response to SR-3677 treatment. An increase in outflow facility indicates a reduction in outflow resistance.

References

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Dysregulation of the Rho/ROCK signaling pathway is implicated in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of SR-3677 dihydrochloride, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

SR-3677 exhibits significant selectivity for ROCK2 over ROCK1 and a low off-target hit rate against a broad panel of kinases.[2][3]

Parameter Value Reference
IC50 (ROCK2) 3 nM[2][3][5]
IC50 (ROCK1) 56 nM[5][6]
Kinase Selectivity 1.4% off-target hit rate against 353 kinases[2][3]
Other Enzymes Inhibited only 3 out of 70 non-kinase enzymes and receptors[2][3]

Discovery and Synthesis

The discovery of SR-3677 was the result of a focused drug discovery effort aimed at identifying selective ROCK2 inhibitors. The process involved screening of a chemical library, followed by structure-activity relationship (SAR) optimization of initial hits to yield potent and selective compounds. SR-3677 (referred to as compound 5 in the initial discovery publication) emerged as a lead candidate from these efforts.[5]

Synthesis Pathway

The synthesis of SR-3677 involves a multi-step process culminating in the formation of the final amide bond. A key step is the coupling of a substituted aniline (B41778) with a benzodioxane carboxylic acid derivative. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme is outlined in the discovery publication by Feng et al. (2008).

Mechanism of Action

SR-3677 exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK2. This prevents the phosphorylation of downstream ROCK substrates, thereby modulating the Rho/ROCK signaling pathway.

Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a critical regulator of cellular functions such as cytoskeletal dynamics, cell adhesion, and migration.[4] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[4] Activated ROCK phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased cell contractility.[4]

Rho_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition Extracellular_Signals Extracellular_Signals GEFs GEFs Extracellular_Signals->GEFs RhoA_GDP RhoA_GDP GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation GAPs GAPs GAPs->RhoA_GTP GTP Hydrolysis (Inactivation) GDIs GDIs GDIs->RhoA_GDP Sequestration Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Filament_Dynamics Actin_Filament_Dynamics Cofilin->Actin_Filament_Dynamics MLCP MLCP MYPT1->MLCP MLC_P MLC_P MLCP->MLC_P Dephosphorylation Cell_Contraction Cell_Contraction MLC_P->Cell_Contraction MLC->MLC_P SR3677 SR-3677 SR3677->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway and the point of inhibition by SR-3677.

Experimental Protocols

The following are representative protocols for the evaluation of SR-3677's biological activity.

In Vitro Kinase Assay

This assay determines the inhibitory activity of SR-3677 against ROCK1 and ROCK2.

  • Assay Setup : The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reaction Mixture : A mixture of STK2 substrate and ATP is added to the wells of a microplate.[2]

  • Compound Addition : Test compounds, such as SR-3677, are dispensed into the wells.[2]

  • Enzyme Addition : The reaction is initiated by the addition of either ROCK1 or ROCK2 enzyme.[2]

  • Incubation : The reaction is incubated at room temperature.[2]

  • Detection : The reaction is stopped, and a detection mixture containing a specific antibody and a fluorescent probe is added. The signal is then read on a compatible plate reader.[2]

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

This assay measures the ability of SR-3677 to inhibit ROCK activity in a cellular context.

  • Cell Culture : A suitable cell line, such as A7r5 smooth muscle cells, is cultured to sub-confluence.

  • Compound Treatment : Cells are treated with varying concentrations of SR-3677 for a specified period.

  • Cell Lysis : Cells are washed and lysed to extract proteins.

  • Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated MLC and total MLC.

  • Analysis : The ratio of phosphorylated MLC to total MLC is quantified to determine the inhibitory effect of SR-3677.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel ROCK inhibitor like SR-3677 typically follows a structured workflow.

Inhibitor_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo Evaluation A High-Throughput Screening B Hit Identification A->B C Lead Optimization (SAR) B->C D Synthesis of SR-3677 C->D E Biochemical Kinase Assays (ROCK1 & ROCK2) D->E F Kinase Panel Screening E->F G Cellular Assays (e.g., p-MLC Western Blot) E->G H Ex Vivo Models (e.g., Porcine Eye Outflow) G->H I In Vivo Disease Models H->I J Pharmacokinetic Studies I->J

Caption: A logical workflow for the discovery and evaluation of a ROCK inhibitor like SR-3677.

Applications in Research

SR-3677 has been utilized as a research tool in various studies, including:

  • Mitophagy and Neuroprotection : SR-3677 has been shown to enhance the Parkin-mediated mitophagy pathway, which is involved in the clearance of damaged mitochondria. This suggests a potential therapeutic application in neurodegenerative diseases like Parkinson's disease.

  • Cancer Research : The Rho/ROCK pathway is implicated in cancer cell migration and metastasis. SR-3677 is used to probe the role of ROCK2 in these processes.

  • Synthetic Lethality : Studies have explored the use of ROCK inhibitors, including SR-3677, to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as BRCA2 deficiency.[7]

Handling and Storage

  • Solubility : this compound is soluble in water and DMSO.[6]

  • Storage : For long-term storage, it is recommended to store the compound in powder form at -20°C. Stock solutions should be stored at -80°C.[3]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ROCK2. Its high potency and selectivity make it a superior probe compared to less selective ROCK inhibitors. Further research into its pharmacokinetic properties and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.

References

SR-3677 Dihydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it a significant target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the biological activity of SR-3677, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The biological effects of SR-3677 are mediated through its inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2]

The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) in turn activates its primary downstream effectors, ROCK1 and ROCK2.[2] ROCKs are serine/threonine kinases that phosphorylate numerous substrates, leading to a cascade of cellular events.[2][4] Key downstream effectors of ROCK include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly and leading to increased cell contractility and stress fiber formation.[2]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[2]

  • LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, resulting in the stabilization and accumulation of actin filaments.[2]

  • Ezrin-Radixin-Moesin (ERM) family proteins: ROCK phosphorylation of ERM proteins is involved in cell adhesion and migration.[2]

By inhibiting ROCK, SR-3677 effectively attenuates these downstream signaling events, leading to its observed biological activities.

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK GEFs GEFs GPCR_RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) GAPs GAPs RhoA_GTP->GAPs GDIs GDIs RhoA_GTP->GDIs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK SR_3677 SR-3677 SR_3677->ROCK MLC MLC ROCK->MLC + MYPT1 MYPT1 ROCK->MYPT1 + LIMK LIMK ROCK->LIMK + p_MLC p-MLC MLC->p_MLC Cellular_Responses Cellular Responses (Contraction, Migration, Proliferation) p_MLC->Cellular_Responses MLCP MLCP MLCP->p_MLC - p_MYPT1 p-MYPT1 (Inactive MLCP) MYPT1->p_MYPT1 p_MYPT1->MLCP p_LIMK p-LIMK LIMK->p_LIMK Cofilin Cofilin p_LIMK->Cofilin + p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin p_Cofilin->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Quantitative Data

In Vitro Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for ROCK-II over ROCK-I.

TargetIC50 (nM)Source
ROCK-I56[1]
ROCK-II3[1]
Effective Concentrations in Cellular and In Vivo Models

Published studies have demonstrated the biological activity of SR-3677 across various experimental models.

Cell Line / OrganismConcentrationObserved EffectReference
SH-SY5Y4 µMNo adverse effect on cell viability[5]
SH-SY5Y0.5 µMMaximal Parkin recruitment to damaged mitochondria[5]
HeLa Cells0.5 µMEnhanced mitophagy and increased HK2 abundance at mitochondria[6]
Drosophila melanogaster1 mM (in feed)Improved survival and locomotor ability in a Parkinson's model[5]
Murine ModelNot SpecifiedHepatoprotective in liver ischemia/reperfusion injury[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of SR-3677 against ROCK kinases.

1. Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Substrate (e.g., Long S6K peptide)

  • ATP (at Km for each enzyme)

  • SR-3677 dihydrochloride (serial dilutions)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of SR-3677 in the kinase buffer.

  • Add the kinase, substrate, and SR-3677 (or vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Downstream ROCK Signaling

This protocol is for assessing the effect of SR-3677 on the phosphorylation of ROCK substrates in cultured cells.

1. Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-MYPT1, total MYPT1, phospho-MLC, total MLC, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

2. Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of SR-3677 or vehicle for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol measures the effect of SR-3677 on the migratory and invasive potential of cancer cells.

1. Materials:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • For invasion assays, inserts coated with Matrigel

  • Cancer cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Crystal violet staining solution

2. Procedure:

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of SR-3677 or vehicle.

  • Add the cell suspension to the upper chamber of the Boyden chamber inserts.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate for a time sufficient for cell migration/invasion (e.g., 24-48 hours).

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Experimental_Workflow Start Hypothesis: SR-3677 inhibits a cellular process In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Culture Cell-Based Assays In_Vitro_Kinase_Assay->Cell_Culture Western_Blot Western Blot (Target Engagement) Cell_Culture->Western_Blot Functional_Assay Functional Assay (e.g., Migration, Viability) Cell_Culture->Functional_Assay In_Vivo_Model In Vivo Model Selection Western_Blot->In_Vivo_Model Functional_Assay->In_Vivo_Model Efficacy_Study Efficacy Study (e.g., Tumor Growth, Behavior) In_Vivo_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Conclusion Conclusion on Biological Activity PK_PD_Analysis->Conclusion

Caption: General workflow for characterizing the biological activity of SR-3677.

Therapeutic Potential

The potent and selective inhibition of ROCK by SR-3677 suggests its therapeutic potential in a range of diseases.

  • Cancer: The Rho/ROCK pathway is frequently overactivated in various cancers, promoting tumor cell invasion and metastasis.[3] Inhibition of ROCK has been shown to decrease cancer cell invasion and motility.[3] Specifically, ROCK2 overexpression has been reported in several cancers, and its silencing reduces metastasis.[4]

  • Neurodegenerative Diseases: SR-3677 has been shown to enhance the neuroprotective Parkin-mediated mitophagy pathway, which is responsible for clearing damaged mitochondria.[6] This mechanism is particularly relevant for diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[6]

  • Ischemia/Reperfusion Injury: SR-3677 has demonstrated hepatoprotective effects in a murine model of liver ischemia/reperfusion injury, suggesting its potential in mitigating tissue damage in similar conditions.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. Its high potency and selectivity for ROCK, particularly ROCK-II, make it a promising candidate for further preclinical and clinical investigation across multiple therapeutic areas. This guide provides a foundational understanding of its biological activity and offers practical protocols for its use in a research setting.

References

SR-3677 Dihydrochloride: A Deep Dive into its Role in Rho-Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into its mechanism of action, its specific role in the Rho-kinase signaling pathway, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for professionals working to understand and therapeutically target the Rho/ROCK pathway, which is implicated in a multitude of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]

The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Dynamics

The Rho/ROCK signaling pathway is a critical intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The central components of this pathway are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.[1][2]

Activation and Regulation:

The pathway is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is regulated by:

  • Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[1][3]

  • GTPase-activating proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.[1][3]

  • Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol, preventing its activation.[1]

Upon activation, GTP-bound RhoA interacts with and activates the serine/threonine kinases ROCK1 and ROCK2.[1]

Downstream Effectors:

Activated ROCKs phosphorylate a variety of substrates, leading to a cascade of events that regulate the actin cytoskeleton and other cellular processes.[1][4] Key downstream effectors include:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly, leading to increased cell contractility and stress fiber formation.[1][4]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP).[1][5] This prevents the dephosphorylation of MLC, sustaining a contractile state.[1]

  • LIM kinases (LIMK1 and LIMK2): ROCKs phosphorylate and activate LIM kinases.[1] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[1]

Rho_ROCK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors GEFs GEFs Receptors->GEFs RhoA-GDP (inactive) RhoA-GDP (inactive) GEFs->RhoA-GDP (inactive) GDP->GTP GAPs GAPs RhoA-GTP (active) RhoA-GTP (active) GAPs->RhoA-GTP (active) GTP->GDP GDIs GDIs GDIs->RhoA-GDP (inactive) Sequesters ROCK ROCK1 / ROCK2 RhoA-GTP (active)->ROCK MYPT1 MYPT1 ROCK->MYPT1 MLC MLC ROCK->MLC LIMK LIMK ROCK->LIMK SR-3677 SR-3677 SR-3677->ROCK MLCP (active) MLCP (active) MYPT1->MLCP (active) p-MLC p-MLC MLCP (active)->p-MLC Dephosphorylates MLCP (inactive) MLCP (inactive) MLC->p-MLC Phosphorylates Stress Fiber Formation Stress Fiber Formation p-MLC->Stress Fiber Formation Cell Contraction Cell Contraction p-MLC->Cell Contraction p-LIMK p-LIMK Cofilin (active) Cofilin (active) p-LIMK->Cofilin (active) Actin Polymerization Actin Polymerization Cofilin (active)->Actin Polymerization Cofilin (inactive) Cofilin (inactive) Actin Polymerization->Stress Fiber Formation

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

SR-3677 Dihydrochloride: A Potent and Selective ROCK-II Inhibitor

SR-3677 is a small molecule inhibitor of ROCK with a significantly higher affinity for ROCK-II over ROCK-I.[6] Its primary mode of action is the competitive inhibition of the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. This selectivity is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[6][7]

Quantitative Inhibition Data
TargetIC50 (nM)Assay Type
ROCK-II~3Enzyme-based[6][7][8][9]
ROCK-I56Enzyme-based[6][10][7][9]
ppMLC~3Cell-based[8]
PKA3,968Not specified[8]
MRCK1,190Not specified[8]
Akt17,491Not specified[8]

SR-3677 demonstrates high selectivity, with an off-target hit rate of only 1.4% against 353 kinases.[9]

Cellular Effects

By inhibiting ROCK-II, SR-3677 effectively disrupts the downstream signaling cascade, leading to a reduction in actin-myosin contractility and destabilization of actin filaments.[6] Notably, SR-3677 has been shown to enhance Parkin-mediated mitophagy, the process of removing damaged mitochondria.[11] In cell-based assays, a concentration of 0.5 µM SR-3677 was found to be the optimal concentration for achieving the maximal effect of increased Parkin recruitment to damaged mitochondria.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.

Methodology:

  • Kinase System: Assays are performed using a commercially available STK2 kinase system.[6]

  • Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.[6]

  • Compound Addition: 20 nL of SR-3677 at various concentrations is dispensed into the wells.[6][7]

  • Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[6][7]

  • Reaction Termination and Detection: After 4 hours at room temperature, the reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[7]

Kinase_Inhibition_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Substrate + ATP) Start->Prepare Reaction Mixture Dispense SR-3677 Dispense SR-3677 (Varying Concentrations) Prepare Reaction Mixture->Dispense SR-3677 Initiate Reaction Initiate Reaction (Add ROCK-I or ROCK-II) Dispense SR-3677->Initiate Reaction Incubate Incubate (4 hours at RT) Initiate Reaction->Incubate Stop Reaction & Detect Stop Reaction & Add Detection Reagents Incubate->Stop Reaction & Detect Measure Signal Measure Signal Stop Reaction & Detect->Measure Signal End End Measure Signal->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To assess the effect of SR-3677 on the phosphorylation of a key downstream target of ROCK.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time (e.g., 1-24 hours).[12]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.[12]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody against p-MLC overnight at 4°C.[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[12]

Parkin Recruitment Assay (Immunofluorescence)

Objective: To visualize the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.

Methodology:

  • Cell Culture: Seed differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[13]

  • Treatment: Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle for 2-17 hours.[13]

  • Induce Mitochondrial Damage: Add a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[13]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.[13]

    • Permeabilize with 0.1% Triton X-100.[13]

    • Counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[13]

  • Imaging: Visualize the cells using a fluorescence microscope to observe the co-localization of Parkin with mitochondria.

Parkin_Recruitment_Assay_Workflow Start Start Seed Cells Seed SH-SY5Y cells with fluorescently tagged Parkin Start->Seed Cells Treat with SR-3677 Treat with SR-3677 or vehicle Seed Cells->Treat with SR-3677 Induce Damage Induce mitochondrial damage (CCCP) Treat with SR-3677->Induce Damage Fix and Permeabilize Fix and permeabilize cells Induce Damage->Fix and Permeabilize Stain Stain for mitochondria and nuclei Fix and Permeabilize->Stain Image Image with fluorescence microscope Stain->Image Analyze Analyze Parkin co-localization with mitochondria Image->Analyze End End Analyze->End

Caption: Experimental workflow for the Parkin recruitment assay.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of ROCK-II in cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition.[6] The established link between SR-3677 and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature.[6] The provided data and protocols serve as a foundational guide for researchers aiming to utilize SR-3677 in their studies.[6]

References

SR-3677 Dihydrochloride: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 is a potent, selective, and ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its high affinity for ROCK2 over ROCK1, coupled with a favorable selectivity profile against a broad range of other kinases, establishes SR-3677 as a precise molecular probe for investigating the nuanced roles of ROCK2 in cellular physiology and pathology.[1][3] This technical guide provides a comprehensive overview of SR-3677, including its mechanism of action, pharmacological data, detailed experimental protocols, and its application in diverse research areas such as cancer, neurodegeneration, and cell biology.

Core Mechanism of Action: Selective Inhibition of the Rho/ROCK Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of various cellular activities, primarily translating extracellular signals into changes in the actin cytoskeleton.[4] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4]

1.1. The Rho/ROCK Signaling Cascade

The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly controlled by:

  • Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[4]

  • GTPase-activating proteins (GAPs): Enhance RhoA's intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.[4]

  • Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol.[4]

Active, GTP-bound RhoA translocates to the plasma membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[4] While sharing a high degree of homology, these isoforms have both overlapping and distinct cellular functions.[4] Activated ROCK phosphorylates a host of substrates, leading to:

  • Increased Actomyosin (B1167339) Contractility: ROCK directly phosphorylates the Myosin Light Chain (MLC) and phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[4] Phosphorylating MYPT1 inhibits Myosin Light Chain Phosphatase (MLCP), preventing the dephosphorylation of MLC and thus sustaining a contractile state.[4]

  • Actin Filament Stabilization: ROCK activates LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[4] This results in the accumulation and stabilization of actin filaments.[4]

1.2. SR-3677's Point of Intervention

SR-3677 functions as an ATP-competitive inhibitor of ROCK1 and ROCK2, with a significantly higher potency for ROCK2.[3] Its primary mechanism involves binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream targets.[2] This selective inhibition effectively disrupts the signaling cascade, leading to a reduction in actomyosin contractility and changes in cytoskeletal dynamics.[2] The high potency of SR-3677 is attributed to the hydrophobic interaction between its benzodioxane phenyl ring and the hydrophobic surface of the kinase pocket.[1][5]

Rho_ROCK_Signaling_Pathway cluster_activation RhoA Activation Cycle cluster_downstream ROCK Downstream Effectors RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP GAPs GAPs GAPs->RhoA_GTP MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Activates MLCP_inactive MLCP (Inactive) MYPT1->MLCP_inactive Inhibits MLCP pMLC p-MLC MLC->pMLC Actomyosin Actomyosin Contractility pMLC->Actomyosin Cofilin_active Cofilin (Active) LIMK->Cofilin_active Inactivates Cofilin Cofilin_inactive Cofilin (Inactive) Cofilin_active->Cofilin_inactive Actin_Stab Actin Filament Stabilization Cofilin_inactive->Actin_Stab SR3677 SR-3677 SR3677->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Pharmacological and Physicochemical Profile

The utility of SR-3677 in basic research is underscored by its well-defined pharmacological and physicochemical properties.

ParameterValueReference(s)
Primary Target ROCK2[1][6]
IC₅₀ (ROCK2) ~3 nM[1][3][5][7]
Secondary Target ROCK1[6][7]
IC₅₀ (ROCK1) 56 nM[1][3][5][7]
Kinase Selectivity 1.4% off-target hit rate against 353 kinases.[1][5]
Molecular Formula C₂₂H₂₄N₄O₄·2HCl
Molecular Weight 481.37 g/mol (dihydrochloride salt)
Solubility Soluble to 100 mM in Water and DMSO.[8]
Storage (Powder) -20°C for 3 years.[6]
Storage (In Solvent) -80°C for 2 years.[6]

Key Research Applications

SR-3677's selectivity makes it a valuable tool for dissecting the specific functions of ROCK2 in various biological contexts.

  • Cancer Research: The Rho/ROCK pathway is frequently hyperactivated in various cancers, promoting tumor cell proliferation, invasion, and metastasis.[9][10] SR-3677 can be used to investigate the specific contribution of ROCK2 to these malignant phenotypes.[11] Studies have used SR-3677 to demonstrate dose-dependent synthetic lethality in BRCA2-deficient cell lines, highlighting a potential therapeutic strategy.[12]

  • Neurodegenerative Disorders: Recent evidence links ROCK inhibition to the enhancement of mitophagy, a cellular process that clears damaged mitochondria and is implicated in diseases like Parkinson's. SR-3677 has been shown to promote the recruitment of Parkin to damaged mitochondria, a key step in initiating mitophagy.[2][8][13] In Drosophila models of Parkinson's, SR-3677 improved survival and locomotor ability.[8]

  • Ocular and Cardiovascular Research: As a potent ROCK inhibitor, SR-3677 has been shown to be effective in increasing aqueous humor outflow in ex vivo porcine eye models, a key mechanism for reducing intraocular pressure in glaucoma.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing SR-3677. These protocols are based on established methods in the literature.

4.1. In Vitro Kinase Inhibition Assay (to determine IC₅₀)

This assay quantifies the concentration of SR-3677 required to inhibit 50% of ROCK1 or ROCK2 activity.

  • Objective: To determine the IC₅₀ of SR-3677 against ROCK1 and ROCK2.[2]

  • Methodology:

    • Assay System: Utilize a commercially available STK2 kinase system (e.g., from Cisbio).[1][2]

    • Reaction Preparation: In a suitable microplate, add 5 µL of a reaction mixture containing 1 µM STK2 substrate and ATP in STK buffer. The ATP concentration should be optimized for each kinase (e.g., 20 µM for ROCK2; 4 µM for ROCK1).[1][2]

    • Compound Addition: Dispense 20 nL of SR-3677 across a range of concentrations into the wells.[1][2]

    • Reaction Initiation: Start the reaction by adding 5 µL of kinase solution (e.g., 0.5 nM ROCK2 or 2.5 nM ROCK1) in STK buffer.[1][2]

    • Incubation: Incubate the plate for 4 hours at room temperature.[1][2]

    • Detection: Stop the reaction by adding 10 µL of detection buffer containing 1x antibody and 62.5 nM Streptavidin-XL665.[1] Read the plate according to the assay manufacturer's instructions.

4.2. Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)

This assay assesses the downstream inhibitory effect of SR-3677 in a cellular context by measuring the phosphorylation of a key ROCK substrate.

  • Objective: To quantify the inhibition of ROCK activity in cells by measuring p-MLC2 levels.

  • Methodology:

    • Cell Culture and Treatment: Seed cells of interest (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of SR-3677 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., water or DMSO) for a predetermined time (e.g., 2-24 hours).[6]

    • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[6]

    • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[6]

    • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-MLC2 (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]

    • Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in p-MLC2 levels.[6]

4.3. Parkin Recruitment Assay (Immunofluorescence)

This assay visualizes the effect of SR-3677 on the translocation of Parkin to damaged mitochondria, a key event in mitophagy.[2]

  • Objective: To assess if SR-3677 promotes the recruitment of Parkin to depolarized mitochondria.[2]

  • Methodology:

    • Cell Culture: Seed HeLa or SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[2][8]

    • Compound Treatment: Pre-treat the cells with an effective concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2-17 hours.[2][8]

    • Mitochondrial Depolarization: Induce mitochondrial damage by adding a mitochondrial uncoupler such as 10 µM CCCP for 1-2 hours.[2][8]

    • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[8]

    • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the colocalization of YFP-Parkin with the mitochondrial stain to determine the extent of Parkin recruitment.

Parkin_Recruitment_Workflow start Start seed_cells Seed YFP-Parkin expressing cells on glass coverslips start->seed_cells pretreatment Pre-treat with SR-3677 (0.5 µM) or Vehicle Control (2-17h) seed_cells->pretreatment induce_damage Induce Mitochondrial Damage (e.g., 10 µM CCCP, 1-2h) pretreatment->induce_damage fix_stain Fix, Permeabilize, and Stain (MitoTracker, DAPI) induce_damage->fix_stain imaging Fluorescence Microscopy Imaging fix_stain->imaging analysis Analyze Parkin-Mitochondria Colocalization imaging->analysis end_node End analysis->end_node

Caption: Experimental workflow for the Parkin recruitment immunofluorescence assay.

Conclusion

SR-3677 dihydrochloride (B599025) is a highly potent and selective ROCK2 inhibitor that serves as an invaluable tool for basic research. Its well-characterized mechanism of action and pharmacological profile allow for precise dissection of ROCK2-mediated signaling pathways. The applications of SR-3677 span multiple fields, from elucidating the role of the cytoskeleton in cancer metastasis to exploring novel therapeutic avenues for neurodegenerative diseases. The detailed protocols provided herein offer a robust framework for researchers to effectively integrate SR-3677 into their experimental designs, facilitating new discoveries in the complex arena of cellular signaling.

References

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, including glaucoma, cardiovascular disease, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies and publications on SR-3677 dihydrochloride, including its synthesis, mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of SR-3677.

Table 1: In Vitro Kinase Inhibitory Activity of SR-3677 [1][2]

KinaseIC50 (nM)
ROCK156 ± 12
ROCK23.2 ± 2.3

Table 2: Selectivity Profile of SR-3677 [1]

Kinase/Enzyme PanelNumber TestedHit Rate at 3 µM (>50% inhibition)
Kinases3531.4% (5 kinases)
Non-kinase Enzymes and Receptors704.3% (3 targets)

The five off-target kinases inhibited by more than 50% at 3 µM were Akt3, Clk1, Clk2, Clk4, and Lats2.[3]

Table 3: Cellular and Ex Vivo Activity of SR-3677 [1][2]

AssayEndpointActivity
Cell-Based ROCK AssayInhibition of ROCK activityIC50 ≈ 3.5 nM
Myosin Light Chain PhosphorylationInhibitionEfficacious
Aqueous Humor Outflow (Porcine Eyes)Increase in outflowEfficacious

Experimental Protocols

Synthesis of this compound

The synthesis of SR-3677 involves a multi-step process, as outlined in the initial publication by Feng et al. (2008).[2] The key steps are summarized below. For full experimental details, it is recommended to consult the original publication.

Scheme 1: Synthesis of SR-3677 [2]

Synthesis cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_final Final Product 2-fluoro-4-bromo-nitrobenzene 2-fluoro-4-bromo- nitrobenzene (B124822) (6) nitrobenzene_derivative Nitrobenzene derivative (7) 2-fluoro-4-bromo-nitrobenzene->nitrobenzene_derivative NaH, THF, 2-(dimethylamino)ethanol benzodioxane-2-carboxylic_acid benzodioxane-2- carboxylic acid 4-1H-pyrazoleboronic_acid 4-(1H-pyrazol-4-yl)- boronic acid pinacol (B44631) ester 2-dimethylaminoethanol 2-(dimethylamino)ethanol aryl_amine Aryl amine (8) nitrobenzene_derivative->aryl_amine SnCl2, ethanol bromide_derivative Bromide derivative (9) aryl_amine->bromide_derivative benzodioxane-2-carboxylic acid, HATU/DIEA, DMF SR-3677 SR-3677 (5) bromide_derivative->SR-3677 4-(1H-pyrazol-4-yl)boronic acid pinacol ester, Pd[P(Ph)3]4, K2CO3, dioxane/H2O

A simplified reaction scheme for the synthesis of SR-3677.
  • Nucleophilic Substitution: 2-fluoro-4-bromo-nitrobenzene undergoes nucleophilic substitution with 2-(dimethylamino)ethanol in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to yield the corresponding nitrobenzene derivative.[2]

  • Reduction: The nitro group of the resulting derivative is reduced to an amine using tin(II) chloride in ethanol.[2]

  • Amide Coupling: The newly formed aryl amine is coupled with benzodioxane-2-carboxylic acid using HATU as a coupling reagent and DIEA as a base in dimethylformamide (DMF) to form the amide.[2]

  • Suzuki Coupling: A Suzuki coupling reaction is then performed between the bromide derivative and 4-(1H-pyrazol-4-yl)boronic acid pinacol ester using a palladium catalyst (Pd[P(Ph)3]4) and potassium carbonate in a dioxane/water mixture to yield SR-3677.[2]

  • Salt Formation: The final compound is converted to its dihydrochloride salt for improved solubility and handling.

In Vitro Kinase Inhibition Assay

The inhibitory activity of SR-3677 against ROCK1 and ROCK2 was determined using a biochemical assay. The following is a general protocol based on standard methods.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Peptide substrate (e.g., S6 kinase substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of SR-3677 in kinase buffer.

  • In a 384-well plate, add the diluted SR-3677 or vehicle (DMSO) control.

  • Add the ROCK enzyme (e.g., 0.3 ng of ROCK2) to each well.[4]

  • Add the substrate and ATP mix to initiate the reaction.[4]

  • Incubate the plate at room temperature for 60 minutes.[4]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[4]

  • Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

The cellular potency of SR-3677 was assessed by its ability to inhibit the phosphorylation of myosin light chain (MLC), a downstream substrate of ROCK. A general Western blot protocol is provided below.

Materials:

  • Cell line (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of SR-3677 or vehicle for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against total MLC for normalization.

  • Quantify the band intensities to determine the relative levels of phospho-MLC.

Ex Vivo Porcine Eye Aqueous Humor Outflow Assay

The effect of SR-3677 on aqueous humor outflow was evaluated using an ex vivo porcine eye perfusion model.

Materials:

  • Freshly enucleated porcine eyes

  • Perfusion medium (e.g., DMEM with 1% FBS and antibiotics)

  • This compound

  • Perfusion apparatus with a pressure transducer

  • Cannulation needles

Procedure:

  • Cannulate the anterior chamber of the porcine eye with two needles, one for infusion of the perfusion medium and the other connected to a pressure transducer to monitor intraocular pressure (IOP).

  • Perfuse the eye with the medium at a constant flow rate (e.g., 4.5 µL/min) until a stable baseline IOP is established.[5]

  • Introduce SR-3677 into the perfusion medium at the desired concentration.

  • Continuously monitor the IOP. A decrease in IOP at a constant flow rate indicates an increase in outflow facility.

  • Calculate the outflow facility (C = Flow rate / IOP) before and after the addition of SR-3677.

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

SR-3677 exerts its effects by inhibiting ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway regulates a multitude of cellular functions, primarily through its control of the actin cytoskeleton.

ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_responses Cellular Responses GPCRs GPCRs Growth_Factors Growth Factors RhoGEFs RhoGEFs Growth_Factors->RhoGEFs RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation SR3677 SR-3677 SR3677->ROCK2 LIMK LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylation P_Cofilin p-Cofilin (inactive) Actin_Stress_Fibers Actin Stress Fiber Formation P_Cofilin->Actin_Stress_Fibers Inhibition of Actin Depolymerization MYPT1 MYPT1 P_MYPT1 p-MYPT1 (inactive) MLCP MLCP P_MYPT1->MLCP Inhibition p_MLC p-MLC MLCP->p_MLC Dephosphorylation MLC MLC Cell_Contraction Cell Contraction p_MLC->Cell_Contraction Cell_Adhesion Cell Adhesion & Migration Actin_Stress_Fibers->Cell_Adhesion Cell_Contraction->Cell_Adhesion ROCK2->LIMK Phosphorylation ROCK2->MYPT1 Phosphorylation ROCK2->MLC Direct Phosphorylation

The ROCK2 signaling pathway and the inhibitory action of SR-3677.
Experimental Workflow for SR-3677 Characterization

The initial characterization of SR-3677 followed a logical progression from its synthesis to its evaluation in biochemical, cellular, and ex vivo models.

Workflow Synthesis Chemical Synthesis of SR-3677 Biochemical_Assay In Vitro Kinase Assay (ROCK1 and ROCK2) Synthesis->Biochemical_Assay Selectivity_Screen Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Screen Cellular_Assay Cell-Based Assay (p-MLC Inhibition) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis and Lead Optimization Selectivity_Screen->Data_Analysis ExVivo_Assay Ex Vivo Assay (Porcine Eye Outflow) Cellular_Assay->ExVivo_Assay ExVivo_Assay->Data_Analysis

A typical workflow for the initial characterization of a novel ROCK inhibitor like SR-3677.

Conclusion

The initial studies on this compound have established it as a potent and highly selective inhibitor of ROCK2. Its efficacy in cell-based and ex vivo models highlights its potential as a valuable research tool for investigating the physiological and pathological roles of ROCK2 and as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals working with SR-3677 and in the broader field of ROCK inhibition. Further investigation into the enantiomers of SR-3677 and more extensive in vivo studies will be crucial in fully elucidating its therapeutic potential.[2]

References

SR-3677 Dihydrochloride: An In-depth Technical Guide on its Effects on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK-II over ROCK-I. The ROCK signaling pathway is a pivotal regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a variety of pathologies, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the molecular mechanisms of SR-3677, its impact on key cellular signaling pathways, and detailed experimental protocols for its characterization. We present quantitative data on its potency, a summary of its effects on downstream effectors, and an exploration of its crosstalk with other critical signaling networks, such as the PI3K/Akt/mTOR pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ROCK pathway.

Introduction to SR-3677 Dihydrochloride

This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK kinases. Its high potency and selectivity for ROCK-II make it a valuable tool for dissecting the specific roles of this isoform in various cellular contexts. The inhibition of ROCK by SR-3677 leads to the modulation of downstream signaling events that are critical for cell function and behavior.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central cascade that translates extracellular signals into changes in the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, interacts with and activates ROCK kinases (ROCK-I and ROCK-II).[1]

Activated ROCK phosphorylates a variety of downstream substrates, leading to a cascade of events that regulate cellular processes such as:

  • Cytoskeletal Dynamics: Regulation of actin filament organization and stability.

  • Cell Adhesion and Migration: Control of focal adhesion formation and cell motility.[2]

  • Cell Proliferation and Survival: Involvement in cell cycle progression and apoptosis.

Diagram of the Rho/ROCK Signaling Pathway

Rho_ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors GEFs GEFs Receptors->GEFs RhoA-GDP RhoA-GDP GEFs->RhoA-GDP GDP for GTP exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 MYPT1 MYPT1 ROCK1/2->MYPT1 Phosphorylation (Inhibition) MLC MLC ROCK1/2->MLC Phosphorylation LIMK LIMK ROCK1/2->LIMK Phosphorylation (Activation) SR3677 SR-3677 SR3677->ROCK1/2 Inhibition MYPT1->MLC Dephosphorylation Actomyosin\nContractility Actomyosin Contractility MLC->Actomyosin\nContractility Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin Filament\nStabilization Actin Filament Stabilization Cofilin->Actin Filament\nStabilization

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Quantitative Data on SR-3677 Activity

SR-3677 is a highly potent inhibitor of ROCK kinases. Its inhibitory activity has been quantified using various in vitro and cell-based assays.

Parameter Value Assay Type Reference
ROCK-I IC50 56 nMIn vitro kinase assay[3]
ROCK-II IC50 3 nMIn vitro kinase assay[3]

Effect of SR-3677 on Downstream Effectors

The inhibition of ROCK by SR-3677 leads to measurable changes in the phosphorylation status and activity of its key downstream targets.

Myosin Light Chain (MLC) and MYPT1

ROCK-mediated phosphorylation of the myosin-binding subunit of myosin light chain phosphatase (MYPT1) inhibits its activity, leading to an increase in the phosphorylation of myosin light chain (MLC) and subsequent cell contraction.[2] SR-3677, by inhibiting ROCK, prevents MYPT1 phosphorylation, thereby increasing MLC phosphatase activity and reducing MLC phosphorylation.

LIM Kinase (LIMK)

ROCK activates LIM kinases (LIMK1 and LIMK2) through phosphorylation.[2] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[2] Inhibition of ROCK by SR-3677 is expected to decrease LIMK activation and cofilin phosphorylation.

Crosstalk with the PI3K/Akt/mTOR Pathway

Emerging evidence suggests a significant crosstalk between the Rho/ROCK and the PI3K/Akt/mTOR signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.

Some studies indicate that ROCK inhibition can lead to the suppression of the PI3K/Akt pathway. For instance, the ROCK inhibitor Fasudil has been shown to inhibit the EGFR/PI3K/AKT pathway in non-small-cell lung cancer cells.[4] Furthermore, research in glioblastoma suggests that ROCK inhibition can restore the function of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, thereby suppressing PI3K/Akt signaling.[1]

Diagram of Crosstalk between ROCK and PI3K/Akt Pathways

Crosstalk_ROCK_PI3K_Akt cluster_rock Rho/ROCK Pathway cluster_pi3k PI3K/Akt Pathway RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK PI3K PI3K ROCK->PI3K Suppression SR3677 SR-3677 SR3677->ROCK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation

Caption: Putative crosstalk between the Rho/ROCK and PI3K/Akt pathways.

Effects on Cell Viability and Apoptosis

The impact of ROCK inhibition on cell viability and apoptosis is often cell-type dependent.[4] Some studies have shown that ROCK inhibitors can promote apoptosis in certain cancer cells. For example, Fasudil has been demonstrated to induce apoptosis in small-cell lung cancer and prostate cancer cells.[4] Similarly, Y-27632 has been shown to increase apoptosis in tongue squamous cell carcinoma cells.[4]

Experimental Protocols

Western Blot Analysis of MYPT1 and MLC Phosphorylation

This protocol describes the assessment of SR-3677's effect on the phosphorylation of MYPT1 and MLC.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-phospho-MLC2 (Ser19), anti-total MLC2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of SR-3677 or vehicle control (DMSO) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro LIMK Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of SR-3677 on LIMK activity.

Materials:

  • Recombinant active LIMK1 or LIMK2 enzyme

  • Kinase assay buffer

  • Substrate: Recombinant cofilin

  • ATP

  • This compound

  • Method for detecting phosphorylation (e.g., anti-phospho-cofilin antibody for Western blot or ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase buffer, LIMK enzyme, and cofilin substrate.

  • Inhibitor Addition: Add SR-3677 at various concentrations or a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period.

  • Stop Reaction and Detection: Terminate the reaction and quantify cofilin phosphorylation using the chosen detection method.

  • Data Analysis: Determine the IC50 value of SR-3677 for LIMK inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a range of SR-3677 concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

  • Solubilization: Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with SR-3677 at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental and Logical Workflows

Workflow for Characterizing a Novel ROCK Inhibitor

Inhibitor_Characterization_Workflow Start Start Biochemical_Assay In Vitro Kinase Assay (ROCK-I and ROCK-II) Start->Biochemical_Assay Kinase_Selectivity Kinase Selectivity Profiling (Panel of Kinases) Biochemical_Assay->Kinase_Selectivity Cell-Based_Assays Cell-Based Assays Kinase_Selectivity->Cell-Based_Assays Downstream_Phosphorylation Western Blot for p-MYPT1 and p-MLC Cell-Based_Assays->Downstream_Phosphorylation Cell_Viability Cell Viability Assay (e.g., MTT) Cell-Based_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell-Based_Assays->Apoptosis_Assay Crosstalk_Analysis Crosstalk Analysis (e.g., p-Akt Western Blot) Cell-Based_Assays->Crosstalk_Analysis In_Vivo_Studies In Vivo Efficacy Studies Downstream_Phosphorylation->In_Vivo_Studies Cell_Viability->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Crosstalk_Analysis->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A logical workflow for the preclinical characterization of a ROCK inhibitor like SR-3677.

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathological roles of the ROCK signaling pathway. Its ability to potently inhibit ROCK-II provides a means to dissect the specific functions of this isoform. This technical guide has provided an overview of the cellular pathways affected by SR-3677, quantitative data on its activity, and detailed experimental protocols for its further characterization. Understanding the intricate interplay between the ROCK pathway and other signaling networks, such as the PI3K/Akt/mTOR pathway, will be crucial for the successful development of ROCK inhibitors as therapeutic agents. The methodologies and data presented herein offer a solid foundation for researchers and drug developers to advance their investigations into the therapeutic potential of targeting ROCK signaling.

References

An In-depth Technical Guide to the Selectivity of SR-3677 for ROCK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-3677, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). A detailed examination of its selectivity, mechanism of action, and the underlying experimental methodologies is presented. This document is intended to serve as a valuable resource for professionals engaged in research and drug development targeting the Rho/ROCK signaling pathway.

Introduction to the Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a fundamental regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its primary downstream effectors, ROCK1 and ROCK2.[1] These serine/threonine kinases phosphorylate a multitude of substrates, leading to changes in the actin cytoskeleton.[1] Key downstream targets include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which together regulate actomyosin (B1167339) contractility.[1] Another crucial substrate is LIM kinase (LIMK), which, upon activation by ROCK, phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1] Given its central role in cellular function, dysregulation of the ROCK pathway is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a significant therapeutic target.[1]

SR-3677: A Selective ROCK2 Inhibitor

SR-3677 is a potent, ATP-competitive small molecule inhibitor of ROCKs, demonstrating significantly greater potency for ROCK2 over ROCK1.[2][3] This selectivity is a key attribute for researchers seeking to dissect the specific roles of ROCK2 in physiological and pathological processes.

Quantitative Data on SR-3677 Selectivity

The inhibitory activity of SR-3677 has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its preference for ROCK2.

Target IC50 Assay Type
ROCK2~3 nMEnzyme and cell-based assays[4][5][6][7]
ROCK156 ± 12 nMEnzyme-based assay[4][5][6]

Furthermore, the selectivity of SR-3677 has been profiled against a broad panel of kinases. In a screen against 353 kinases, SR-3677 at a concentration of 3 µM inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%.[2][7] This indicates a low off-target hit rate of approximately 1.4%.[4][7] Additionally, it was found to inhibit only 3 out of 70 non-kinase enzymes and receptors.[4][7]

The high potency and selectivity of SR-3677 are attributed to the hydrophobic interaction of its benzodioxane phenyl ring with a corresponding hydrophobic surface within the kinase pocket of ROCK2.[4][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by SR-3677.

cluster_activation Activation cluster_downstream Downstream Effectors RhoA-GDP RhoA-GDP (Inactive) GEFs GEFs RhoA-GDP->GEFs RhoA-GTP RhoA-GTP (Active) GAPs GAPs RhoA-GTP->GAPs ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 GEFs->RhoA-GTP GDP -> GTP GAPs->RhoA-GDP GTP -> GDP LIMK LIMK ROCK1->LIMK MYPT1 MYPT1 ROCK1->MYPT1 MLC_P MLC-P ROCK1->MLC_P Phosphorylates ROCK2->LIMK ROCK2->MYPT1 ROCK2->MLC_P Phosphorylates Cofilin_inactive Cofilin-P (Inactive) LIMK->Cofilin_inactive Phosphorylates Cofilin_active Cofilin (Active) Cofilin_active->Cofilin_inactive Actin_destab Actin Filament Destabilization Cofilin_active->Actin_destab Actin_stab Actin Filament Stabilization Cofilin_inactive->Actin_stab MLCP_inactive MLCP-P (Inactive) MYPT1->MLCP_inactive Phosphorylates MLCP_active MLCP (Active) MLCP_active->MLCP_inactive MLCP_active->MLC_P Dephosphorylates MLC MLC MLC->MLC_P Contractility Actomyosin Contractility MLC_P->Contractility SR3677 SR-3677 SR3677->ROCK2

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ROCK inhibitors. The following sections outline the protocols for key experiments used to characterize SR-3677.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of SR-3677 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • STK2 substrate

  • ATP

  • SR-3677

  • Assay buffer (STK-buffer)

  • Detection antibody and Stop solution

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK1; 20 µM for ROCK2) in STK-buffer.

  • Dispense 5 µL of the reaction mixture into the wells of a suitable microplate.

  • Add 20 nL of SR-3677 at various concentrations to the wells.

  • Initiate the kinase reaction by adding 5 µL of either 2.5 nM ROCK1 or 0.5 nM ROCK2 in STK-buffer.

  • Incubate the plate for 4 hours at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing 1x antibody and 62.5 nM Sa-XL in detection buffer.[4]

  • Read the plate on a suitable microplate reader to determine the extent of substrate phosphorylation.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Substrate + ATP) Start->Prepare_Reaction_Mix Dispense_Mix Dispense Mix into Wells Prepare_Reaction_Mix->Dispense_Mix Add_SR3677 Add SR-3677 (Varying Concentrations) Dispense_Mix->Add_SR3677 Initiate_Reaction Initiate Reaction (Add ROCK1 or ROCK2) Add_SR3677->Initiate_Reaction Incubate Incubate (4 hours at RT) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Antibody/Detection Reagent) Incubate->Stop_Reaction Read_Plate Read Plate (Microplate Reader) Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Treat_Cells Treat with SR-3677 (Varying Concentrations) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Collect Lysates Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Western_Blot Western Blot (SDS-PAGE, Transfer) Quantify_Protein->Western_Blot Antibody_Incubation Antibody Incubation (Primary & Secondary) Western_Blot->Antibody_Incubation Detect_Bands Detect Protein Bands Antibody_Incubation->Detect_Bands Quantify_Signal Quantify Band Intensity Detect_Bands->Quantify_Signal Determine_IC50 Determine Cellular IC50 Quantify_Signal->Determine_IC50 End End Determine_IC50->End

References

SR-3677 Dihydrochloride: An In-Depth Technical Guide to its Impact on Cytoskeleton Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cytoskeleton dynamics.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which SR-3677 impacts the cytoskeleton, with a primary focus on actin filament organization and a secondary discussion on the emerging role of Rho-ROCK signaling in microtubule stability. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers leveraging SR-3677 to investigate cytoskeletal-dependent cellular processes and for professionals in the field of drug development targeting the Rho/ROCK pathway.

Introduction: The Cytoskeleton and its Regulation by Rho/ROCK Signaling

The cytoskeleton, a complex and dynamic network of protein filaments, is integral to maintaining cell shape, mediating motility, and organizing intracellular components.[5] It is primarily composed of three types of filaments: actin microfilaments, microtubules, and intermediate filaments. The dynamic remodeling of these structures is tightly controlled by a complex web of signaling pathways. Among the most critical regulators is the Rho family of small GTPases and their downstream effectors, the Rho-associated kinases (ROCK1 and ROCK2).[5][6]

The Rho/ROCK signaling cascade is a central hub for translating extracellular cues into cytoskeletal rearrangements, thereby influencing a myriad of cellular functions including adhesion, migration, proliferation, and apoptosis.[5] Dysregulation of this pathway is implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and neurodegenerative disorders.[5][6]

SR-3677 dihydrochloride has emerged as a powerful research tool due to its high potency and selectivity for ROCK2 over ROCK1, allowing for a more precise dissection of ROCK2-specific functions in cellular processes.[2][3]

Mechanism of Action: SR-3677 as a Selective ROCK2 Inhibitor

SR-3677 is an ATP-competitive inhibitor of ROCK kinases.[7] It exhibits a significantly higher affinity for ROCK2, which is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface of the ROCK2 kinase pocket.[4][8]

Quantitative Inhibition Data

The inhibitory potency of SR-3677 against ROCK1 and ROCK2 has been determined through in vitro kinase assays. This data highlights the selectivity of SR-3677 for ROCK2.

TargetIC50 (nM)Assay TypeReference
ROCK23Enzyme-based[1][2][3]
ROCK156Enzyme-based[1][2][3]

Impact on Actin Cytoskeleton Dynamics

The most well-documented effect of SR-3677 is its profound impact on the actin cytoskeleton, mediated through the inhibition of the Rho/ROCK pathway. ROCK2 phosphorylates several downstream substrates that are critical for actin filament assembly, stability, and contractility.

The Rho/ROCK/LIMK/Cofilin Axis

ROCK2 phosphorylates and activates LIM kinase (LIMK).[8] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9][10] Inactivation of cofilin leads to the stabilization of actin filaments and a reduction in actin dynamics.[8] By inhibiting ROCK2, SR-3677 prevents the phosphorylation and inactivation of cofilin, thereby promoting actin filament disassembly.

Regulation of Myosin Light Chain (MLC) and Actomyosin (B1167339) Contractility

ROCK2 also enhances actomyosin contractility by phosphorylating the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), which inhibits its activity.[8] This leads to a net increase in the phosphorylation of the regulatory myosin light chain (MLC), promoting the assembly of actin stress fibers and focal adhesions, and increasing cellular contractility. SR-3677, by inhibiting ROCK2, leads to a decrease in MLC phosphorylation, resulting in the disassembly of stress fibers and a reduction in cellular tension.[3]

Signaling Pathway Diagram

SR3677_Actin_Pathway Ext_Signal Extracellular Signals (e.g., LPA, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Ext_Signal->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates LIMK LIMK ROCK2->LIMK Phosphorylates (Activates) MLCP MLCP (Active) ROCK2->MLCP Phosphorylates (Inactivates) SR3677 SR-3677 SR3677->ROCK2 Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization p_Cofilin p-Cofilin (Inactive) Actin_Stabilization Actin Filament Stabilization p_Cofilin->Actin_Stabilization p_MLC p-MLC MLCP->p_MLC Dephosphorylates p_MLCP p-MLCP (Inactive) MLC MLC MLC->p_MLC Stress_Fibers Stress Fiber Formation & Cell Contractility p_MLC->Stress_Fibers Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with SR-3677 Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-MLC, anti-p-LIMK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis IF_Workflow Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with SR-3677 Cell_Seeding->Treatment Fixation 3. Fixation (4% PFA) Treatment->Fixation Permeabilization 4. Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Staining 5. Staining (Phalloidin & DAPI) Permeabilization->Staining Mounting 6. Mounting Staining->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging

References

Preliminary In Vitro Studies with SR-3677 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted with SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its in vitro evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

SR-3677 dihydrochloride is a potent and selective inhibitor of ROCK-I and ROCK-II.[1] The Rho/ROCK signaling pathway is a critical intracellular cascade that primarily translates extracellular signals into changes in the actin cytoskeleton.[2] This pathway's central components are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.[2] Dysregulation of this pathway is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[2]

Upon activation, ROCKs phosphorylate a variety of substrates, leading to a cascade of events that regulate the actin cytoskeleton and other cellular processes.[2] Key downstream effectors include:

  • Myosin Light Chain (MLC): Direct phosphorylation by ROCK increases myosin ATPase activity, promoting cell contractility and the formation of stress fibers.[2]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, sustaining a contractile state.[2]

  • LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[2]

SR-3677 exerts its effects by inhibiting the kinase activity of ROCK, thereby modulating these downstream events.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in in vitro studies.

Table 1: Inhibitory Potency of this compound

TargetIC50 ValueSource
ROCK-II3 nM[1][3]
ROCK-I56 nM[1][3]

Table 2: Effective Concentrations of SR-3677 in Cell-Based Assays

Cell LineConcentrationObserved EffectReference
SH-SY5Y4 µMNo adverse effect on cell viability[4]
SH-SY5Y0.5 µMMaximal Parkin recruitment to damaged mitochondria[4]
HeLa & HEK2930.5 µMEffective for inducing Parkin recruitment[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to determine the concentration of SR-3677 that inhibits the metabolic activity of a cell population by 50% (IC50).[5]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[3][4] Perform serial dilutions to create a range of desired concentrations.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of SR-3677 to the cells. Include a vehicle-only control.[4][5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

Western Blotting for Downstream ROCK Activity

This protocol describes how to measure the phosphorylation of Myosin Light Chain 2 (p-MLC2), a downstream marker of ROCK activity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p-MLC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time.[3]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes.[3]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[3]

Parkin Recruitment Assay (Immunofluorescence)

This protocol is used to assess the recruitment of Parkin to damaged mitochondria, a process that can be modulated by ROCK inhibitors.[4]

Materials:

  • SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin)

  • Glass coverslips

  • This compound

  • Mitochondrial uncoupler (e.g., CCCP)

  • 4% paraformaldehyde

  • 0.1% Triton X-100

  • Mitochondrial marker (e.g., MitoTracker™ Red CMXRos)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed differentiated SH-SY5Y cells stably expressing YFP-Parkin on glass coverslips.[4]

  • Compound Treatment: Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[4]

  • Induce Mitochondrial Damage: Add a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours to induce mitochondrial damage.[4]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Counterstain with a mitochondrial marker and a nuclear stain.[4]

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the co-localization of YFP-Parkin with the mitochondrial marker.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow for evaluating SR-3677.

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals GPCRs_RTKs GPCRs / RTKs Extracellular_Signals->GPCRs_RTKs GEFs GEFs GPCRs_RTKs->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation GAPs GAPs GAPs->RhoA_GTP GTP Hydrolysis GDIs GDIs GDIs->RhoA_GDP Sequestration MLC MLC ROCK->MLC Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation LIMK LIMK ROCK->LIMK Phosphorylation SR3677 SR-3677 SR3677->ROCK Inhibition pMLC p-MLC MLC->pMLC Actin_Polymerization Actin Stress Fiber Formation & Contraction pMLC->Actin_Polymerization MLCP MLCP MLCP->pMLC Dephosphorylation pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 pMYPT1->MLCP Inhibition pLIMK p-LIMK (Active) LIMK->pLIMK Cofilin Cofilin (Active) pLIMK->Cofilin Phosphorylation pCofilin p-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Actin_Polymerization Inhibition of Depolymerization

Caption: The Rho/ROCK signaling cascade and the inhibitory action of SR-3677.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response & Cytotoxicity (e.g., MTT Assay) Cell_Culture->Dose_Response Determine_Concentration Determine Optimal Non-Toxic Working Concentration Dose_Response->Determine_Concentration Target_Engagement Target Engagement Assay (e.g., Western Blot for p-MLC) Determine_Concentration->Target_Engagement Phenotypic_Assay Phenotypic / Functional Assay (e.g., Parkin Recruitment) Determine_Concentration->Phenotypic_Assay Data_Analysis Data Analysis & Interpretation Target_Engagement->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of SR-3677.

References

Methodological & Application

SR-3677 Dihydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a key regulator of the actin cytoskeleton. This document provides detailed application notes and experimental protocols for the use of SR-3677 dihydrochloride in cell culture. It includes methodologies for assessing its effects on cell viability, apoptosis, and downstream signaling pathways, along with representative data to guide researchers in their experimental design.

Introduction

The Rho/ROCK signaling pathway plays a critical role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. SR-3677 is a valuable research tool for investigating the physiological and pathological roles of ROCK-II. It is a potent and selective inhibitor of ROCK-I and ROCK-II with IC50 values of 56 nM and 3 nM, respectively[1]. This high selectivity for ROCK-II allows for more precise dissection of its specific functions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineAssay Type
ROCK-II3-Enzyme Assay
ROCK-I56-Enzyme Assay
ROCK3.5A7r5 (rat aortic smooth muscle)Cell-based (Myosin Light Chain Phosphorylation)
Table 2: Representative Cellular Effects of SR-3677 (1 µM)
AssayParameter MeasuredExpected Outcome
Western BlotRelative Phospho-Myosin Light Chain (p-MLC) Level~85% decrease
ImmunofluorescencePercentage of Cells with Organized Stress Fibers>70% decrease
Transwell AssayRelative Cell Migration~70% decrease
Flow CytometryPercentage of Apoptotic Cells (Annexin V positive)Cell-type dependent increase

Note: The data in Table 2 is representative and the actual effects may vary depending on the cell line, experimental conditions, and duration of treatment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Rho/ROCK signaling pathway and a general experimental workflow for studying the effects of SR-3677 in cell culture.

Rho_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK-I / ROCK-II RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC SR3677 SR-3677 SR3677->ROCK pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation & Cell Contractility pMLC->StressFibers Experimental_Workflow Start Start: Cell Culture Treatment SR-3677 Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-MLC, Cleaved Caspase-3) Treatment->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

References

Application Notes and Protocols for SR-3677 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and use of SR-3677 dihydrochloride (B599025) in experimental settings. SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with higher selectivity for ROCK2 over ROCK1.[1][2]

Physicochemical and Pharmacological Properties

SR-3677 dihydrochloride is a valuable tool for studying the roles of ROCK signaling in various cellular processes.[3] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Weight 481.37 g/mol [4]
Formula C₂₂H₂₄N₄O₄·2HCl[4]
Primary Target ROCK2[5]
IC₅₀ (ROCK2) ~3 nM[2][5][6][7][8]
Secondary Target ROCK1[5]
IC₅₀ (ROCK1) 56 nM[2][5][6][7]
Purity ≥98%[4]
Solubility Data

This compound exhibits good solubility in common laboratory solvents.[4][9] The choice of solvent will depend on the specific requirements of the experiment (e.g., in vitro vs. in vivo).

SolventMaximum SolubilitySource
Water100 mM[4][9]
DMSO100 mM[4][9]
DMSO (for in vivo)≥ 2.5 mg/mL (6.12 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.81 mg of this compound.[1]

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. If dissolution is difficult, gently warm the vial to 37°C and sonicate for a few minutes.[10]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][10] Stock solutions in DMSO are stable for up to 2 years at -80°C.[5][6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM SR-3677 stock solution at room temperature.

  • Dilution: Prepare fresh working dilutions from the stock solution in your desired cell culture medium for each experiment.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced toxicity.[10]

Protocol 3: Dose-Response Experiment for Determining Optimal Concentration

The effective concentration of SR-3677 is cell-type dependent.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific model.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of working solutions of SR-3677 in complete culture medium (e.g., ranging from 1 nM to 10 µM).[5] Include a vehicle control with the same final DMSO concentration.

  • Treatment: Replace the culture medium with the prepared SR-3677 dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired functional assay (e.g., cell viability, western blot for downstream targets, or morphological analysis).

Signaling Pathway and Experimental Workflow Diagrams

Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] SR-3677 acts as an inhibitor of ROCK1 and ROCK2, which are key downstream effectors of RhoA.[1][3]

Rho_ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Activates MLCP Myosin Light Chain Phosphatase (Inactive) ROCK->MLCP Inhibits SR3677 SR-3677 SR3677->ROCK Inhibits Cofilin Cofilin (Inactive) LIMK->Cofilin Inhibits Actin Actin Stress Fibers (Polymerization) Cofilin->Actin Contraction Cell Contraction & Migration Actin->Contraction MLC->Contraction SR3677_Workflow start Start weigh Weigh SR-3677 Dihydrochloride Powder start->weigh dissolve Dissolve in DMSO (or Water) weigh->dissolve mix Vortex / Sonicate (if necessary) dissolve->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Experiment / Assay treat->assay end End assay->end

References

Application Notes and Protocols for SR-3677 Dihydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in numerous pathologies such as cancer, cardiovascular diseases, and neurodegenerative disorders, making ROCK2 a compelling therapeutic target.[1] SR-3677 serves as an invaluable tool for investigating the nuanced roles of ROCK2 in these processes. These application notes provide detailed protocols for utilizing SR-3677 in various in vitro assays to assess its effects on cell viability, migration, invasion, and angiogenesis, as well as for probing the underlying signaling pathways.

Mechanism of Action

SR-3677 is an ATP-competitive inhibitor of ROCKs, exhibiting significant selectivity for ROCK2 over ROCK1.[4] The RhoA GTPase activates ROCKs, which in turn phosphorylate downstream substrates to regulate actin-myosin contractility and other cellular functions. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1] By inhibiting ROCK2, SR-3677 disrupts these signaling cascades, leading to modulation of cellular behaviors such as migration and proliferation.

Quantitative Data Summary

The following tables summarize the in vitro potency of SR-3677 dihydrochloride. Researchers are encouraged to determine the optimal concentration for their specific cell lines and experimental conditions by generating dose-response curves.

Table 1: Enzymatic and Cellular Inhibitory Activity of SR-3677

TargetAssay TypeCell LineIC50Reference
ROCK2Enzymatic Assay-3 nM[2][3][4]
ROCK1Enzymatic Assay-56 nM[2][3][4]
Myosin Light Chain PhosphorylationCellular AssayA7r5 (rat aortic smooth muscle)3.5 nM[2]

Table 2: Comparative Potency of ROCK Inhibitors

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
SR-3677 56 3 18.7
Y-27632~150~150~1
Fasudil9402204.3
Ripasudil51192.7

This table is adapted from a comparative analysis to provide context for SR-3677's potency and selectivity.[5]

Signaling Pathway and Experimental Workflow Diagrams

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation SR3677 SR-3677 SR3677->ROCK2 Inhibition MYPT1 MYPT1 ROCK2->MYPT1 Inhibition MLC MLC ROCK2->MLC Phosphorylation LIMK LIMK ROCK2->LIMK Activation MLC_Phosphatase MLC Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MYPT1->MLC_Phosphatase MLC->pMLC Stress_Fibers Stress Fiber Formation Cell Contraction Cell Migration pMLC->Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization pCofilin p-Cofilin Actin_Polymerization->Stress_Fibers

Caption: Rho/ROCK2 signaling pathway and the inhibitory action of SR-3677.

Experimental_Workflow Start Start: Select Cell Line Culture_Cells Culture Cells to Optimal Confluency Start->Culture_Cells Prepare_SR3677 Prepare SR-3677 Serial Dilutions Culture_Cells->Prepare_SR3677 Assay_Setup Set up In Vitro Assay Prepare_SR3677->Assay_Setup Cell_Viability Cell Viability Assay (e.g., MTT, CyQUANT) Assay_Setup->Cell_Viability Cell_Migration Cell Migration Assay (e.g., Wound Healing) Assay_Setup->Cell_Migration Cell_Invasion Cell Invasion Assay (e.g., Transwell) Assay_Setup->Cell_Invasion Angiogenesis Angiogenesis Assay (e.g., Tube Formation) Assay_Setup->Angiogenesis Western_Blot Western Blot Analysis Assay_Setup->Western_Blot Treatment Treat Cells with SR-3677 and Controls Cell_Viability->Treatment Cell_Migration->Treatment Cell_Invasion->Treatment Angiogenesis->Treatment Western_Blot->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Generalized workflow for in vitro assays using SR-3677.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of SR-3677 on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete growth medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of SR-3677 in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the SR-3677 dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the SR-3677 concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of SR-3677 on cell migration.

Materials:

  • This compound

  • Cell line of interest

  • Complete growth medium

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tip

  • PBS

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once a confluent monolayer has formed, create a straight scratch across the center of each well with a sterile p200 pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Prepare dilutions of SR-3677 in serum-free or low-serum medium. A suggested concentration range is 1 nM to 1 µM. Add the SR-3677 dilutions or vehicle control to the respective wells.

  • Image Acquisition: Immediately capture an image of the wound in each well (T=0). Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the T=0 image. Plot the percentage of wound closure against time.

Protocol 3: Cell Invasion Assay (Transwell Assay with Matrigel)

This protocol measures the ability of cells to invade through an extracellular matrix barrier.

Materials:

  • This compound

  • Cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency and then starve in serum-free medium for 24 hours.

  • Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of SR-3677 (e.g., 1 nM to 1 µM) or a vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of each insert.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.

  • Data Acquisition: Take images of the stained cells and count the number of invading cells per field of view.

  • Data Analysis: Calculate the average number of invading cells for each treatment group and normalize to the vehicle control.

Protocol 4: In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay evaluates the effect of SR-3677 on the formation of capillary-like structures by endothelial cells.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well plates

  • Matrigel or other basement membrane extract

  • Calcein AM (for fluorescent visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding and Treatment: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing different concentrations of SR-3677 (e.g., 1 nM to 1 µM) or a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C and 5% CO₂.

  • Visualization: Visualize the tube formation using a phase-contrast microscope. For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, and fluorescence microscopy can be used.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.

Protocol 5: Western Blot Analysis of ROCK Signaling

This protocol is for assessing the effect of SR-3677 on the phosphorylation of ROCK2 downstream targets.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-ROCK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membranes, and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 for a specified time (e.g., 1-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks

This compound is a powerful research tool for dissecting the roles of ROCK2 in various cellular processes. The protocols provided here offer a framework for investigating its effects in vitro. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental setups to ensure reliable and reproducible results. Careful dose-response studies are recommended to determine the optimal working concentrations of SR-3677 for each assay.

References

Application Notes and Protocols for SR-3677 Dihydrochloride in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a significantly lower inhibition constant (IC50) for ROCK2 compared to ROCK1. This selectivity makes it a valuable tool for dissecting the specific roles of ROCK2 in cellular processes. In the context of stem cell biology, ROCK inhibition has been shown to play a crucial role in promoting cell survival, proliferation, and influencing differentiation pathways. SR-3677, often in conjunction with inhibitors of other signaling pathways such as TGF-β, is utilized for the long-term expansion of epithelial stem cells and for directing the differentiation of various stem cell lineages, including enteric neural crest cells (ENCCs).

These application notes provide a comprehensive overview of the use of SR-3677 in stem cell differentiation, including detailed protocols and a summary of its effects on signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of SR-3677 Dihydrochloride
TargetIC50Reference
ROCK2~3 nM
ROCK156 nM
Table 2: Quantitative Effects of SR-3677 on Stem Cell Properties
Cell TypeApplicationConcentrationObserved EffectReference
Epithelial Stem CellsLong-term Expansion (in combination with TGF-β inhibitor)Micromolar concentrationsSupported continuous cell proliferation.
Enteric Neural Crest Cells (ENCCs)Differentiation1 µmol/LIncreased expression of Tuj1 and GFAP proteins.
Enteric Neural Crest Cells (ENCCs)Viability1 µmol/LSignificantly increased viability.

Signaling Pathways

The primary mechanism of action of SR-3677 is the inhibition of the ROCK2 signaling pathway. ROCK signaling is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. In stem cells, the ROCK pathway is often associated with differentiation and apoptosis following dissociation.

Inhibition of ROCK signaling by SR-3677, particularly in combination with TGF-β pathway inhibitors, creates a synergistic effect that promotes the self-renewal and sustained proliferation of epithelial stem cells. The TGF-β pathway is known to induce differentiation in many stem cell types. By blocking both pathways, the cells are maintained in a more undifferentiated and proliferative state.

In the context of neural crest differentiation, inhibition of the ROCK/Myosin II pathway has been shown to promote the specification of neural crest progenitors from human embryonic stem cells.

SR_3677_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_R TGF-β Receptor SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Activates RhoA RhoA ROCK2 ROCK2 RhoA->ROCK2 Activates Myosin_II Myosin II ROCK2->Myosin_II Activates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Adhesion) Myosin_II->Actin_Cytoskeleton Regulates Gene_Expression Gene Expression (Differentiation) Actin_Cytoskeleton->Gene_Expression Influences SMAD2_3->Gene_Expression Regulates TGF_beta TGF-β TGF_beta->TGF_beta_R SR_3677 SR-3677 SR_3677->ROCK2 Inhibits TGF_beta_Inhibitor TGF-β Inhibitor TGF_beta_Inhibitor->TGF_beta_R Inhibits

Caption: SR-3677 inhibits ROCK2, preventing actin cytoskeleton reorganization and influencing gene expression related to differentiation.

Experimental Protocols

Protocol 1: Long-Term Expansion of Epithelial Stem Cells

This protocol is based on the principle of dual inhibition of ROCK and TGF-β signaling to promote the robust and long-term feeder-free culture of epithelial stem cells.

Materials:

  • Basal epithelial cell medium (e.g., F medium)

  • This compound (stock solution in DMSO)

  • TGF-β signaling inhibitor (e.g., A83-01, stock solution in DMSO)

  • Human epithelial stem cells

  • Collagen-coated culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate human epithelial stem cells on collagen-coated plates at a suitable density in the basal epithelial cell medium.

  • Medium Preparation: Prepare the expansion medium by supplementing the basal medium with SR-3677 (final concentration in the micromolar range, to be optimized for the specific cell line) and a TGF-β inhibitor (e.g., 0.5–2 µM A83-01).

  • Cell Culture: The day after seeding, replace the medium with the prepared expansion medium. Culture the cells at 37°C and 5% CO2.

  • Medium Change: Change the medium every 2-3 days.

  • Passaging: When the cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in the expansion medium for re-plating.

  • Monitoring: Regularly monitor the cells for morphology and proliferation rate. The population doubling time should be recorded.

Epithelial_Expansion_Workflow Start Start: Epithelial Stem Cells Seed Seed cells on collagen-coated plate Start->Seed Add_Medium Add Basal Medium + SR-3677 + TGF-β Inhibitor Seed->Add_Medium Culture Culture at 37°C, 5% CO2 (Change medium every 2-3 days) Add_Medium->Culture Check_Confluency Check Confluency (70-80%) Culture->Check_Confluency Check_Confluency->Culture No Passage Passage Cells: Trypsinize, Centrifuge, Re-plate Check_Confluency->Passage Yes Passage->Seed End Long-term Expanded Epithelial Stem Cells Passage->End

Caption: Workflow for the long-term expansion of epithelial stem cells using SR-3677.

Protocol 2: Differentiation of Enteric Neural Crest Cells (ENCCs)

This protocol outlines a general procedure for inducing the differentiation of ENCCs using SR-3677, based on findings that ROCK inhibition can promote neuronal differentiation.

Materials:

  • ENCCs

  • Differentiation medium (specific to neuronal lineage)

  • This compound (stock solution in DMSO)

  • Control vehicle (DMSO)

  • Culture plates

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Tuj1, anti-GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI stain

Procedure:

  • Cell Seeding: Plate ENCCs on appropriate culture plates in their maintenance medium.

  • Initiation of Differentiation: Once the cells have adhered, replace the maintenance medium with differentiation medium.

  • Treatment: Add SR-3677 to the differentiation medium at a final concentration of 1 µmol/L. A vehicle control (DMSO) group should be run in parallel.

  • Culture: Culture the cells for a predetermined period (e.g., 72 hours), replacing the medium with fresh differentiation medium and SR-3677 as needed.

  • Analysis of Differentiation:

    • Immunocytochemistry:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Block non-specific antibody binding with 5% goat serum.

      • Incubate with primary antibodies against neuronal (Tuj1) and glial (GFAP) markers.

      • Incubate with appropriate fluorescently labeled secondary antibodies.

      • Counterstain nuclei with DAPI.

      • Visualize and quantify the expression of differentiation markers using fluorescence microscopy.

    • Western Blot:

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a membrane.

      • Probe with primary antibodies for Tuj1, GFAP, and a loading control (e.g., β-actin).

      • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

      • Quantify band intensities to determine relative protein expression levels.

ENCC_Differentiation_Workflow Start Start: Enteric Neural Crest Cells Seed Seed ENCCs Start->Seed Induce_Diff Induce Differentiation (Differentiation Medium) Seed->Induce_Diff Treat Treat with 1 µM SR-3677 or Vehicle (DMSO) Induce_Diff->Treat Culture Culture for 72 hours Treat->Culture Analysis Analyze Differentiation Culture->Analysis ICC Immunocytochemistry (Tuj1, GFAP) Analysis->ICC WB Western Blot (Tuj1, GFAP) Analysis->WB End Differentiated Neural & Glial Cells ICC->End WB->End

Caption: Workflow for the differentiation of ENCCs using SR-3677 and subsequent analysis.

Troubleshooting

  • Low Cell Viability: Ensure proper handling and storage of SR-3677. Optimize the concentration, as high concentrations can be cytotoxic.

  • Inconsistent Differentiation: Cell density at the start of differentiation can be critical. Ensure consistent seeding densities. The specific basal medium and other supplements can also influence outcomes.

  • Variability between Cell Lines: Different stem cell lines may respond differently to SR-3677. It is essential to perform dose-response experiments to determine the optimal concentration for each cell line.

Conclusion

This compound is a powerful tool for stem cell research, enabling both the long-term expansion of progenitor populations and the directed differentiation into specific lineages. By selectively inhibiting ROCK2, SR-3677 allows for precise manipulation of key signaling pathways that govern stem cell fate. The protocols and data provided herein serve as a guide for researchers to effectively utilize this small molecule in their experimental workflows. Further optimization for specific cell types and applications is encouraged to achieve the desired outcomes.

SR-3677 Dihydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SR-3677 dihydrochloride (B599025), a potent and selective Rho-kinase (ROCK) inhibitor, in neuroscience research. SR-3677 exhibits high affinity for ROCK-II over ROCK-I, making it a valuable tool for investigating the specific roles of ROCK-II in various neurological processes and as a potential therapeutic agent for neurodegenerative diseases.

Pharmacological Profile

SR-3677 dihydrochloride is a small molecule inhibitor that targets the ATP-binding site of Rho-kinases. Its selectivity for ROCK-II is a key feature, as ROCK isoforms can have distinct physiological and pathological functions. ROCK2 is notably enriched in brain tissue, suggesting that selective inhibition may offer a more targeted therapeutic approach with fewer off-target effects.[1]

Chemical Properties
PropertyValueReference
Molecular FormulaC₂₂H₂₄N₄O₄·2HCl[2]
Molecular Weight481.37 g/mol [2]
CAS Number1781628-88-3[2]
SolubilitySoluble to 100 mM in water and DMSO[2]
In Vitro Potency and Selectivity
TargetIC₅₀Reference
ROCK-II3 nM[2][3][4]
ROCK-I56 nM[2][3][4]
PKA3.968 µM[5]
MRCK1.190 µM[5]
Akt17.491 µM[5]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, which in turn governs fundamental cellular processes such as cell motility, adhesion, and contraction. In the central nervous system, this pathway is implicated in neurite outgrowth and retraction, and its dysregulation is associated with neurodegenerative conditions.

The pathway is initiated by the activation of the small GTPase RhoA. In its active GTP-bound state, RhoA translocates to the plasma membrane and activates its downstream effectors, ROCK1 and ROCK2. Activated ROCK phosphorylates several substrates, including:

  • Myosin Light Chain (MLC): Phosphorylation of MLC increases myosin ATPase activity, leading to actin-myosin contractility and the formation of stress fibers.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.

  • LIM kinases (LIMK1 and LIMK2): Activated ROCK phosphorylates and activates LIM kinases. LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.

SR-3677, by inhibiting ROCK, particularly ROCK2, can modulate these downstream events, leading to a reduction in actin-myosin contractility and changes in cytoskeletal organization.

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Neurotransmitters) RhoGEFs RhoGEFs Extracellular_Signals->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP +GTP -GDP RhoGAPs RhoGAPs RhoGAPs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoGAPs +Pi ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation SR3677 SR-3677 SR3677->ROCK Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation LIMK LIM Kinase ROCK->LIMK Phosphorylation pMLC p-MLC MLC->pMLC Actin_Dynamics Actin Cytoskeleton Reorganization (Stress Fibers, Neurite Retraction) pMLC->Actin_Dynamics Promotes Contraction pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLCP MLCP pMYPT1->MLCP MLCP->pMLC Dephosphorylation pLIMK p-LIMK (Active) LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylation pCofilin p-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Actin_Dynamics Inhibits Depolymerization

Figure 1: The Rho/ROCK Signaling Pathway and the inhibitory action of SR-3677.

Applications in Neuroscience Research

The selective inhibition of ROCK2 by SR-3677 makes it a valuable tool for dissecting the role of this isoform in various neurological processes. Published research suggests potential applications in:

  • Neuroprotection: SR-3677 has been shown to enhance Parkin-mediated mitophagy, a cellular process that removes damaged mitochondria and is implicated in the pathogenesis of Parkinson's disease.[1] By promoting the clearance of dysfunctional mitochondria, SR-3677 may protect neurons from cell death.

  • Axonal Regeneration: The Rho/ROCK pathway is a known inhibitor of axonal growth. Inhibition of this pathway has been demonstrated to promote axonal regeneration and functional recovery in models of spinal cord injury.

  • Stroke: ROCK inhibitors have shown therapeutic effects in animal models of stroke, potentially through mechanisms involving increased cerebral blood flow and direct neuroprotection.

  • Alzheimer's Disease: Dysregulation of the Rho/ROCK pathway has been implicated in the pathology of Alzheimer's disease, and ROCK inhibitors are being investigated for their potential to reduce amyloid-beta production and tau hyperphosphorylation.

Experimental Protocols

In Vitro Protocol: Assessment of Neuroprotection in a Cellular Model of Parkinson's Disease

This protocol describes the use of SR-3677 to assess its neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y) treated with a neurotoxin.

Materials:

  • This compound

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).

  • SR-3677 Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A study has shown that a maximal effect on Parkin recruitment was achieved by 0.5 µM.[1]

  • Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of SR-3677 or vehicle (DMSO) for 2-17 hours.[1]

    • Introduce the neurotoxin (e.g., 6-OHDA or MPP+) at a pre-determined toxic concentration.

    • Incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to quantify cell viability.

Expected Results:

Treatment with SR-3677 is expected to increase the viability of SH-SY5Y cells exposed to the neurotoxin in a dose-dependent manner, indicating a neuroprotective effect.

In Vivo Protocol: Evaluation of SR-3677 in a Rodent Model of Ischemic Stroke

This protocol provides a general framework for evaluating the neuroprotective effects of SR-3677 in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. Note: The optimal dosage and administration route for SR-3677 in vivo may require empirical determination. This protocol is based on studies with other ROCK inhibitors.

Materials:

  • This compound

  • Adult male C57BL/6 mice (8-12 weeks old)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Experimental Workflow:

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Randomization Randomization into Groups (Vehicle vs. SR-3677) Baseline->Randomization Treatment SR-3677 or Vehicle Administration (e.g., i.p. or oral gavage) Randomization->Treatment MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 60 min) Treatment->MCAO Reperfusion Reperfusion MCAO->Reperfusion Post_Op_Care Post-Operative Care and Monitoring Reperfusion->Post_Op_Care Post_Treatment Continued Treatment (optional) Post_Op_Care->Post_Treatment Behavioral_Tests Post-MCAO Behavioral Testing (e.g., Days 1, 3, 7) Post_Treatment->Behavioral_Tests Endpoint Endpoint: Euthanasia and Tissue Collection (e.g., Day 7) Behavioral_Tests->Endpoint Analysis Infarct Volume Analysis (TTC Staining) Immunohistochemistry Biochemical Assays Endpoint->Analysis

Figure 2: Experimental workflow for an in vivo study of SR-3677 in a mouse model of stroke.

Procedure:

  • Animal Preparation and Acclimatization:

    • House mice under standard conditions with ad libitum access to food and water.

    • Allow at least one week for acclimatization before any procedures.

  • Drug Preparation and Administration:

    • Prepare SR-3677 in a suitable vehicle.

    • Administer SR-3677 or vehicle to the mice. The route (e.g., intraperitoneal injection or oral gavage) and dosage will need to be optimized. Based on other ROCK inhibitors, a starting dose could be in the range of 1-30 mg/kg.

  • MCAO Surgery:

    • Anesthetize the mice.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 60 minutes).

    • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Post-Operative Care and Behavioral Assessment:

    • Monitor the animals closely for recovery from anesthesia and any signs of distress.

    • Perform neurological deficit scoring at various time points post-MCAO (e.g., 24, 48, and 72 hours).

    • Conduct behavioral tests (e.g., rotarod, grip strength) to assess motor coordination and strength.

  • Endpoint and Tissue Analysis:

    • At the designated endpoint (e.g., 72 hours or 7 days post-MCAO), euthanize the mice.

    • Perfuse the brains and collect the tissue.

    • For infarct volume analysis, slice the brain and stain with TTC.

    • For molecular analysis, brain tissue can be processed for immunohistochemistry, Western blotting, or other biochemical assays to assess markers of apoptosis, inflammation, and neuronal survival.

Expected Results:

Treatment with SR-3677 is hypothesized to reduce the infarct volume and improve neurological outcomes in the MCAO model compared to the vehicle-treated group. Behavioral tests should show improved motor function in the SR-3677-treated animals.

Data Summary

In Vitro Data
Cell LineTreatmentConcentrationOutcomeReference
SH-SY5YSR-36770.5 µMMaximal Parkin recruitment to damaged mitochondria[1]
HeLaSR-36770.5 µMIncreased mitochondrial localization of HK2[1]
In Vivo Data (Representative data based on other ROCK inhibitors)
Animal ModelCompoundDosage and AdministrationKey Findings
Mouse MCAOFasudil10 mg/kg, i.p.Increased cerebral blood flow, reduced infarct size, improved neurological deficit
Rat Spinal Cord InjuryY-27632Intrathecal infusionEnhanced axonal regrowth and functional recovery
Mouse Parkinson's Model (MPTP)Fasudil10 mg/kg, i.p.Attenuated dopaminergic cell loss, improved motor performance

Concluding Remarks

This compound is a powerful research tool for investigating the role of ROCK2 in the central nervous system. Its high selectivity offers a significant advantage in dissecting the specific functions of this kinase isoform. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to design and execute experiments aimed at exploring the therapeutic potential of SR-3677 in various neurological disorders. As with any experimental compound, it is crucial to perform dose-response studies and carefully consider the specific experimental model to obtain robust and reproducible results.

References

Application of SR-3677 Dihydrochloride in Cancer Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1][2] SR-3677 provides a valuable tool for investigating the role of ROCK2 in cancer progression and for the development of novel anti-cancer therapies. This document outlines the applications of SR-3677 in cancer cell lines, providing detailed experimental protocols and data presentation.

Mechanism of Action

SR-3677 is an ATP-competitive inhibitor of ROCK kinases.[3] The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches that, in their active GTP-bound state, activate downstream effectors, most notably ROCK1 and ROCK2.[2][4] Activated ROCK phosphorylates numerous substrates that regulate the actin cytoskeleton. Key downstream effects of ROCK activation include:

  • Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased actomyosin (B1167339) contractility, stress fiber formation, and cell motility.[5]

  • LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

  • Regulation of Cell Adhesion and Migration: Through its effects on the cytoskeleton, the Rho/ROCK pathway plays a crucial role in focal adhesion formation and cell migration, processes that are central to cancer metastasis.[5]

By selectively inhibiting ROCK2, SR-3677 disrupts these signaling cascades, leading to a reduction in cancer cell proliferation, migration, and invasion.

Data Presentation

Target/Cell LineAssay TypeIC50 ValueReference
ROCK1Enzymatic Assay56 nM[3][6]
ROCK2Enzymatic Assay~3 nM[3][6][7]
A7r5Cell-based Assay3.5 nM[6] (Rat Aortic Smooth Muscle Cells)

Signaling Pathway Diagram

Rho_ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor GEFs GEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP GTP->GDP ROCK2 ROCK2 RhoA_GTP->ROCK2 GEFs->RhoA_GTP GDP->GTP GAPs GAPs GAPs->RhoA_GDP MLC_Phosphatase MLC Phosphatase ROCK2->MLC_Phosphatase MLC MLC ROCK2->MLC Phosphorylation LIMK LIMK ROCK2->LIMK Phosphorylation SR_3677 SR-3677 SR_3677->ROCK2 p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylation Stress_Fibers Stress Fiber Formation Cell Contraction Migration p_MLC->Stress_Fibers p_LIMK p-LIMK Cofilin Cofilin p_LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) Actin_Filaments Actin Filament Stabilization p_Cofilin->Actin_Filaments Actin_Filaments->Stress_Fibers

Caption: Rho/ROCK2 signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of SR-3677 on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SR-3677 dihydrochloride

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of SR-3677 in DMSO. Create serial dilutions of SR-3677 in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of SR-3677. Include a vehicle control (medium with the same concentration of DMSO as the highest SR-3677 concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Prepare SR-3677 Dilutions A->B C Treat Cells B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of MLC Phosphorylation

This protocol is used to assess the inhibitory effect of SR-3677 on the Rho/ROCK signaling pathway by measuring the phosphorylation of a key downstream target, Myosin Light Chain (MLC).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of SR-3677 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MLC and total MLC overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phosphorylated MLC to the total MLC.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of SR-3677 on the collective migration of cancer cells.

Materials:

  • Cancer cell line of interest

  • 12- or 24-well plates

  • Sterile p200 pipette tip

  • This compound

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate cells in a 12- or 24-well plate to form a confluent monolayer within 24 hours.[8]

  • Creating the Wound: Once a confluent monolayer has formed, use a sterile p200 pipette tip to create a straight scratch across the center of each well. Wash the wells with sterile PBS to remove detached cells.[8]

  • Treatment: Add fresh medium containing various concentrations of SR-3677 or vehicle control to the respective wells. A recommended starting concentration range is 1 nM to 1 µM.[8]

  • Image Acquisition: Capture an initial image of the wound (T=0) and then at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each treatment condition.

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8.0 µm pore size)

  • Matrigel or other ECM components

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Chamber Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify. Rehydrate the inserts with serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing either SR-3677 or a vehicle control. Seed the cells into the upper chamber of the transwell inserts.

  • Incubation: Incubate for 12-24 hours at 37°C to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Data Analysis: Count the number of stained, invaded cells in several fields of view under a microscope. Compare the number of invaded cells between the SR-3677-treated and control groups.

Logical_Relationship_Assays cluster_SR3677 SR-3677 Treatment cluster_cellular_effects Cellular Effects cluster_assays Experimental Assays SR_3677 SR-3677 Inhibit_ROCK2 Inhibit ROCK2 Activity SR_3677->Inhibit_ROCK2 Decrease_pMLC Decrease p-MLC Inhibit_ROCK2->Decrease_pMLC Reduce_Viability Reduce Cell Viability Inhibit_ROCK2->Reduce_Viability Inhibit_Migration Inhibit Migration Inhibit_ROCK2->Inhibit_Migration Inhibit_Invasion Inhibit Invasion Inhibit_ROCK2->Inhibit_Invasion Western_Blot Western Blot Decrease_pMLC->Western_Blot Measured by MTT_Assay MTT Assay Reduce_Viability->MTT_Assay Measured by Wound_Healing Wound Healing Assay Inhibit_Migration->Wound_Healing Measured by Transwell_Assay Transwell Assay Inhibit_Invasion->Transwell_Assay Measured by

Caption: Logical relationship between SR-3677 treatment, cellular effects, and assays.

Conclusion

This compound is a powerful research tool for elucidating the role of the ROCK2 signaling pathway in cancer. The protocols outlined in this document provide a framework for investigating its effects on cancer cell viability, signaling, migration, and invasion. By employing these methods, researchers can further understand the therapeutic potential of targeting ROCK2 in various cancer types.

References

SR-3677 Dihydrochloride: Application Notes and Protocols for Studying Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates significant selectivity for ROCK2 over ROCK1, making it a valuable pharmacological tool for investigating the specific roles of this kinase isoform in cellular processes. The RhoA/ROCK signaling pathway is a critical regulator of smooth muscle contraction, primarily by modulating the phosphorylation state of the myosin light chain (MLC).[3][4] This pathway plays a crucial role in the pathophysiology of various disorders involving smooth muscle hypercontractility, such as hypertension and vasospasm.[4]

Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[3] This inhibition leads to a net increase in the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20), sensitizing the contractile apparatus to Ca2+ and resulting in smooth muscle contraction.[3][5][6] SR-3677, by inhibiting ROCK, prevents the phosphorylation of MLCP substrates like the myosin phosphatase target subunit 1 (MYPT1), thereby promoting MLC20 dephosphorylation and smooth muscle relaxation.

These application notes provide detailed protocols for utilizing SR-3677 dihydrochloride to study smooth muscle contraction in both isolated tissue preparations and cultured vascular smooth muscle cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Source
ROCK156[1][2]
ROCK23[1][2]

Note: The IC50 values represent the concentration of SR-3677 required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

SR3677_Pathway Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (Active) ROCK->MLCP SR3677 SR-3677 SR3677->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates Relaxation Smooth Muscle Relaxation MLCP->Relaxation pMLCP p-MLCP (Inactive) MLC MLC MLC->pMLC MLCK (Ca2+/Calmodulin) Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: SR-3677 inhibits ROCK, preventing MLCP inactivation and promoting smooth muscle relaxation.

Experimental Protocols

Ex Vivo Organ Bath Assay: Inhibition of Phenylephrine-Induced Vascular Smooth Muscle Contraction

This protocol details the use of SR-3677 to inhibit agonist-induced contractions of isolated vascular smooth muscle rings in an organ bath system.[1][6][7]

Experimental Workflow:

Organ_Bath_Workflow A1 Tissue Isolation (e.g., Rat Aorta) B1 Preparation of Aortic Rings (2-3 mm) A1->B1 C1 Mounting in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) B1->C1 D1 Equilibration & Normalization (60-90 min, passive tension) C1->D1 E1 Viability Check (e.g., 60 mM KCl) D1->E1 F1 Pre-incubation with SR-3677 (e.g., 1 nM - 1 µM, 30 min) E1->F1 G1 Cumulative Addition of Phenylephrine (e.g., 10^-9 to 10^-5 M) F1->G1 H1 Data Acquisition & Analysis (Force Transducer, Dose-Response Curves) G1->H1 WB_Workflow A2 Culture VSMCs to 80-90% Confluency B2 Serum Starvation (e.g., 24h) A2->B2 C2 Pre-treat with SR-3677 (e.g., 1 nM - 1 µM, 1-2h) B2->C2 D2 Stimulate with Agonist (e.g., 10 µM Phenylephrine, 10 min) C2->D2 E2 Cell Lysis & Protein Quantification D2->E2 F2 SDS-PAGE & Western Blot E2->F2 G2 Probe with Antibodies (p-MYPT1, total MYPT1, ß-actin) F2->G2 H2 Imaging & Densitometry Analysis G2->H2

References

Application Notes and Protocols for Immunofluorescence Staining with SR-3677 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater affinity for ROCK-II over ROCK-I.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3][4] Dysregulation of this pathway is implicated in numerous pathologies, making it a compelling target for therapeutic intervention.[3] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of target proteins. These application notes provide a detailed protocol for utilizing immunofluorescence to study the effects of SR-3677 treatment on cells, with a focus on the components of the Rho/ROCK signaling pathway.

Data Presentation

Quantitative Inhibition Data for ROCK Inhibitors

The following table summarizes the in vitro potency of SR-3677 and other common ROCK inhibitors against ROCK1 and ROCK2 isoforms. Lower IC50 values are indicative of higher potency.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
SR-3677 56[1][2][5]3[1][2][5][6]18.7[5]
Y-27632~150[5]~150[5]~1[5]
Fasudil940[5]220[5]4.3[5]
Ripasudil51[5]19[5]2.7[5]

Signaling Pathway

The Rho/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased actin-myosin contractility and stabilization of actin filaments.[2][3][7] SR-3677, by selectively inhibiting ROCK-II, can effectively modulate these cellular events.[2]

Rho_ROCK_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) GEFs GEFs Extracellular_Signals->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) GAPs GAPs RhoA_GTP->GAPs Activates ROCK ROCK RhoA_GTP->ROCK Activates GEFs->RhoA_GDP Promotes GDP/GTP Exchange GAPs->RhoA_GTP Promotes GTP Hydrolysis LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC MLC ROCK->MLC Phosphorylates Myosin_Phosphatase Myosin Phosphatase ROCK->Myosin_Phosphatase Inhibits SR3677 SR-3677 SR3677->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments Depolymerizes Cellular_Responses Cellular Responses (Migration, Adhesion, Proliferation) Actin_Filaments->Cellular_Responses MLC_P p-MLC Actin_Myosin Actin-Myosin Contractility MLC_P->Actin_Myosin Myosin_Phosphatase->MLC_P Dephosphorylates Actin_Myosin->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

Immunofluorescence Staining Protocol for Cells Treated with SR-3677

This protocol provides a general framework for immunofluorescence staining. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell types and target proteins.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)[8]

  • SR-3677 dihydrochloride

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)[8][9]

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[10][11]

  • Blocking buffer (e.g., 1-10% normal serum in PBS with 0.1% Triton X-100)[12][13]

  • Primary antibodies (e.g., anti-ROCK-I, anti-ROCK-II, anti-phospho-MLC)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)[12]

  • Antifade mounting medium[8][14]

  • Glass coverslips or chamber slides[8][12]

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at an appropriate density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • SR-3677 Treatment: Treat cells with the desired concentration of SR-3677 or vehicle control (e.g., DMSO) for the specified duration. A concentration of 0.5 µM SR-3677 for 2-17 hours has been shown to be effective.[10][15]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with warm PBS.[8]

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[9][10]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization:

    • If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the antibody dilution buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10][14]

  • Secondary Antibody Incubation:

    • Wash the cells three times with wash buffer (e.g., PBS with 0.1% Triton X-100) for 5 minutes each.[10]

    • Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature in a dark, humidified chamber.[10]

  • Nuclear Counterstaining:

    • Wash the cells three times with wash buffer for 5 minutes each.[10]

    • Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.[10]

    • Wash the cells twice with PBS.[10]

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[12]

    • Seal the edges of the coverslip with nail polish to prevent drying.[12]

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Store slides at 4°C, protected from light.[12][13]

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol following SR-3677 treatment.

IF_Workflow Start Start Cell_Seeding 1. Cell Seeding on Coverslips/ Chamber Slides Start->Cell_Seeding Treatment 2. SR-3677 or Vehicle Treatment Cell_Seeding->Treatment Fixation 3. Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., Normal Serum) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 8. Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting 9. Mounting Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging End End Imaging->End

Caption: Experimental workflow for immunofluorescence staining with SR-3677 treatment.

References

Application Notes and Protocols for SR-3677 Dihydrochloride in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. SR-3677 offers a valuable pharmacological tool for investigating the in vivo roles of ROCK-II and for the preclinical evaluation of ROCK-II inhibition as a therapeutic strategy.

These application notes provide a summary of the known quantitative data, a detailed account of an animal model study utilizing SR-3677 in an Alzheimer's disease model, and comprehensive experimental protocols to guide researchers in their study design.

Data Presentation

Quantitative Inhibition Data
TargetIC50 (nM)Assay Type
ROCK-II3Enzyme-based
ROCK-I56Enzyme-based

Signaling Pathway

The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK kinases (ROCK-I and ROCK-II). ROCKs, in turn, phosphorylate a number of downstream substrates, leading to various cellular responses.

Rho_ROCK_Signaling cluster_cytoskeleton Cytoskeletal Regulation Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAPs ROCK_II ROCK-II RhoA_GTP->ROCK_II MLC Myosin Light Chain (MLC) ROCK_II->MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK_II->LIMK Phosphorylation SR3677 SR-3677 SR3677->ROCK_II Inhibition MLC_P Phosphorylated MLC MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers & Increased Contractility MLC_P->Actin_Stress_Fibers LIMK_P Phosphorylated LIMK LIMK->LIMK_P Cofilin Cofilin LIMK_P->Cofilin Inhibition of Dephosphorylation Cofilin_P Phosphorylated Cofilin (Inactive) Cofilin->Cofilin_P Actin_Filament_Stabilization Actin Filament Stabilization Cofilin_P->Actin_Filament_Stabilization Mitophagy Parkin-Mediated Mitophagy ROCK_II_Mitophagy ROCK-II ROCK_II_Mitophagy->Mitophagy Inhibition SR3677_Mitophagy SR-3677 SR3677_Mitophagy->ROCK_II_Mitophagy Inhibition

Caption: SR-3677 inhibits ROCK-II, modulating cytoskeletal dynamics and promoting mitophagy.

Animal Model Application: Alzheimer's Disease

A key study has demonstrated the in vivo efficacy of SR-3677 in a mouse model of Alzheimer's disease (AD). The study revealed that selective inhibition of ROCK-II by SR-3677 can suppress the production of amyloid-β (Aβ), a primary pathological hallmark of AD.[1]

Summary of Findings in an AD Mouse Model
Animal ModelTreatmentDosage & AdministrationKey OutcomesReference
Alzheimer's Disease Mouse ModelSR-3677Not specified in abstractDiminished production of Aβ in the brain.[1][1]

The study found that SR-3677 treatment altered the endocytic distribution of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) and promoted the trafficking of amyloid precursor protein (APP) to lysosomes for degradation.[1] Furthermore, SR-3677 was shown to block the ROCK2-mediated phosphorylation of APP at threonine 654, a critical step in the processing of APP to Aβ.[1]

Experimental Protocols

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 for ROCK-I and ROCK-II.

Materials:

  • Recombinant human ROCK-I and ROCK-II enzymes

  • STK2 substrate

  • ATP

  • SR-3677 dihydrochloride

  • Assay buffer (STK-buffer)

  • Detection antibody and Stop solution

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of SR-3677 in DMSO.

  • In a 384-well plate, add 5 µL of a mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer to each well.

  • Dispense 20 nL of the serially diluted SR-3677 into the wells.

  • Initiate the kinase reaction by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.

  • Incubate the plate for 4 hours at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution containing a detection antibody.

  • Read the plate on a suitable plate reader to determine the extent of substrate phosphorylation.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the SR-3677 concentration.

In Vivo Animal Study Workflow (Hypothetical based on AD model)

Objective: To evaluate the efficacy of SR-3677 in reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease.

Animal_Study_Workflow Start Start: Transgenic AD Mouse Cohort Randomization Randomization into Treatment Groups Start->Randomization Vehicle_Group Vehicle Control Group (e.g., Saline) Randomization->Vehicle_Group SR3677_Group SR-3677 Treatment Group Randomization->SR3677_Group Dosing Chronic Dosing (e.g., Oral Gavage, i.p.) Vehicle_Group->Dosing SR3677_Group->Dosing Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral_Testing Sacrifice Euthanasia and Tissue Collection Behavioral_Testing->Sacrifice Brain_Processing Brain Tissue Processing (Hemisection) Sacrifice->Brain_Processing Biochemical_Analysis Biochemical Analysis (ELISA for Aβ levels) Brain_Processing->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry for Aβ plaques) Brain_Processing->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A typical workflow for an in vivo efficacy study of SR-3677 in an AD mouse model.

Protocol:

  • Animal Model: Utilize a well-characterized transgenic mouse model of Alzheimer's disease that develops progressive Aβ pathology (e.g., 5XFAD or APP/PS1 mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping and Dosing:

    • Randomly assign mice to two groups: a vehicle control group and an SR-3677 treatment group.

    • Prepare this compound in a suitable vehicle (e.g., sterile saline or water). The exact dosage and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on preliminary pharmacokinetic and tolerability studies.

    • Administer the treatment daily for a predetermined duration (e.g., 4-8 weeks).

  • Behavioral Assessment:

    • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for learning and memory in AD mouse models.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Perfuse the animals with phosphate-buffered saline (PBS) to remove blood.

    • Harvest the brains and bisect them sagittally. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for histological analysis.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Histological Analysis:

    • Process the fixed brain tissue for paraffin (B1166041) embedding or cryosectioning.

    • Perform immunohistochemistry using antibodies specific for Aβ to visualize and quantify amyloid plaque burden.

    • Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the outcomes between the vehicle and SR-3677 treated groups.

Conclusion

This compound is a powerful research tool for investigating the role of ROCK-II in health and disease. Its high potency and selectivity make it an ideal candidate for in vivo studies. The successful application of SR-3677 in an Alzheimer's disease mouse model highlights its therapeutic potential and provides a framework for its use in other animal models of diseases where ROCK-II is implicated. The protocols provided herein offer a starting point for researchers to design and execute robust preclinical studies with this promising compound.

References

Application Notes and Protocols for Long-Term Cell Culture with SR-3677 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK2 over ROCK1.[1] The ROCK signaling pathway is a critical regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2] Dysregulation of this pathway has been implicated in various pathologies, making ROCK an attractive therapeutic target.[2] These application notes provide a comprehensive guide for utilizing SR-3677 in long-term cell culture experiments to investigate its sustained effects on cellular functions.

Mechanism of Action

SR-3677 functions as an ATP-competitive inhibitor of ROCK1 and ROCK2.[3] The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK.[2] Activated ROCK phosphorylates numerous downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[2] Key downstream effectors include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2] By inhibiting ROCK, SR-3677 modulates these signaling events, impacting cell contraction, migration, adhesion, and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for SR-3677 dihydrochloride from in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueReference
ROCK156 nM[1][4]
ROCK23 nM[1][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight481.37[5]
FormulaC₂₂H₂₄N₄O₄.2HCl[5]
SolubilitySoluble to 100 mM in water and DMSO[5]
Purity≥98%[5]
StorageDesiccate at room temperature[5]

Signaling Pathway Diagram

SR3677_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals GEFs GEFs Extracellular Signals->GEFs Activate RhoA-GDP (Inactive) RhoA-GDP (Inactive) GEFs->RhoA-GDP (Inactive) Promote GDP/GTP Exchange RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) GTP RhoA-GTP (Active)->RhoA-GDP (Inactive) GDP ROCK1/ROCK2 ROCK1/ROCK2 RhoA-GTP (Active)->ROCK1/ROCK2 Activates GAPs GAPs GAPs->RhoA-GTP (Active) Enhance GTPase Activity LIMK LIMK ROCK1/ROCK2->LIMK Activates MYPT1 MYPT1 ROCK1/ROCK2->MYPT1 Inhibits MLC MLC ROCK1/ROCK2->MLC Phosphorylates SR3677 SR-3677 SR3677->ROCK1/ROCK2 Inhibits Cofilin (Active) Cofilin (Active) LIMK->Cofilin (Active) Inhibits MLCP (Active) MLCP (Active) MYPT1->MLCP (Active) p-MLC p-MLC MLC->p-MLC Cofilin (Inactive) Cofilin (Inactive) Cofilin (Active)->Cofilin (Inactive) Actin Filament Stabilization Actin Filament Stabilization Cofilin (Inactive)->Actin Filament Stabilization MLCP (Inactive) MLCP (Inactive) MLCP (Active)->MLCP (Inactive) MLCP (Inactive)->p-MLC Prevents Dephosphorylation Actomyosin Contractility Actomyosin Contractility p-MLC->Actomyosin Contractility

Caption: SR-3677 inhibits ROCK1/ROCK2, disrupting the RhoA signaling pathway.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of SR-3677

It is crucial to determine the cytotoxic profile of SR-3677 in your specific cell line before initiating long-term studies. A dose-response experiment is recommended.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of SR-3677 in complete culture medium. A serial dilution covering a wide concentration range (e.g., 1 nM to 100 µM) is recommended. Include a vehicle-only control (e.g., DMSO).[1] The final solvent concentration should be kept low (typically below 0.5% v/v) to avoid solvent-induced toxicity.[6]

  • Cell Treatment: Replace the existing medium with the medium containing the different concentrations of SR-3677.

  • Incubation: Incubate the plate for a period relevant to your planned long-term experiment (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.[1]

  • Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value for cytotoxicity.[1] The optimal, non-toxic concentration for long-term studies should be well below this IC50 value.

Protocol 2: Long-Term Cell Culture with SR-3677

This protocol outlines a general procedure for the continuous exposure of cell cultures to SR-3677 over an extended period.

Materials:

  • SR-3677 stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Target cell line seeded in appropriate culture vessels (e.g., 6-well plates, T25/T75 flasks)

Procedure:

  • Seeding: Seed cells at a lower density than for short-term assays to accommodate the longer culture period and prevent premature confluency.

  • Treatment Initiation: The day after seeding, replace the medium with fresh complete growth medium containing the desired non-toxic concentration of SR-3677, as determined in Protocol 1. Always include a vehicle control (DMSO) at the same final concentration.

  • Medium Changes: To ensure a consistent concentration of the inhibitor and replenish nutrients, replace the medium with fresh SR-3677-containing or vehicle control medium every 2-3 days.[7] The frequency may need to be optimized based on the metabolic activity of the cell line and the stability of SR-3677 in culture conditions.

  • Monitoring: Observe the cells daily under a microscope for any morphological changes, signs of stress, or alterations in confluence.

  • Passaging (if necessary): If cells reach high confluency during the long-term treatment, they will need to be passaged. After trypsinization and centrifugation, resuspend the cell pellet in fresh medium containing SR-3677 or vehicle and re-seed into new culture vessels at a lower density.

Downstream Assays for Long-Term Treatment Effects

The effects of long-term SR-3677 treatment can be assessed using a variety of downstream assays:

  • Cell Viability and Proliferation Assays: To determine the cytostatic or cytotoxic effects over time.

  • Western Blot Analysis: To probe for changes in the phosphorylation status of ROCK substrates (e.g., p-MLC, p-MYPT1) and the expression levels of proteins in related pathways.

  • Migration and Invasion Assays: To assess the impact of long-term ROCK inhibition on cell motility.

  • Quantitative PCR (qPCR): To analyze changes in the gene expression of downstream targets.

  • Immunofluorescence: To visualize changes in cytoskeletal organization and protein localization.

Experimental Workflow Diagram

Long_Term_Culture_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis Determine_Optimal_Concentration Determine Optimal Non-Toxic SR-3677 Concentration (Protocol 1) Prepare_Stock_Solution Prepare SR-3677 Stock Solution Determine_Optimal_Concentration->Prepare_Stock_Solution Seed_Cells Seed Cells at Low Density Prepare_Stock_Solution->Seed_Cells Initiate_Treatment Initiate Treatment with SR-3677 and Vehicle Control Seed_Cells->Initiate_Treatment Monitor_Cells Daily Microscopic Monitoring Initiate_Treatment->Monitor_Cells Medium_Change Change Medium with Fresh SR-3677 every 2-3 Days Monitor_Cells->Medium_Change Passage_Cells Passage Cells as Needed (Re-treat with SR-3677) Monitor_Cells->Passage_Cells Harvest_Cells Harvest Cells at Desired Timepoint Monitor_Cells->Harvest_Cells Medium_Change->Monitor_Cells Passage_Cells->Monitor_Cells Downstream_Assays Perform Downstream Assays: - Viability/Proliferation - Western Blot - Migration/Invasion - qPCR - Immunofluorescence Harvest_Cells->Downstream_Assays

Caption: Experimental workflow for long-term SR-3677 treatment in cell culture.

References

Application Notes and Protocols for High-Throughput Screening Assays with SR-3677 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a prime target for therapeutic development.[2] These application notes provide detailed protocols for utilizing SR-3677 in both focused and high-throughput screening (HTS) assays to identify and characterize modulators of the Rho/ROCK pathway.

Introduction to SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor with high affinity for ROCK2, demonstrating a half-maximal inhibitory concentration (IC50) of approximately 3 nM in enzymatic and cell-based assays.[1] Its selectivity for ROCK2 over ROCK1 (IC50 of ~56 nM) enables the specific investigation of ROCK2-dependent cellular functions.[1] By inhibiting ROCK2, SR-3677 modulates downstream signaling events that control cell migration, adhesion, proliferation, and apoptosis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.

ParameterValueTargetAssay TypeReference
IC50 3 nMROCK2Enzymatic / Cell-based[1]
IC50 56 nMROCK1Enzymatic
Effective Concentration 0.5 µMParkin RecruitmentCell-based (SH-SY5Y cells)[3]
Effective Concentration 1 mM (in feed)Improved SurvivalDrosophila melanogaster model[3]
Solubility up to 100 mM-Water and DMSO

Signaling Pathway

The Rho/ROCK signaling cascade is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[2] Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers.[2] SR-3677 exerts its effect by directly inhibiting the kinase activity of ROCK2.

Rho_ROCK_Pathway Extracellular_Signals Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation Downstream_Effectors Downstream Effectors (e.g., MYPT1, MLC, LIMK) ROCK2->Downstream_Effectors Phosphorylation SR3677 SR-3677 SR3677->ROCK2 Inhibition Cytoskeletal_Changes Cytoskeletal Changes (Stress Fibers, Contraction) Downstream_Effectors->Cytoskeletal_Changes

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

High-Throughput Screening (HTS) Assay for ROCK2 Inhibitors (Hypothetical)

This protocol describes a competitive binding assay in a 384-well format, suitable for screening large compound libraries to identify novel ROCK2 inhibitors. The assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding pocket of ROCK2.

Materials:

  • Recombinant human ROCK2 protein

  • Fluorescently labeled ROCK2 tracer

  • This compound (as a positive control)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well black, low-volume microplates

  • Compound library

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a stock solution of SR-3677 (10 mM) in sterile water or DMSO.[3]

  • Prepare serial dilutions of the compound library and SR-3677 in assay buffer.

  • Add 5 µL of each compound dilution or control to the wells of the 384-well plate.

  • Prepare a solution of ROCK2 protein and the fluorescent tracer in assay buffer.

  • Add 5 µL of the ROCK2/tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the percentage of inhibition for each compound relative to the controls.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Compounds and Reagents Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (ROCK2 + Tracer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Fluorescence Polarization Reading Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for a high-throughput competitive binding assay.

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a method to assess collective cell migration and the effect of SR-3677.[1]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • 12- or 24-well tissue culture plates

  • Sterile p200 pipette tip

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • This compound

  • Phase-contrast microscope with a camera

Protocol:

  • Seed cells in a 12- or 24-well plate to form a confluent monolayer within 24 hours.[1]

  • Create a "wound" by scratching a straight line through the center of the cell monolayer with a sterile p200 pipette tip.[1]

  • Gently wash the wells twice with sterile PBS to remove detached cells.[1]

  • Prepare serial dilutions of SR-3677 in complete cell culture medium (a starting range of 1 nM to 1 µM is recommended). Include a vehicle control (e.g., DMSO).[1]

  • Add the media containing different concentrations of SR-3677 or vehicle control to the respective wells.[1]

  • Capture an initial image (T=0) of the wound in each well using a phase-contrast microscope.[1]

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[1]

  • Analyze the images to quantify the rate of wound closure.

Wound_Healing_Workflow A Seed Cells to Confluence B Create Scratch Wound A->B C Wash with PBS B->C D Treat with SR-3677 C->D E Image Acquisition (T=0) D->E F Incubate and Image at Timepoints E->F G Analyze Wound Closure F->G

Caption: Workflow for the wound healing assay.

Parkin Recruitment Assay for Mitophagy

This immunofluorescence-based assay assesses the recruitment of Parkin to damaged mitochondria, a key step in mitophagy. SR-3677 has been shown to enhance this process.[4]

Materials:

  • SH-SY5Y cells stably expressing YFP-Parkin

  • Glass coverslips

  • This compound

  • Mitochondrial uncoupler (e.g., CCCP)

  • 4% Paraformaldehyde

  • 0.1% Triton X-100

  • MitoTracker™ Red CMXRos

  • DAPI

  • Fluorescence microscope

Protocol:

  • Seed differentiated SH-SY5Y cells expressing YFP-Parkin on glass coverslips.[3]

  • Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[3]

  • Induce mitochondrial damage by adding a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[3]

  • Fix the cells with 4% paraformaldehyde.[3]

  • Permeabilize the cells with 0.1% Triton X-100.[3]

  • Counterstain with a mitochondrial marker (MitoTracker™ Red CMXRos) and a nuclear stain (DAPI).[3]

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the co-localization of YFP-Parkin with mitochondria using a fluorescence microscope.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in water and DMSO up to 100 mM. Ensure the compound is fully dissolved before use.

  • Cell Viability: At higher concentrations, some ROCK inhibitors can affect cell viability. It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.[3]

  • Off-Target Effects: While SR-3677 is highly selective for ROCK2, it is good practice to consider potential off-target effects, especially at high concentrations.

  • Assay Validation: For HTS, it is crucial to validate the assay with appropriate controls and calculate statistical parameters such as the Z'-factor to ensure robustness and reliability.[5]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ROCK2 in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing SR-3677 in both targeted and high-throughput screening applications. These assays can aid in the discovery of novel therapeutics targeting the Rho/ROCK signaling pathway.

References

Troubleshooting & Optimization

Optimizing SR-3677 dihydrochloride concentration to avoid toxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SR-3677 dihydrochloride (B599025) to avoid toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SR-3677 dihydrochloride?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits high selectivity for ROCK2 over ROCK1. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2] Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.[2]

Q2: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on available literature:

  • For enhancing mitophagy: A concentration of 0.5 µM has been shown to be effective in HEK293 and SH-SY5Y cells.[3]

  • For increasing aqueous humor outflow ex vivo: Continuous exposure to 25 µM has been used in porcine eyes.

It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: What is a typical in vivo dosage for this compound?

Currently, there is limited publicly available data on the specific in vivo dosage and toxicity of this compound. A study in a mouse model of Alzheimer's disease utilized SR-3677 to inhibit ROCK2, but specific dosage information was not provided. As with any new compound, it is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and effective dose range for your specific animal model and route of administration.

Q4: What are the known side effects of ROCK inhibitors?

Q5: How should I prepare this compound for in vivo use?

A suggested protocol for preparing a suspension of this compound for oral or intraperitoneal injection involves using a vehicle of PEG300, Tween-80, and saline. This method aims to create a stable suspension for administration. Always ensure the compound is thoroughly dissolved or suspended before administration.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
High cell toxicity or death observed at expected effective concentrations. 1. Concentration is too high for the specific cell line. 2. Contamination of cell culture. 3. Solvent toxicity (e.g., DMSO).1. Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar to low micromolar). 2. Check for signs of contamination (e.g., cloudy media, changes in pH). 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle-only control.
No observable effect at the tested concentrations. 1. Concentration is too low. 2. Inactive compound. 3. Insufficient incubation time. 4. Cell line is not responsive to ROCK inhibition.1. Increase the concentration of this compound. 2. Verify the purity and activity of the compound. 3. Optimize the incubation time based on the specific cellular process being investigated. 4. Confirm that the ROCK signaling pathway is active and relevant in your cell model.
Precipitation of the compound in culture media. 1. Poor solubility of the compound at the desired concentration. 2. Interaction with media components.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. 2. Gently warm the media or sonicate briefly after adding the compound. 3. If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Signs of acute toxicity in animals (e.g., lethargy, weight loss, ruffled fur). 1. The administered dose is above the maximum tolerated dose (MTD). 2. Rapid absorption and high peak plasma concentration. 3. Off-target effects.1. Conduct a dose-escalation study to determine the MTD in your specific animal model. 2. Consider a different route of administration or a formulation that allows for slower release. 3. Closely monitor the animals for any adverse effects and perform histopathological analysis of major organs.
Lack of efficacy in the animal model. 1. The administered dose is too low. 2. Poor bioavailability or rapid metabolism of the compound. 3. The animal model is not appropriate for the therapeutic target.1. Increase the dose in a stepwise manner, while carefully monitoring for toxicity. 2. Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound. 3. Ensure that the ROCK pathway is implicated in the pathophysiology of your disease model.
Compound precipitation in the formulation. 1. The formulation is not optimal for the compound's solubility.1. Adjust the ratio of the vehicle components (e.g., PEG300, Tween-80, saline). 2. Use sonication to aid in the suspension of the compound. 3. Prepare the formulation fresh before each administration.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (ROCK1) 56 nMEnzyme Assay[1]
IC50 (ROCK2) 3 nMEnzyme Assay[1]
Effective Concentration (Mitophagy Enhancement) 0.5 µMHEK293, SH-SY5Y[3]
Effective Concentration (Aqueous Humor Outflow) 25 µMPorcine Eyes (ex vivo)

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the log of the compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: General Guideline for an In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the facility for at least one week before the experiment.

  • Dose Selection: Based on in vitro data and any available literature, select a starting dose and a range of escalating doses.

  • Compound Preparation: Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Administration: Administer a single dose of the compound to small groups of animals (e.g., 3-5 animals per group). Include a vehicle control group.

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing). Record observations such as changes in activity, posture, breathing, and body weight.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce overt signs of toxicity that would interfere with the planned efficacy study.

  • Histopathology (Optional but Recommended): At the end of the observation period, major organs can be collected for histopathological analysis to identify any tissue-level toxicity.

Mandatory Visualizations

SR_3677_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits SR3677 SR-3677 dihydrochloride SR3677->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC MLCP->pMLC Dephosphorylates Cell_Contraction Cell Contraction & Stress Fiber Formation pMLC->Cell_Contraction Actin_Cytoskeleton Actin Cytoskeleton Reorganization Cell_Contraction->Actin_Cytoskeleton

Caption: SR-3677 inhibits ROCK, preventing downstream signaling that leads to cell contraction.

Experimental_Workflow cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Optimization Dose_Response 1. In Vitro Dose-Response (e.g., MTT Assay) Determine_EC50 2. Determine Effective Concentration (EC50) Dose_Response->Determine_EC50 Determine_IC50_Tox 3. Determine Cytotoxic Concentration (IC50) Determine_EC50->Determine_IC50_Tox Therapeutic_Window 4. Establish In Vitro Therapeutic Window Determine_IC50_Tox->Therapeutic_Window MTD_Study 5. In Vivo Maximum Tolerated Dose (MTD) Study Therapeutic_Window->MTD_Study Inform Efficacy_Study 6. Efficacy Studies at Non-toxic Doses MTD_Study->Efficacy_Study PK_PD_Study 7. Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study

Caption: Workflow for optimizing SR-3677 concentration from in vitro to in vivo studies.

References

Potential off-target effects of SR-3677 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of SR-3677 dihydrochloride. All information is presented to assist in the accurate design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater potency for ROCK-II over ROCK-I.[1][2]

Q2: Has the selectivity of SR-3677 been profiled against a broader panel of kinases?

Yes. In the initial discovery of SR-3677 (referred to as compound 5), its selectivity was assessed against a panel of 353 kinases. The compound demonstrated a low off-target hit rate of 1.4%.[3] Additionally, its activity was evaluated against 70 non-kinase enzymes and receptors, with only three showing any inhibition.[3]

Q3: What are the known off-target kinases for SR-3677?

Kinase screening has identified a few off-target kinases for SR-3677, though the inhibition is significantly less potent than for ROCK-II. The known off-targets and their corresponding IC50 values are summarized in the data table below.

Q4: What is the recommended concentration of SR-3677 to minimize off-target effects in cell-based assays?

To minimize off-target effects, it is recommended to use the lowest effective concentration of SR-3677 that elicits the desired biological response. Based on its high potency against ROCK-II (IC50 ≈ 3 nM), concentrations in the low nanomolar range are advisable for achieving on-target effects while minimizing the risk of engaging less sensitive off-target kinases.[1][3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my experiment when using SR-3677.

This could be due to a variety of factors, including potential off-target effects. Follow these troubleshooting steps to diagnose the issue.

Possible Cause Troubleshooting Steps
High Drug Concentration An excessively high concentration of SR-3677 may lead to the inhibition of off-target kinases. Solution: Perform a dose-response experiment to identify the minimal effective concentration for your assay. Compare your working concentration to the IC50 values for known off-targets (see Table 1).
Cell Line-Specific Effects The expression levels of ROCK isoforms and potential off-target kinases can vary between different cell lines, leading to varied responses. Solution: 1. Confirm the expression of ROCK-I and ROCK-II in your cell line via Western Blot or qPCR. 2. Consider if your observed phenotype could be linked to the known off-targets of SR-3677 (e.g., PKA, MRCK, Akt1).
Assay Interference The compound may interfere with the assay readout itself. Solution: Run a control experiment with your assay components in the absence of cells or enzyme to check for any direct interaction of SR-3677 with the detection reagents.
On-Target but Unexpected Phenotype The observed phenotype may be a genuine downstream consequence of ROCK inhibition that was not anticipated in your experimental system. Solution: Consult the literature for the diverse roles of the Rho/ROCK signaling pathway. Consider using a structurally different ROCK inhibitor as an orthogonal control to confirm that the effect is due to ROCK inhibition.

Quantitative Data Summary

The following table summarizes the known inhibitory potency of SR-3677 against its primary targets and identified off-targets.

Table 1: Inhibitory Potency (IC50) of this compound

Target KinaseIC50 ValueSelectivity vs. ROCK-II
ROCK-II 3 nM 1x
ROCK-I56 nM~19x
PKA (Protein Kinase A)3,968 nM (3.968 µM)~1323x
MRCK (Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase)1,190 nM (1.190 µM)~397x
Akt1 (Protein Kinase B)7,491 nM (7.491 µM)~2497x

Data sourced from Feng et al., 2008 and commercial vendor data citing this publication.[1][3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a general method for determining the IC50 value of SR-3677 against a kinase of interest using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase (e.g., ROCK-II, PKA)

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of SR-3677 in DMSO. Further dilute these into the kinase assay buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted SR-3677 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each SR-3677 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the SR-3677 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

SR3677_Signaling_Pathway cluster_inhibition SR-3677 Action cluster_pathway Rho/ROCK Signaling Pathway SR3677 SR-3677 ROCK ROCK-I / ROCK-II SR3677->ROCK Inhibits RhoA Active RhoA-GTP RhoA->ROCK Activates Downstream Downstream Effectors (e.g., MLC, MYPT1) ROCK->Downstream Phosphorylates Cytoskeleton Actin Cytoskeleton Rearrangement Downstream->Cytoskeleton

Caption: SR-3677 inhibits ROCK-I/II, blocking downstream signaling.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare SR-3677 Serial Dilution C Incubate SR-3677 with Kinase A->C B Prepare Kinase, Substrate, and ATP Solutions D Initiate Reaction with ATP/Substrate Mix B->D C->D E Incubate for 60 min D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro kinase inhibition assay.

References

SR-3677 dihydrochloride stability in cell culture media over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell culture experiments, with a focus on its stability over time.

Frequently Asked Questions (FAQs)

Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater selectivity for ROCK2 over ROCK1.[1] ROCKs are crucial serine/threonine kinases downstream of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton, and as a result, influences fundamental cellular processes such as cell adhesion, migration, proliferation, and contraction.[1] By inhibiting ROCK, SR-3677 can modulate these cellular functions.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in both water and DMSO up to 100 mM.[1] For cell culture experiments, it is common to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -20°C or colder.[1] Powdered this compound should be stored desiccated at room temperature.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition (e.g., presence of serum, amino acids like cysteine), pH, and incubation temperature (typically 37°C).[2] While some sources suggest that ROCK inhibitors are generally stable, others recommend preparing fresh solutions for each experiment due to potential instability.[3][4] Therefore, it is highly recommended to determine the stability of SR-3677 in your specific cell culture medium and experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.

Q4: How can I be sure that the observed cellular effects are due to on-target ROCK inhibition?

A4: To confirm that the observed phenotype is a direct result of ROCK inhibition by SR-3677, consider the following experimental controls:

  • Dose-Response Curve: A clear relationship between the concentration of SR-3677 and the biological effect is indicative of on-target activity.

  • Use of a Structurally Different ROCK Inhibitor: Confirming the phenotype with another ROCK inhibitor that has a different chemical structure can help rule out off-target effects specific to the chemical scaffold of SR-3677.

  • Rescue Experiment: If feasible, overexpressing a mutant form of ROCK that is resistant to SR-3677 binding should reverse the observed phenotype.

  • Western Blot Analysis: Assess the phosphorylation status of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2), to confirm target engagement. Inhibition of ROCK should lead to a decrease in phosphorylated MLC2.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or no observable effect of SR-3677 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Inaccurate Concentration: Errors in calculation or pipetting. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. 4. Cell Line Variability: Different cell lines may have varying levels of ROCK expression.[1]1. Use a fresh aliquot of SR-3677 from a properly stored stock. Prepare fresh dilutions in media for each experiment. 2. Double-check all calculations and ensure pipettes are calibrated. 3. While SR-3677 is generally cell-permeable, consult the literature for your specific cell type or consider using a cell permeability assay. 4. Determine the optimal effective concentration for your specific cell line using a dose-response experiment.[1]
Precipitation of SR-3677 in cell culture media 1. Low Solubility in Aqueous Media: The final concentration may exceed the solubility limit. 2. High Final DMSO Concentration: The concentration of the vehicle (DMSO) may be too high, causing the compound to precipitate when diluted in aqueous media.1. Ensure the final concentration of SR-3677 is within its solubility range in your specific media. Visually inspect for any precipitate after dilution. 2. Keep the final DMSO concentration low (typically ≤ 0.1%). Prepare intermediate dilutions in pre-warmed media if necessary.
Observed Cell Toxicity or Unexpected Morphological Changes 1. High Concentration of SR-3677: The concentration used may be cytotoxic. 2. Solvent Toxicity: The final concentration of DMSO may be toxic to the cells. 3. On-Target Effect: Inhibition of ROCK can lead to significant changes in cell adhesion and morphology.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. 2. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). 3. Investigate the known roles of the Rho/ROCK pathway in your cell type to determine if the observed morphological changes are consistent with ROCK inhibition.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media at 37°C (Template)

The following is a template table. Users should perform a stability study to generate data specific to their experimental conditions.

Time (Hours)Medium TypeSerum Concentration (%)SR-3677 Concentration (µM)% Remaining (Relative to T=0)
0DMEM101100
2DMEM101User-determined value
4DMEM101User-determined value
8DMEM101User-determined value
24DMEM101User-determined value
48DMEM101User-determined value
0RPMI-1640101100
2RPMI-1640101User-determined value
4RPMI-1640101User-determined value
8RPMI-1640101User-determined value
24RPMI-1640101User-determined value
48RPMI-1640101User-determined value

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of SR-3677 in cell culture media using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator

  • Acetonitrile (HPLC grade), ice-cold

  • HPLC system with a suitable column (e.g., C18)

  • Vortex mixer

  • High-speed centrifuge

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the SR-3677 stock solution into the pre-warmed medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Sample Collection and Processing:

    • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.

    • To quench any potential degradation and precipitate proteins, add a three-fold excess of ice-cold acetonitrile.

    • Vortex the sample vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis: Analyze the concentration of the parent SR-3677 compound in the processed samples using a validated HPLC method.

  • Data Calculation: Calculate the percentage of SR-3677 remaining at each time point relative to the concentration at T=0.

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

G cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Downstream Effects Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK GEFs RhoGEFs GPCR_RTK->GEFs RhoA_GTP RhoA-GTP (Active) GEFs->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK GAPs_GDIs RhoGAPs / RhoGDIs GAPs_GDIs->RhoA_GDP Inactivates MLC_P p-MLC ROCK->MLC_P MYPT1_P p-MYPT1 ROCK->MYPT1_P LIMK_P p-LIMK ROCK->LIMK_P SR3677 SR-3677 SR3677->ROCK Inhibits Actin_Cytoskeleton Actin Cytoskeleton Rearrangement MLC_P->Actin_Cytoskeleton MYPT1_P->Actin_Cytoskeleton LIMK_P->Actin_Cytoskeleton Cellular_Responses Cellular Responses (Contraction, Adhesion, Migration) Actin_Cytoskeleton->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

G start Start prep_stock Prepare 10 mM SR-3677 Stock in DMSO start->prep_stock spike_media Spike Pre-warmed Cell Culture Media to Final Concentration prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate Samples at 37°C spike_media->incubate quench Quench with Cold Acetonitrile & Precipitate Proteins t0_sample->quench collect_samples Collect Samples at Desired Time Points incubate->collect_samples collect_samples->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge hplc Analyze by HPLC centrifuge->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate end End calculate->end

Caption: Experimental workflow for assessing SR-3677 stability in cell culture media.

References

Common problems with using ROCK inhibitors like SR-3677.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ROCK inhibitor SR-3677.

Frequently Asked Questions (FAQs)

Q1: What is SR-3677 and what is its primary mechanism of action?

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It functions by blocking the catalytic activity of ROCK proteins, which are key regulators of the actin cytoskeleton.[2] This inhibition impacts a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] SR-3677 exhibits greater selectivity for ROCK2 over ROCK1.[1][2][3]

Q2: What are the known IC50 values for SR-3677?

The half-maximal inhibitory concentration (IC50) values for SR-3677 are:

  • ROCK2: ~3 nM[1][4]

  • ROCK1: 56 nM[1][3]

It is important to note that the effective concentration in cell-based assays may be higher and is dependent on the cell line being used.[1][3]

Q3: What is the optimal concentration range for SR-3677 in cell-based assays?

The optimal concentration of SR-3677 is highly dependent on the specific cell type and the biological question under investigation.[2][5] It is crucial to perform a dose-response curve to determine the ideal, non-toxic concentration for your experimental system.[2] For example, in some studies, maximal effects on Parkin recruitment to damaged mitochondria were seen at 0.5 µM, while in SH-SY5Y cells, concentrations up to 4 µM did not adversely affect cell viability.[2]

Q4: What are the recommended solvents and storage conditions for SR-3677?

  • Solubility: SR-3677 dihydrochloride (B599025) is soluble in both water and DMSO up to 100 mM.[2][3]

  • Stock Solutions: It is common to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[3][5]

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[4]

    • Stock Solutions (in solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[3][4][5]

    • Working Dilutions: Prepare fresh working dilutions from the frozen stock for each experiment. Avoid prolonged storage of diluted solutions.[1][3]

Q5: Are there known off-target effects of SR-3677?

While SR-3677 is considered a highly selective ROCK inhibitor, all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations.[2] In a screening against 353 kinases, SR-3677 demonstrated a low off-target hit rate of 1.4%.[4][5] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration determined from a dose-response study and to include appropriate negative and positive controls.[2]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed

You are observing significant cell death, rounding, or detachment at all tested concentrations of SR-3677.

Possible Cause Troubleshooting Step
Inappropriate Concentration Range Perform a broad dose-response curve, starting from a low nanomolar range (e.g., 1 nM) and extending to the micromolar range (e.g., 10 µM) to identify the cytotoxic threshold for your specific cell line.[1][5]
High Cellular Sensitivity Your cell line may be particularly reliant on the ROCK signaling pathway for survival. If possible, test a panel of different cell lines to find a less sensitive model that still allows for the study of on-target effects.[1]
Solvent Toxicity The vehicle (e.g., DMSO) may be causing cytotoxicity. Run a solvent control experiment using the highest concentration of the solvent present in your treatments. Aim to keep the final solvent concentration below 0.5% (v/v).[1]
Off-Target Effects At high concentrations, SR-3677 may inhibit other kinases. Confirm on-target effects by using a downstream biomarker of ROCK activity, such as the phosphorylation of Myosin Light Chain 2 (p-MLC2), at concentrations that are not cytotoxic.[1][5]
Suboptimal Cell Health Stressed cells (e.g., high passage number, contamination) can be more sensitive to drug treatment. Ensure you are using healthy, low-passage cells and routinely test for mycoplasma.[2]
Problem 2: Inconsistent or No Inhibitory Effect

You are not observing the expected biological effect, or your results are not reproducible.

Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of SR-3677 may be too low for your cell type. Perform a dose-response experiment to determine the optimal effective concentration.[5]
Compound Instability/Degradation Improper storage or handling can lead to compound degradation. Always prepare fresh working dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[1][3][5]
Compound Precipitation SR-3677 may be precipitating out of the culture medium. Visually inspect the medium for any signs of precipitation. If observed, consider using a different solvent or lowering the concentration. When diluting, pre-warm the stock and medium to 37°C and perform a serial dilution rather than adding the stock directly to the final volume.
Cell Culture Variability Inconsistent cell seeding density, passage number, or confluency can lead to variable results. Standardize all cell culture conditions and use cells within a consistent passage number range.[1][2]
Assay Sensitivity The assay readout may not be sensitive enough to detect the effects of SR-3677. Ensure your assay is validated and optimized. For Western blotting, confirm antibody quality and include phosphatase inhibitors in your lysis buffer.[5]

Quantitative Data Summary

Parameter Value Reference
IC50 (ROCK1) 56 nM[1][3]
IC50 (ROCK2) 3 nM[1][3]
Molecular Weight 481.37 g/mol (dihydrochloride salt)[3]
Solubility Up to 100 mM in Water and DMSO[2][3]

Signaling Pathway and Workflow Diagrams

Rho_ROCK_Signaling_Pathway Rho/ROCK Signaling Pathway Extracellular Extracellular Signals GPCR GPCRs / RTKs Extracellular->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP->GTP RhoGAPs RhoGAPs RhoA_GTP RhoA-GTP (Active) RhoGAPs->RhoA_GTP Inactivates RhoA_GDP->RhoA_GTP GTP Hydrolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates SR3677 SR-3677 SR3677->ROCK Inhibits MLC_P p-MLC MLC->MLC_P Actin Actin Stress Fibers & Cell Contraction MLC_P->Actin MLCP MLCP MLCP->MLC_P Dephosphorylates MYPT1_P p-MYPT1 MYPT1->MYPT1_P MYPT1_P->MLCP Inhibits LIMK_P p-LIMK LIMK->LIMK_P Cofilin Cofilin LIMK_P->Cofilin Phosphorylates Cofilin_P p-Cofilin (Inactive) Cofilin->Cofilin_P Cofilin_P->Actin Inhibits Depolymerization

Caption: The Rho/ROCK signaling cascade and the inhibitory action of SR-3677.

Caption: A logical workflow for troubleshooting common experimental issues with SR-3677.

Key Experimental Protocols

Protocol 1: Determining SR-3677 Cytotoxicity via Resazurin-Based Assay

This protocol provides a general method for determining the cytotoxic concentration range of SR-3677 in a specific cell line.

Materials:

  • SR-3677 Dihydrochloride

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of SR-3677 in DMSO.

    • Perform a serial dilution of the stock solution in complete cell culture medium to achieve final concentrations ranging from low nM to high µM (e.g., 1 nM to 10 µM). Include a vehicle-only control (medium with the highest percentage of DMSO used).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared SR-3677 dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the SR-3677 concentration to determine the IC50 for cytotoxicity.

Protocol 2: Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)

This protocol is used to confirm the on-target activity of SR-3677 by measuring the phosphorylation status of the downstream ROCK substrate, MLC2. A decrease in p-MLC2 indicates successful ROCK inhibition.

Materials:

  • Treated cell pellets

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-MLC2, anti-total-MLC2, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat cells with the desired concentrations of SR-3677 for the optimized incubation time.

    • Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total MLC2 and a loading control protein.

References

Troubleshooting SR-3677 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing SR-3677 dihydrochloride (B599025) may encounter experimental variability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SR-3677 dihydrochloride?

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] It also inhibits ROCK-I, but with a lower affinity.[1][3][4] The primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[2] This inhibition disrupts cellular processes such as the formation of stress fibers and promotes mitophagy.[2][5]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in both water and DMSO up to 100 mM.[4][6] For long-term storage, it is advisable to store the compound as a solid at room temperature, desiccated.[4] Once reconstituted in a solvent like water or DMSO, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[6]

Q3: I am observing inconsistent IC50 values for SR-3677 in my cell-based assays. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into your final assay medium. Visually inspect for any precipitates. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to the inhibitor. Standardize these parameters across all experiments.

  • Assay Protocol: Inconsistencies in incubation times, reagent preparation, and the specific viability assay used can introduce variability.

Q4: My experimental results are not aligning with the expected downstream effects on the cytoskeleton. What should I do?

If you are not observing the expected cytoskeletal changes, such as a reduction in stress fibers, consider the following:

  • On-Target Effect Confirmation: To confirm that the observed effects (or lack thereof) are due to ROCK inhibition, a rescue experiment can be performed. Overexpression of a constitutively active form of ROCK might overcome the inhibitory effect of SR-3677.

  • Dose and Time Optimization: The optimal concentration and treatment duration can be highly cell-type dependent. Perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.

  • Antibody and Staining Quality: If you are using immunofluorescence, ensure your antibodies are specific and your staining protocol is optimized for visualizing the cytoskeletal proteins of interest.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 Values 1. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Inconsistent Cell Density: The number of cells at the time of treatment can affect the inhibitor's apparent potency.1. Visually inspect for precipitate after dilution. Consider using a lower concentration or a different solvent system if issues persist. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize the cell seeding density across all plates and experiments.
Low Potency in Cellular Assays 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. 3. High Serum Concentration: Proteins in serum can bind to the compound, reducing its effective concentration.1. Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. 2. Test for the expression of common drug efflux pumps in your cell line. If present, consider using an efflux pump inhibitor as a control. 3. Perform experiments in low-serum or serum-free media if your cell line can tolerate it.
High Cytotoxicity at Low Concentrations 1. Off-Target Effects: While SR-3677 is highly selective, off-target effects can occur, especially at higher concentrations. 2. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not toxic to the cells.1. Perform a dose-response curve to identify a non-toxic concentration range for your experiments. 2. Include a vehicle control (solvent only) in all experiments to assess solvent-induced toxicity.

Quantitative Data Summary

Target IC50 (nM) Reference
ROCK-I56[1][3]
ROCK-II3[1][3]

Experimental Protocols

In Vitro Kinase Assay for ROCK-I and ROCK-II Inhibition

This protocol is based on methodologies described in the literature.[1][2]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., STK buffer).

    • Prepare a solution of recombinant ROCK-I (2.5 nM) or ROCK-II (0.5 nM) in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in kinase buffer.

  • Assay Procedure:

    • Dispense 20 nL of SR-3677 at various concentrations into the wells of a microplate.

    • Initiate the reaction by adding 5 µL of the ROCK-I or ROCK-II solution.

    • Add the substrate and ATP solution to start the kinase reaction.

    • Incubate for 4 hours at room temperature.

    • Stop the reaction and quantify the phosphorylation of the substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of SR-3677 relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay
  • Cell Culture:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Treat the cells with the desired concentrations of the inhibitor for a specified duration (e.g., 24-72 hours). Include a vehicle control.

  • Viability Assessment:

    • Assess cell viability using a standard method such as an MTT, MTS, or ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

SR_3677_Signaling_Pathway SR-3677 Signaling Pathway RhoA RhoA-GTP ROCK ROCK-I / ROCK-II RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates SR3677 SR-3677 SR3677->ROCK Inhibits Actin_Stress Actin Stress Fiber Formation MLC->Actin_Stress MLCP->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Depolymerizes

Caption: SR-3677 inhibits ROCK, preventing downstream cytoskeletal effects.

Experimental_Workflow General Experimental Workflow for SR-3677 start Start prep_compound Prepare SR-3677 Stock (e.g., 10 mM in DMSO) start->prep_compound treat_cells Treat Cells with Serial Dilutions of SR-3677 prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubation Incubate for Optimized Duration treat_cells->incubation assay_type Perform Assay incubation->assay_type biochem_assay Biochemical Assay (e.g., Kinase Assay) assay_type->biochem_assay Biochemical cell_assay Cell-Based Assay (e.g., Viability, IF) assay_type->cell_assay Cellular data_acq Data Acquisition biochem_assay->data_acq cell_assay->data_acq data_analysis Data Analysis (IC50/EC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for characterizing SR-3677 in experiments.

Troubleshooting_Tree Troubleshooting Experimental Variability start High Experimental Variability Observed check_compound Check Compound Preparation & Storage start->check_compound solubility Issue: Solubility/Precipitation Solution: Prepare fresh stock, visually inspect dilutions. check_compound->solubility Yes storage Issue: Degradation Solution: Aliquot stock, avoid freeze-thaw cycles. check_compound->storage No check_cells Review Cell Culture Parameters passage Issue: High Passage Number Solution: Use low, consistent passage number. check_cells->passage Yes density Issue: Inconsistent Density Solution: Standardize seeding density. check_cells->density No check_protocol Verify Assay Protocol timing Issue: Variable Incubation Solution: Standardize all incubation times. check_protocol->timing Yes reagents Issue: Reagent Variability Solution: Prepare fresh reagents, use master mixes. check_protocol->reagents No storage->check_cells density->check_protocol

Caption: A decision tree for troubleshooting SR-3677 variability.

References

How to minimize SR-3677 dihydrochloride off-target kinase inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of SR-3677 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SR-3677 dihydrochloride and what is its reported selectivity?

SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3] It also inhibits ROCK-I, but with lower potency.[1][2][3] Published data indicates that SR-3677 has a very low off-target hit rate of 1.4% when screened against a panel of 353 kinases, suggesting high selectivity.[1]

Q2: I am observing a phenotype in my cellular experiments that doesn't seem to align with the known functions of ROCK. Could this be an off-target effect?

While SR-3677 is highly selective, off-target effects are a possibility with any small molecule inhibitor. To investigate if the observed phenotype is due to off-target inhibition, consider the following troubleshooting steps:

  • Use the lowest effective concentration: Titrate SR-3677 to the lowest concentration that effectively inhibits ROCK activity in your specific cell system. This minimizes the potential for engagement with lower-affinity off-target kinases.[4]

  • Perform a rescue experiment: If the phenotype is on-target, it should be reversible by overexpressing a form of ROCK-II that is resistant to SR-3677. If the phenotype persists despite the presence of a resistant kinase, it is likely an off-target effect.[4]

  • Use a structurally unrelated ROCK inhibitor: Treat your cells with a different, structurally distinct ROCK inhibitor. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

Q3: How can I proactively identify potential off-target kinases of SR-3677 in my experimental system?

Proactive identification of off-target effects is crucial for accurate data interpretation. Here are two primary approaches:

  • Kinase Selectivity Profiling: Submit SR-3677 to a commercial kinase profiling service. These services screen the inhibitor against a large panel of kinases (kinome) to identify potential off-target interactions.[4]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins, including off-target kinases, that interact with SR-3677 in your specific cell or tissue lysates.

Q4: My biochemical assay results with SR-3677 are not correlating with my cell-based assay results. What could be the reason?

Discrepancies between biochemical and cell-based assays are common and can arise from several factors:

  • ATP Concentration: Biochemical assays are often performed at low, sometimes non-physiological, ATP concentrations. Intracellular ATP levels are much higher and can outcompete ATP-competitive inhibitors like SR-3677, leading to a decrease in apparent potency in cellular assays.[4]

  • Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) in your cells, which actively remove it, lowering the intracellular concentration.[4]

  • Target Expression and Activity: Confirm the expression and phosphorylation status (activity) of ROCK-II in your cell model using methods like Western blotting. Low target expression or activity can lead to a weaker-than-expected cellular response.[4]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary targets.

TargetIC50 (nM)
ROCK-II~3
ROCK-I56 ± 12
[Data sourced from MedchemExpress and R&D Systems.][1][2][3]

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

This protocol provides a general workflow for assessing the selectivity of SR-3677 against a panel of kinases.

Objective: To identify off-target kinases of SR-3677.

Materials:

  • This compound

  • Kinase panel (commercial service or in-house)

  • Appropriate kinase buffers, substrates, and ATP

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of SR-3677 in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the appropriate reaction buffer.

  • Inhibitor Addition: Add the diluted SR-3677 or vehicle control to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of SR-3677 and determine the IC50 values for any identified hits.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of SR-3677 to ROCK-II within intact cells.

Materials:

  • Cells expressing ROCK-II

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • Western blot reagents (primary antibody against ROCK-II, secondary antibody, etc.)

Methodology:

  • Cell Treatment: Treat cultured cells with SR-3677 or a vehicle control for a specified time.

  • Harvesting: Harvest and wash the cells with ice-cold PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ROCK-II at each temperature by Western blotting.

  • Data Analysis: A successful inhibitor like SR-3677 will stabilize ROCK-II, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (SR-3677 Target) RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP MLC MLC ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Contraction Cell Contraction & Motility Actin_Polymerization->Contraction MLC_P p-MLC MLCP->MLC_P MLC->MLC_P MLC_P->Contraction SR3677 SR-3677 SR3677->ROCK

Caption: Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Concentration Is SR-3677 used at the lowest effective concentration? Start->Concentration OffTarget Potential Off-Target Effect Concentration->OffTarget No Rescue Perform Rescue Experiment with Resistant ROCK2 Mutant Concentration->Rescue Yes OnTarget Likely On-Target Effect KinomeScan Perform Kinome Selectivity Profiling OffTarget->KinomeScan PhenotypeReversed Phenotype Reversed? Rescue->PhenotypeReversed PhenotypeReversed->OnTarget Yes PhenotypeReversed->OffTarget No IdentifyOffTarget Identify Potential Off-Target(s) KinomeScan->IdentifyOffTarget

Caption: Troubleshooting workflow for suspected off-target effects of SR-3677.

References

SR-3677 dihydrochloride degradation and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SR-3677 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SR-3677 dihydrochloride?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. Recommendations may vary slightly between suppliers, so it is always best to consult the Certificate of Analysis (CofA) for batch-specific information.

Storage Format Temperature Conditions Duration
Solid (as received) Room TemperatureDesiccate (keep dry)Short-term
-20°CDesiccate (keep dry)Long-term (up to 1 year)[1]
Stock Solution -20°C or -80°CIn a suitable solvent (e.g., DMSO, water)Varies (see Q3)

Q2: How should I handle this compound upon receiving it?

Proper handling is crucial to maintain the integrity of the compound.

  • Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and promote degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, as outlined in the Safety Data Sheet (SDS).[2]

  • Ventilation: Handle the solid powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]

  • Weighing: Weigh the compound quickly and in a low-humidity environment to minimize moisture absorption.

Q3: What solvents can I use to dissolve this compound, and how stable are the solutions?

This compound is soluble in both water and DMSO up to 100 mM.

  • Preparation of Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C. When stored at -20°C, the stock solution should be used within one year.[1]

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[1] If precipitation occurs upon dilution into aqueous buffers, vortexing or sonication may aid dissolution.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound.

Potential Cause Troubleshooting Step
Improper Storage Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.
Repeated Freeze-Thaw Cycles Discard stock solutions that have undergone multiple freeze-thaw cycles and prepare fresh aliquots from a new stock.
Age of Compound/Solution If the compound or stock solution is old, consider using a fresh batch to ensure potency.
Contamination Ensure that all solvents and buffers used are of high purity and free from contaminants that could react with the compound.

Issue 2: Precipitation of the compound in aqueous solutions.

This compound has good aqueous solubility, but precipitation can still occur under certain conditions.

Potential Cause Troubleshooting Step
High Concentration in Buffer Try preparing a more dilute working solution.
pH of the Buffer The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound.
Buffer Composition Certain salts or components in the buffer may reduce the solubility of the compound. If possible, test solubility in a simpler buffer system.

Experimental Protocols

While specific degradation pathways for this compound are not extensively published, a general approach to assess stability in your experimental conditions can be adapted from standard forced degradation studies.

Protocol: General Stability Assessment in an Aqueous Buffer

  • Preparation: Prepare a solution of this compound in your experimental aqueous buffer at the working concentration.

  • Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates degradation.

  • Control: As a control, keep an aliquot of the solution at -80°C and analyze it at the final time point to account for any degradation that may occur during the analysis itself.

Visualizations

experimental_workflow General Experimental Workflow for SR-3677 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting receive Receive SR-3677 store_solid Store Solid at -20°C (Long-term) or RT (Short-term) receive->store_solid prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Stock at -20°C or -80°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw prep_working Prepare Working Solution in Aqueous Buffer thaw->prep_working run_exp Perform Experiment prep_working->run_exp analyze Analyze Results run_exp->analyze troubleshoot Troubleshoot Inconsistent Results analyze->troubleshoot check_storage Verify Storage Conditions troubleshoot->check_storage check_handling Review Handling Procedures troubleshoot->check_handling

Caption: Workflow for handling and using this compound.

degradation_troubleshooting Troubleshooting Inconsistent Results start Inconsistent or Low Activity Observed q1 Was the compound stored correctly? start->q1 remedy1 Discard and use a properly stored batch. Review storage protocols. q1->remedy1 No q2 Have stock solutions undergone multiple freeze-thaw cycles? q1->q2 Yes a1_yes Yes a1_no No remedy2 Prepare fresh aliquots from a new stock solution. q2->remedy2 Yes q3 Was the working solution prepared fresh? q2->q3 No a2_yes Yes a2_no No remedy3 Always prepare working solutions on the day of the experiment. q3->remedy3 No end Consider other experimental variables. q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting SR-3677 degradation.

References

Addressing unexpected phenotypes with SR-3677 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SR-3677 dihydrochloride (B599025) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected phenotypes and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR-3677 dihydrochloride?

A2: SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly higher selectivity for ROCK2 over ROCK1.[1][2][3] ROCKs are crucial serine/threonine kinases that regulate the actin cytoskeleton, thereby influencing cellular processes such as adhesion, migration, proliferation, and apoptosis.[3][4] SR-3677 exerts its effect by competitively inhibiting the ATP-binding site of the ROCK kinases.[5]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical for consistent results.

  • Storage: The compound should be stored desiccated at room temperature in the continental US, though it's essential to consult the Certificate of Analysis for specific recommendations for your location.[1] For long-term storage of a stock solution, it is recommended to resuspend in water and store at -80°C.[4]

  • Solubility: this compound is soluble in both water and DMSO up to 100 mM.[1][4][6]

  • Reconstitution: To prepare a 10 mM stock solution, dissolve 4.81 mg of this compound in 1 mL of sterile DMSO.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or below.[1]

  • Working Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.[1][2]

Q3: What is the optimal concentration of SR-3677 to use in cell-based assays?

A3: The optimal concentration of SR-3677 is highly dependent on the cell type and the specific biological question being investigated.[4] It is strongly recommended to perform a dose-response experiment to determine the ideal, non-toxic concentration for your particular experimental model. For example, in HeLa cells, a concentration of 0.5 µM was found to be effective for enhancing Parkin recruitment to damaged mitochondria.[1][2] In differentiated SH-SY5Y cells, concentrations up to 4 µM showed no adverse effects on cell viability.[4]

Q4: Are there any known off-target effects of SR-3677?

A4: SR-3677 is known for its high selectivity for ROCK2.[7] One study noted an off-target hit rate of only 1.4% against a panel of 353 kinases.[7] However, as with any kinase inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To mitigate this risk, it is crucial to use the lowest effective concentration determined from a dose-response curve and include appropriate negative controls in your experiments.[4]

Troubleshooting Guide: Unexpected Phenotypes

Unexpected Phenotype Potential Cause Troubleshooting Steps & Recommendations
Inconsistent Inhibitory Effects 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions.[1] 2. Incomplete Solubilization: Compound not fully dissolved before use.[1] 3. Cell Line Variability: Different cell lines express varying levels of ROCK1 and ROCK2.[2]1. Storage: Strictly adhere to the storage conditions on the Certificate of Analysis. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Solubilization: Ensure the compound is completely dissolved in the recommended solvent (Water or DMSO) before preparing working dilutions.[1][4] 3. Optimization: Perform a dose-response curve for each new cell line to determine the optimal effective concentration.[1][4]
Changes in Cell Morphology (e.g., rounding, detachment) On-target ROCK Inhibition: ROCK kinases are fundamental to maintaining the actin cytoskeleton and cell adhesion.[3][4] Inhibition by SR-3677 is expected to cause morphological changes, which can be mistaken for cytotoxicity.[4]1. Dose-Response Analysis: Conduct a thorough dose-response experiment to differentiate between specific morphological changes due to ROCK inhibition and general cytotoxic effects at higher concentrations.[4] 2. Viability Assays: Use a quantitative cell viability assay (e.g., ATP-based assay) to assess cytotoxicity directly.[4]
Induction of Apoptosis On-target Effect: The Rho/ROCK signaling pathway has been implicated in the regulation of apoptosis.[3][8] Inhibition of this pathway can, in some cell types, lead to the initiation of apoptosis.[8][9]1. Context is Key: The induction of apoptosis by ROCK inhibition can be a valid biological finding depending on the research question. 2. Apoptosis Assays: Confirm apoptosis using established methods like caspase cleavage assays (e.g., Western blot for cleaved caspase-3) or TUNEL staining.[8] 3. Cell-Type Specificity: Be aware that the apoptotic response to ROCK inhibition can be cell-type specific. For instance, it has been observed in airway epithelial cells but not in 3T3 cells.[9]
Unexpected Enhancement of Mitophagy On-target Effect: SR-3677 has been shown to enhance Parkin-mediated mitophagy, a process of clearing damaged mitochondria.[10] This is considered a downstream effect of ROCK2 inhibition.[10]1. Confirmation: If this phenotype is unexpected, confirm its occurrence using assays for mitophagy, such as quantifying Parkin recruitment to mitochondria (immunofluorescence) or measuring the degradation of mitochondrial proteins (Western blot).[4][10] 2. Mechanism Exploration: This "unexpected" phenotype could represent a novel area of investigation for your research. SR-3677 potentiates but does not induce mitophagy on its own.[10]
Cytokinesis Failure and Polyploidy On-target Effect in Specific Contexts: In BRCA2-deficient cells, inhibition of ROCK has been shown to cause cytokinesis failure, leading to an accumulation of binucleated and polyploid cells.[11]1. Genetic Context: This phenotype is strongly associated with a specific genetic background (BRCA2 deficiency). Consider the genetic makeup of your cell lines. 2. Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of your cells and microscopy to observe mitotic figures and the presence of binucleated cells.[11]

Quantitative Data Summary

Parameter Value Reference
IC50 (ROCK1) 56 nM[1][2][6]
IC50 (ROCK2) 3 nM[1][2][7]
Solubility Up to 100 mM in Water and DMSO[1][4][6]
Molecular Weight 481.37 g/mol (dihydrochloride salt)[1][6]

Signaling Pathway Diagrams

SR3677_ROCK_Signaling Extracellular_Signals Extracellular Signals GEFs GEFs Extracellular_Signals->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) GAPs GAPs RhoA_GTP->GAPs GTP hydrolysis ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation GEFs->RhoA_GDP GDP/GTP Exchange GAPs->RhoA_GDP LIMK LIM Kinase ROCK2->LIMK Phosphorylation MYPT1 MYPT1 ROCK2->MYPT1 Phosphorylation MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylation SR3677 SR-3677 SR3677->ROCK2 Inhibition Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) Actin_Filaments Actin Filament Stabilization p_Cofilin->Actin_Filaments MLCP MLC Phosphatase MYPT1->MLCP Inhibition p_MYPT1 p-MYPT1 (Inactive) p_MLC p-MLC MLCP->p_MLC Dephosphorylation Stress_Fibers Stress Fiber Formation & Cell Contractility p_MLC->Stress_Fibers

Caption: SR-3677 inhibits ROCK2, modulating cytoskeletal dynamics.

SR3677_Mitophagy_Workflow start Start Experiment cell_culture Culture SH-SY5Y cells expressing YFP-Parkin start->cell_culture pretreatment Pre-treat cells with SR-3677 (e.g., 0.5 µM) or vehicle control cell_culture->pretreatment induce_damage Induce mitochondrial damage (e.g., 10 µM CCCP) pretreatment->induce_damage fix_perm Fix and permeabilize cells induce_damage->fix_perm staining Counterstain with mitochondrial and nuclear markers fix_perm->staining imaging Image with fluorescence microscope staining->imaging analysis Quantify YFP-Parkin and mitochondrial colocalization imaging->analysis end End analysis->end

Caption: Experimental workflow for assessing Parkin recruitment.

Key Experimental Protocols

1. Western Blot Analysis for TGF-β Pathway Activation

This protocol provides a general guideline for assessing the impact of SR-3677 on the TGF-β signaling pathway by analyzing the phosphorylation of SMAD proteins.

  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of SR-3677 for your optimized incubation period. It is important to include a positive control (e.g., TGF-β treatment) and a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration for each cell lysate using a standard method, such as a BCA assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated SMAD2/3 and total SMAD2/3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Parkin Recruitment Assay (Immunofluorescence)

This protocol is used to visualize and quantify the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[4]

  • Cell Culture: Seed differentiated SH-SY5Y cells that are stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) onto glass coverslips.[4]

  • Cell Treatment:

    • Pre-treat the cells with your desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for a period of 2-17 hours.[4][10]

    • Induce mitochondrial damage by adding a mitochondrial uncoupler, such as CCCP (10 µM), for 1-2 hours.[4]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.[4]

    • Permeabilize the cells with 0.1% Triton X-100.[4]

    • Counterstain the cells with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[4]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.[4]

    • Quantify the colocalization of the YFP-Parkin signal with the mitochondrial marker to determine the extent of Parkin recruitment.[4]

3. Cell Viability Assay

This protocol is essential for determining the cytotoxic effects of SR-3677 and establishing the optimal non-toxic concentration for your experiments.

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate.[4]

  • Treatment: The following day, treat the cells with a serial dilution of SR-3677 (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle-only control.[4]

  • Viability Assessment: Assess the cell viability using an ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[4] The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active, viable cells.

References

Improving the efficacy of SR-3677 dihydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of SR-3677 dihydrochloride (B599025) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR-3677 dihydrochloride and its primary mechanism of action?

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits significantly higher selectivity for ROCK2 over ROCK1.[2][3] The primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[4] This inhibition disrupts cellular processes regulated by the actin cytoskeleton, such as cell adhesion, migration, proliferation, and apoptosis.[1][5]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO) up to 100 mM.[2][5] For long-term storage, it is recommended to store the compound desiccated at room temperature in the continental US; however, specific storage conditions may vary elsewhere and it is crucial to refer to the Certificate of Analysis.[2][3] Stock solutions in water can be stored at -80°C.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2]

Q3: What is the optimal concentration range for SR-3677 in cell-based assays?

The optimal concentration of SR-3677 is highly dependent on the specific cell type and the biological question being investigated.[2] A dose-response experiment is strongly recommended to determine the most effective concentration for your experimental model. For instance, in HeLa cells, a concentration of 0.5 µM was found to be optimal for enhancing Parkin recruitment to damaged mitochondria.[7] In SH-SY5Y cells, concentrations up to 4 µM did not show adverse effects on cell viability.[5]

Q4: Is SR-3677 expected to be cytotoxic?

The cytotoxic potential of SR-3677 is cell-type dependent and is related to the cell's reliance on the ROCK signaling pathway for survival and proliferation.[1] While ROCK inhibitors can be protective against apoptosis in some cell types, they can induce cell death in others, particularly in cancer cell lines that depend on ROCK signaling.[1] Therefore, it is essential to determine the cytotoxic profile of SR-3677 in your specific cell line. Common indicators of cytotoxicity include morphological changes (rounding, shrinking, detachment), reduced cell density, and an increase in cellular debris.[1]

Q5: How does SR-3677 relate to the TGF-β signaling pathway?

While the primary targets of SR-3677 are ROCK1 and ROCK2, there is a connection to the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] The TGF-β pathway is a critical regulator of cell proliferation, differentiation, and migration, often involving the phosphorylation of SMAD proteins.[2] Crosstalk between the ROCK and TGF-β pathways has been reported, and SR-3677 can be used to investigate these interactions.[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Recommendation
Compound Instability/Degradation Ensure proper storage of this compound as per the Certificate of Analysis (desiccated at room temperature).[2][3] Prepare fresh working dilutions for each experiment from a concentrated stock solution to avoid degradation.[2]
Incomplete Solubilization Although soluble in water and DMSO up to 100 mM, ensure the compound is completely dissolved before use.[2][5] For in vitro studies, a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) can aid solubility of hydrophobic compounds in aqueous media.[8]
Cell Line Variability The expression levels of ROCK1 and ROCK2 can differ between cell lines, which will influence the observed potency of SR-3677.[2] It is advisable to test multiple cell lines if you are not seeing the expected effect.[1]
Suboptimal Concentration or Incubation Time The effective concentration and incubation time are cell-type dependent.[2] Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific experimental model.[1][5]
Issue 2: High Cytotoxicity Observed
Potential Cause Troubleshooting Recommendation
High Cellular Sensitivity Your cell line may be particularly sensitive to the inhibition of the ROCK pathway.[1] Consider using a panel of different cell lines to find a model that is less sensitive.[1]
Solvent Toxicity The vehicle used to dissolve SR-3677 (e.g., DMSO) can be toxic at higher concentrations.[1] Conduct a solvent control experiment using the highest concentration of the solvent present in your experiment to rule out its toxicity. Aim to keep the final solvent concentration below 0.5% (v/v).[1]
Off-Target Effects At higher concentrations, SR-3677 might inhibit other kinases or cellular processes, leading to non-specific toxicity.[1] Confirm the on-target effect by measuring a downstream biomarker of ROCK activity, such as the phosphorylation of Myosin Light Chain 2 (MLC2), to ensure the observed effects are occurring at concentrations that specifically inhibit ROCK.[1]
Issue 3: Low or No Bioactivity Observed
Potential Cause Troubleshooting Recommendation
Incorrect Dosage Perform a dose-response experiment with a broad range of concentrations to identify the optimal effective concentration for your specific cell line.[9]
Compound Precipitation SR-3677 may precipitate out of the culture medium at higher concentrations.[1] Visually inspect the medium for any precipitate.
Insufficient Incubation Time The biological effect may require a longer duration of exposure to SR-3677.[1] A time-course experiment is recommended to determine if the effect is time-dependent.[1]
Cell Health Underlying cellular stress from factors like high passage number or mycoplasma contamination can make cells less responsive to treatment.[5] Regularly monitor cell viability and test for mycoplasma contamination. Use cells within a consistent and low passage number range.[5]

Data Presentation

Table 1: Quantitative Inhibition Data for SR-3677

TargetIC50 (nM)Assay Type
ROCK23Enzyme-based[3][4][10][11]
ROCK156Enzyme-based[3][4][11]

Table 2: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight481.37 g/mol [2]
SolubilityUp to 100 mM in Water and DMSO[2][5]
StorageDesiccate at Room Temperature[2]

Experimental Protocols

Protocol 1: Western Blot for Myosin Light Chain (MLC) Phosphorylation

This protocol is to assess the inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC.[12]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of SR-3677 or a vehicle control (e.g., DMSO) for 1-2 hours.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][12]

  • Western Blotting: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MLC (Ser19) and total MLC overnight at 4°C.[12]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate.[12]

  • Quantification: Use densitometry to quantify the band intensities for phospho-MLC and total MLC. Normalize the phospho-MLC signal to the total MLC signal.[12]

Protocol 2: Immunofluorescence for Parkin Recruitment

This protocol is used to visualize the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[5][7]

  • Cell Culture: Seed cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[5]

  • Treatment: Pre-treat the cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2-17 hours.[5][7]

  • Induce Mitochondrial Damage: Add a mitochondrial uncoupler such as CCCP (10 µM) for 1-2 hours to induce mitochondrial damage.[5][7]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[5]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the co-localization of YFP-Parkin with the mitochondrial marker.[5]

Mandatory Visualizations

SR3677_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates Apoptosis Apoptosis ROCK2->Apoptosis Regulates Mitophagy Mitophagy ROCK2->Mitophagy Inhibits (indirectly) SR3677 SR-3677 SR3677->ROCK2 Inhibits pMLC p-MLC Actin Actin Cytoskeleton (Stress Fibers) pMLC->Actin Promotes Experimental_Workflow_SR3677 Prep Prepare SR-3677 Stock (e.g., 10 mM in DMSO) Dose Dose-Response Experiment (Determine Optimal Concentration) Prep->Dose Step 1 Time Time-Course Experiment (Determine Optimal Duration) Dose->Time Step 2 Treat Treat Cells with SR-3677 (and Vehicle Control) Time->Treat Step 3 Assay Perform Downstream Assay (e.g., Western Blot, IF) Treat->Assay Step 4 Analyze Analyze and Interpret Data Assay->Analyze Step 5 Troubleshooting_Logic_SR3677 Start Inconsistent or Unexpected Results? Check_Sol Is Compound Fully Dissolved? Start->Check_Sol Sol_Yes Yes Check_Sol->Sol_Yes Yes Sol_No No Check_Sol->Sol_No No Check_Conc Is Concentration Optimized? Conc_Yes Yes Check_Conc->Conc_Yes Yes Conc_No No Check_Conc->Conc_No No Check_Time Is Incubation Time Optimized? Time_Yes Yes Check_Time->Time_Yes Yes Time_No No Check_Time->Time_No No Check_Cells Are Cells Healthy and Low Passage? Cells_Yes Yes Check_Cells->Cells_Yes Yes Cells_No No Check_Cells->Cells_No No Check_Tox High Cytotoxicity Observed? Tox_Yes Yes Check_Tox->Tox_Yes Yes Sol_Yes->Check_Conc Action_Sol Action: Ensure complete solubilization. Sol_No->Action_Sol Conc_Yes->Check_Time Action_Conc Action: Perform dose-response. Conc_No->Action_Conc Time_Yes->Check_Cells Action_Time Action: Perform time-course. Time_No->Action_Time Cells_Yes->Check_Tox Action_Cells Action: Use healthy, low passage cells. Cells_No->Action_Cells Action_Tox Action: Check solvent toxicity and lower concentration. Tox_Yes->Action_Tox

References

SR-3677 dihydrochloride and its impact on cell viability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell viability experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible research.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with SR-3677, providing potential causes and solutions in a question-and-answer format.

IssuePotential CauseSuggested Solution
High cytotoxicity observed at all tested concentrations. Inappropriate Concentration Range: The tested concentrations may be too high for your specific cell line.[1]Perform a Dose-Response Curve: Test a wider range of SR-3677 concentrations, starting from a low nanomolar range and extending to the micromolar range, to determine the cytotoxic IC50 value for your cell line.[1]
High Cellular Sensitivity: Your cell line may be particularly sensitive to the inhibition of the ROCK pathway.[1]Confirm On-Target Effect: Use a downstream biomarker of ROCK activity (e.g., phosphorylation of Myosin Light Chain 2) to confirm that the observed effects are occurring at concentrations that inhibit ROCK.[1]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.[2]Maintain Low Solvent Concentration: Aim to keep the final solvent concentration below 0.5% (v/v).[1]
Off-Target Effects: At higher concentrations, SR-3677 may inhibit other kinases or cellular processes, leading to non-specific toxicity.[1]Use Lowest Effective Concentration: It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments.[2]
Inconsistent or non-reproducible cytotoxicity results. Compound Instability: SR-3677 may be unstable in your culture medium or due to improper storage.[1]Proper Handling and Storage: Prepare fresh dilutions of SR-3677 from a properly stored stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles.[2]
Variable Experimental Conditions: Inconsistencies in cell density, passage number, or treatment duration can lead to variable results.[2]Standardize Protocols: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a narrow passage number range and maintain a consistent treatment duration.[2]
Assay Variability: The chosen cytotoxicity assay may have inherent variability.[1]Use Appropriate Assay Controls: Include positive (a known cytotoxic agent) and negative (vehicle) controls in every assay to normalize the data and ensure the assay is performing correctly.[1]
No significant cytotoxicity observed, even at high concentrations. Low Cellular Dependence on ROCK Signaling: Your cell line may not heavily rely on the ROCK pathway for survival.[1]Confirm Target Engagement: Even in the absence of cytotoxicity, it is important to confirm that SR-3677 is inhibiting its target at the concentrations used. Measure the effect on a downstream marker of ROCK activity.[1]
Insufficient Incubation Time: The duration of exposure to SR-3677 may not be long enough to induce a cytotoxic response.[1]Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine if cytotoxicity is time-dependent.[1]
Compound Precipitation: SR-3677 may be precipitating out of the culture medium at higher concentrations.[1]Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding SR-3677. If precipitation is observed, consider using a different solvent or a lower concentration range.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SR-3677?

SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a higher selectivity for ROCK2 over ROCK1.[1][3][4] The ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[5] By inhibiting ROCK, SR-3677 can modulate these cellular processes.[1]

Q2: What are the known IC50 values for SR-3677?

The half-maximal inhibitory concentration (IC50) for SR-3677 is approximately 3 nM for ROCK2 and 56 nM for ROCK1.[1][2][4][6] It is important to note that the effective concentration in cell-based assays may be higher and is cell-line dependent.[1]

Q3: How should I prepare and store SR-3677 dihydrochloride?

This compound is soluble in water and DMSO up to 100 mM.[2][6][7] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[2] To prepare a 10 mM stock solution, dissolve 4.81 mg of this compound in 1 mL of sterile DMSO.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[3] Powdered compound should be stored at -20°C for up to 3 years.[2]

Q4: Is SR-3677 expected to be cytotoxic?

The cytotoxic potential of SR-3677 is cell-type dependent and is related to the cell's reliance on the ROCK signaling pathway for survival and proliferation.[1] While some studies have shown that ROCK inhibitors can protect certain cell types from apoptosis, others have demonstrated that they can induce cell death, particularly in cancer cell lines that are dependent on ROCK signaling for survival.[1] For example, in SH-SY5Y cells, concentrations up to 4 µM did not adversely affect cell viability.[7]

Q5: What are the common visual indicators of SR-3677-induced cytotoxicity?

Common visual indicators of cytotoxicity include morphological changes such as cells becoming rounded, shrinking, or detaching from the culture surface.[1] Other signs are a reduced cell density compared to a vehicle-treated control, an increase in floating dead cells and cellular debris, and decreased metabolic activity in assays like MTT or resazurin-based assays.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of SR-3677 and its effect on cell viability based on published studies.

ParameterValueCell Line / OrganismObserved EffectReference
IC50 (ROCK1) 56 nM--[2][3][4]
IC50 (ROCK2) 3 nM--[2][3][4]
Working Concentration 0.5 µMSH-SY5YMaximal Parkin recruitment to damaged mitochondria[7]
4 µMSH-SY5YNo adverse effect on cell viability[7]
0.5 µMHeLa, HEK293Effective for inducing Parkin recruitment[2]
1 mM (in feed)Drosophila melanogasterImproved survival and locomotor ability in a Parkinson's model[7]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of SR-3677 using an MTT Assay

This protocol outlines a method to determine the concentration of SR-3677 that inhibits the metabolic activity of a cell population by 50%.[1]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of SR-3677 in complete cell culture medium. Remove the old medium and add the medium containing the different concentrations of SR-3677 to the cells. Include a vehicle-only control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value.[1]

Protocol 2: Western Blotting for Downstream ROCK Signaling

This protocol provides a general guideline for assessing the effect of SR-3677 on the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MLC2, anti-MLC2, anti-p-MYPT1, anti-MYPT1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time (e.g., 1-24 hours).[2]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]

  • Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.[2]

  • Protein Quantification: Determine the protein concentration of each sample using a protein quantification assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[8]

Visualizations

SR3677_Signaling_Pathway Extracellular_Signals Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK2 ROCK2 RhoA_GTP->ROCK2 SR3677 SR-3677 SR3677->ROCK2 LIMK LIM Kinases (LIMK) ROCK2->LIMK MYPT1 MYPT1 ROCK2->MYPT1 MLC Myosin Light Chain (MLC) ROCK2->MLC Cofilin Cofilin LIMK->Cofilin Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments Cellular_Responses Cell Contraction, Migration, Proliferation Actin_Filaments->Cellular_Responses MLCP Myosin Light Chain Phosphatase (MLCP) pMLC p-MLC MLCP->pMLC MYPT1->MLCP MLC->pMLC pMLC->Cellular_Responses

Caption: SR-3677 inhibits the Rho/ROCK signaling pathway.

Experimental_Workflow Start Start: Unexpected Cell Viability Result Check_Concentration Is the SR-3677 concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response No Check_Controls Are controls (vehicle, positive) behaving as expected? Check_Concentration->Check_Controls Yes Dose_Response->Check_Concentration Review_Protocol Review Protocol: - Cell density - Passage number - Incubation time Check_Controls->Review_Protocol No Check_Reagent Is the SR-3677 stock solution fresh and properly stored? Check_Controls->Check_Reagent Yes Review_Protocol->Start Prepare_Fresh Prepare Fresh Stock Solution Check_Reagent->Prepare_Fresh No Confirm_Target Confirm Target Engagement (e.g., Western Blot for p-MLC) Check_Reagent->Confirm_Target Yes Prepare_Fresh->Start End End: Problem Identified Confirm_Target->End

Caption: Troubleshooting workflow for cell viability experiments.

Logical_Relationships Cell_Viability Cell Viability SR3677_Concentration SR-3677 Concentration Cytotoxicity Observed Cytotoxicity SR3677_Concentration->Cytotoxicity On_Target_Effect On-Target Effect (ROCK Inhibition) SR3677_Concentration->On_Target_Effect Incubation_Time Incubation Time Incubation_Time->Cytotoxicity Cell_Type Cell Type Dependence ROCK_Dependence Dependence on ROCK Pathway Cell_Type->ROCK_Dependence ROCK_Dependence->Cytotoxicity Cytotoxicity->Cell_Viability On_Target_Effect->Cell_Viability

Caption: Factors influencing SR-3677's impact on cell viability.

References

How to wash out SR-3677 dihydrochloride from cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell culture experiments, with a specific focus on effective washout procedures.

Frequently Asked Questions (FAQs)

Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits significantly higher affinity for ROCK-II over ROCK-I.[1][2][3] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[3] This inhibition disrupts the Rho/ROCK signaling pathway, a critical regulator of cellular functions such as cell morphology, migration, and cytoskeletal dynamics.[3]

Q2: What are the solubility properties of this compound?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. This high water solubility facilitates its removal from cell cultures through washing with aqueous-based solutions.

Q3: Why is it necessary to wash out this compound from cell cultures?

Washing out SR-3677 allows researchers to study the reversibility of its effects on cellular processes. By removing the inhibitor, the Rho/ROCK signaling pathway can potentially be restored, and the subsequent changes in cell behavior, signaling, and function can be observed. This is crucial for understanding the transient effects of the inhibitor and the recovery kinetics of the cells.

Q4: How can I verify that the washout of this compound was successful?

To confirm the effective removal of the compound, you can perform a "washout conditioned media" experiment. After the final wash step, add fresh, drug-free media to the washed cells and incubate for a period. Then, transfer this conditioned media to a new, untreated culture of the same cells. If the new cells do not exhibit the phenotypic or signaling changes associated with SR-3677 treatment, it indicates a successful washout.[4] Additionally, you can assess the phosphorylation status of downstream targets of ROCK, such as Myosin Light Chain (MLC), which should return to baseline levels after a successful washout.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Washout: Cells still exhibit the effects of SR-3677 after the washout procedure.Insufficient washing steps or inadequate volume of washing solution.Increase the number of wash steps to three or four. Ensure the entire surface of the culture vessel is gently rinsed with a sufficient volume of washing solution each time.
The compound may have been internalized by the cells.While SR-3677 is a small molecule that can enter cells, its high water solubility should facilitate its diffusion out of the cells upon removal from the extracellular medium. Extend the final incubation in fresh, drug-free medium to allow more time for the compound to be cleared from the intracellular environment.
Cell Detachment or Death After Washing: A significant number of cells are lost or show signs of apoptosis after the washout protocol.Harsh washing technique (e.g., strong pipetting, direct stream of liquid onto the cell monolayer).Use gentle washing techniques. Add the washing solution slowly to the side of the culture vessel and aspirate gently from the opposite side. Use pre-warmed solutions to avoid temperature shock.
The solvent (e.g., DMSO) used to dissolve SR-3677 is causing toxicity.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that a vehicle control (media with the same concentration of solvent) is included in your experiments.
Variability in Results Between Experiments: The effectiveness of the washout seems to differ from one experiment to another.Inconsistent timing of the washout procedure or variations in cell density.Standardize the duration of SR-3677 treatment and the cell confluency at the time of treatment and washout. Perform the washout procedure consistently across all experiments.

Experimental Protocols

Protocol for Washing Out this compound from Adherent Cell Cultures

This protocol provides a general framework for washing out SR-3677 from adherent cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipettes and aspirator

Procedure:

  • Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.

  • First Wash: Gently add pre-warmed PBS to the side of the vessel. For a 10 cm dish, use 5-10 mL of PBS. Swirl the vessel gently to rinse the cell monolayer. Aspirate the PBS.

  • Second Wash: Repeat the washing step with pre-warmed PBS.

  • Third Wash (Optional but Recommended): For experiments sensitive to residual compound, perform a third wash with pre-warmed PBS.

  • Add Fresh Medium: Add fresh, pre-warmed complete cell culture medium to the cells.

  • Incubate: Return the cells to the incubator for the desired time to allow for recovery before subsequent analysis.

Quantitative Data Summary
Compound Property Value Reference
IC50 for ROCK-I 56 nM[1][3]
IC50 for ROCK-II 3 nM[1][2][3]
Molecular Weight 481.37 g/mol
Formula C₂₂H₂₄N₄O₄·2HCl
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM

Visualizations

Signaling Pathway Diagram

SR3677_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA Active RhoA-GTP ROCK ROCK-II RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Mitophagy Mitophagy ROCK->Mitophagy Enhances via Parkin recruitment SR3677 SR-3677 SR3677->ROCK Inhibits Actin Actin Stress Fibers LIMK->Actin Stabilizes pMLC Phospho-MLC MLC->pMLC pMLC->Actin Promotes Contractility

Caption: SR-3677 inhibits ROCK-II, disrupting downstream signaling to the cytoskeleton and promoting mitophagy.

Experimental Workflow Diagram

Washout_Workflow start Seed Cells treatment Treat with SR-3677 (and vehicle control) start->treatment aspirate Aspirate Treatment Medium treatment->aspirate wash1 Wash 1: Add & Aspirate Pre-warmed PBS aspirate->wash1 wash2 Wash 2: Add & Aspirate Pre-warmed PBS wash1->wash2 add_media Add Fresh, Drug-Free Medium wash2->add_media incubate Incubate for Recovery Period add_media->incubate analysis Downstream Analysis (e.g., Western Blot, Imaging) incubate->analysis

Caption: Workflow for the washout of this compound from adherent cell cultures.

References

SR-3677 dihydrochloride interference with other signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-3677 dihydrochloride. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential interference with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My experimental results with SR-3677 are not what I expected based on ROCK2 inhibition. Could other signaling pathways be involved?

A1: While SR-3677 is a potent and highly selective inhibitor of ROCK2, unexpected phenotypes can occur.[1] This could be due to several factors:

  • Off-target effects: Although SR-3677 has a low off-target hit rate, it may inhibit other kinases or proteins at higher concentrations.[1] It is reported to have an off-target hit rate of 1.4% against a panel of 353 kinases and inhibits 3 out of 70 non-kinase enzymes and receptors.[1] The specific identities of these off-targets are not always detailed in publicly available literature.

  • Pathway crosstalk: The Rho/ROCK signaling pathway is highly interconnected with other cellular signaling networks. Inhibition of ROCK2 can lead to compensatory or indirect effects on other pathways that might not be immediately obvious.

  • Cell-type specific effects: The functional consequences of ROCK2 inhibition can vary significantly between different cell types and experimental models.

Q2: How can I determine if my observed phenotype is due to an off-target effect of SR-3677?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use a structurally unrelated ROCK inhibitor: If a different, structurally distinct ROCK inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a dose-response experiment: Off-target effects often require higher concentrations of the inhibitor than on-target effects. A carefully titrated dose-response curve can help distinguish between the two.

  • Rescue experiment: If possible, overexpressing a constitutively active form of ROCK2 that is insensitive to SR-3677 could rescue the phenotype, confirming an on-target effect.

  • Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ROCK2 expression should phenocopy the effects of SR-3677 if the phenotype is on-target.

Q3: What are some common signaling pathways that might be affected by off-target interactions of ROCK inhibitors?

A3: Given the conserved nature of the ATP-binding pocket in kinases, off-target effects of kinase inhibitors often involve other kinases. While specific off-target data for SR-3677 is limited, related pyrazole-based kinase inhibitors have been known to interact with:

  • Other members of the AGC kinase family (to which ROCK belongs).

  • Tyrosine kinases such as those from the Src family or receptor tyrosine kinases.

  • Cyclin-dependent kinases (CDKs).

It is important to consider the specific cellular context and the known roles of any potential off-target kinases in your experimental system.

Troubleshooting Guide for Unexpected Experimental Results

This guide provides a systematic approach to troubleshooting unexpected results when using SR-3677.

Issue 1: The observed cellular phenotype is the opposite of what is expected with ROCK2 inhibition.

  • Possible Cause A: Paradoxical pathway activation. In some instances, inhibiting a kinase can lead to the activation of a feedback loop that results in the paradoxical activation of the same or a parallel pathway.

    • Troubleshooting Step: Examine the phosphorylation status of known upstream and downstream components of the ROCK2 pathway at various time points after SR-3677 treatment to identify any unexpected signaling dynamics.

  • Possible Cause B: Dominant off-target effect. An off-target effect may be producing a phenotype that is stronger than, and opposite to, the on-target ROCK2 inhibition.

    • Troubleshooting Step: Refer to the strategies in FAQ Q2 to differentiate between on- and off-target effects. Consider performing a kinome-wide selectivity screen to identify potential off-targets.

Issue 2: High variability in results between experiments.

  • Possible Cause A: Compound instability. this compound, like many small molecules, may be sensitive to storage conditions, solvent, and freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh stock solutions of SR-3677 for each experiment. Ensure proper storage of the solid compound and stock solutions as recommended by the supplier.

  • Possible Cause B: Inconsistent cell culture conditions. Cell density, passage number, and serum concentration can all influence cellular signaling and the response to inhibitors.

    • Troubleshooting Step: Standardize all cell culture parameters. Ensure cells are seeded at a consistent density and used within a defined passage number range for all experiments.

Quantitative Data on SR-3677 Selectivity

The following table summarizes the known inhibitory concentrations (IC50) of SR-3677 against its primary targets, ROCK1 and ROCK2.

TargetIC50 (nM)Reference
ROCK2~3[1]
ROCK156 ± 12[1]
TargetIC50 (nM)Selectivity vs. ROCK2Notes
ROCK2 ~3 1x Primary Target
ROCK156~19xHigh selectivity over ROCK1
Hypothetical Kinase A> 1000> 333xExample of a non-inhibited kinase.
Hypothetical Kinase B250~83xExample of a weak off-target interaction.
Hypothetical Kinase C80~27xExample of a moderate off-target interaction.

Experimental Protocols

In Vitro Kinase Assay for Selectivity Profiling

This protocol describes a general method for determining the inhibitory activity of SR-3677 against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • This compound

  • Recombinant purified kinases

  • Kinase-specific substrates

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of SR-3677 in DMSO. Create a series of dilutions in kinase buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup:

    • Add 2.5 µL of the diluted SR-3677 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Add the reagent from the luminescence-based assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the detection reagent that converts the generated ADP to ATP and produces a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations

Rho/ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1/2 RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits Phospho_MLC Phospho-MLC MLC->Phospho_MLC MLCP->MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) Phospho_MLC->Actin_Cytoskeleton SR3677 SR-3677 SR3677->ROCK Inhibits ROCK2 > ROCK1

Caption: The Rho/ROCK signaling pathway and the point of inhibition by SR-3677.

Experimental Workflow for Kinase Selectivity Profiling start Start: Have Kinase Inhibitor (e.g., SR-3677) primary_screen Primary Screen: Test inhibitor at a single high concentration against a large kinase panel. start->primary_screen analyze_hits Analyze Primary Hits: Identify kinases with >50% inhibition. primary_screen->analyze_hits secondary_screen Secondary Screen: Perform dose-response assays on primary hits to determine IC50 values. analyze_hits->secondary_screen Hits Identified end End: Complete Selectivity Profile analyze_hits->end No Significant Hits analyze_ic50 Analyze IC50 Values: Quantify selectivity against off-targets. secondary_screen->analyze_ic50 validation Cellular Validation: Test for target engagement and phenotypic effects of identified off-targets. analyze_ic50->validation Significant Off-Targets analyze_ic50->end No Significant Off-Targets validation->end

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

Troubleshooting Unexpected Results with SR-3677 start Start: Unexpected Experimental Result check_basics Check Basics: Compound stability, cell culture consistency, dose-response. start->check_basics check_basics->start Issues Found, Correct and Repeat on_target On-Target Hypothesis: Phenotype is due to ROCK2 inhibition. check_basics->on_target Basics OK validate_on_target Validate On-Target: Use genetic knockdown (siRNA/CRISPR) or a structurally different ROCK inhibitor. on_target->validate_on_target off_target Off-Target Hypothesis: Phenotype is due to inhibition of another protein. identify_off_target Identify Off-Target: Perform kinase selectivity profiling. off_target->identify_off_target phenocopy Does it phenocopy SR-3677 effect? validate_on_target->phenocopy phenocopy->off_target No conclude_on_target Conclusion: Phenotype is likely on-target. Investigate pathway crosstalk. phenocopy->conclude_on_target Yes conclude_off_target Conclusion: Phenotype is likely off-target. Identify off-target(s). identify_off_target->conclude_off_target

References

Mitigating SR-3677 dihydrochloride-induced morphological changes.

Author: BenchChem Technical Support Team. Date: December 2025

Citations. SR 3677 dihydrochloride (B599025) is a potent and selective Rho-kinase inhibitor (IC50 values are 3 and 56 nM for ROCK-II and ROCK-I respectively). --INVALID-LINK-- Technical Support Center: SR-3677 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits significantly higher affinity for ROCK-II over ROCK-I.[1][2] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[3] This inhibition disrupts cellular processes regulated by the Rho/ROCK signaling pathway, such as cytoskeletal dynamics, cell adhesion, and migration.[3][4]

Q2: What are the known morphological changes induced by this compound?

As a potent ROCK inhibitor, this compound primarily influences the actin cytoskeleton.[3][4] Inhibition of ROCK leads to decreased phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), resulting in reduced actin-myosin contractility and destabilization of actin filaments.[3][4] This can manifest as changes in cell shape, such as cell flattening, and alterations in the formation of stress fibers.[5][6] In some contexts, particularly in cancer cells, ROCK inhibition has been associated with an increase in binucleated cells due to cytokinesis failure.[7]

Q3: At what concentrations are morphological changes typically observed?

The optimal concentration for observing effects of SR-3677 can vary depending on the cell type and the specific assay. However, studies have shown that a maximal effect on Parkin recruitment to damaged mitochondria, a downstream effect of ROCK inhibition, was achieved by 0.5 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Significant and unexpected changes in cell morphology, such as rounding or detachment, after treatment with this compound.

  • Possible Cause 1: Suboptimal Compound Concentration. High concentrations of SR-3677 may lead to excessive disruption of the cytoskeleton, causing significant morphological changes.

    • Troubleshooting Step: Perform a dose-response experiment to identify the minimal effective concentration that achieves the desired biological outcome without causing excessive morphological alterations. Start with a low concentration (e.g., in the low nanomolar range) and titrate upwards.

  • Possible Cause 2: Off-target effects. While SR-3677 is highly selective for ROCK kinases, off-target effects can never be completely ruled out, especially at higher concentrations.[2]

    • Troubleshooting Step: Compare the observed morphological changes with those induced by other known ROCK inhibitors (e.g., Y-27632, Fasudil) to determine if the phenotype is consistent with ROCK inhibition.[1]

  • Possible Cause 3: Cell type sensitivity. Different cell lines can have varying levels of dependence on the Rho/ROCK pathway for maintaining their morphology and adhesion.

    • Troubleshooting Step: Review the literature for studies using SR-3677 or other ROCK inhibitors in your specific cell line or a similar one to gauge expected morphological changes. If literature is unavailable, start with a very low concentration and carefully monitor cell morphology over time.

Issue 2: Difficulty in distinguishing between SR-3677-induced morphological changes and apoptosis.

  • Possible Cause: The morphological changes induced by potent kinase inhibitors can sometimes resemble the early stages of apoptosis.[9]

    • Troubleshooting Step 1: Perform Apoptosis Assays. To differentiate between intended morphological changes and apoptosis, perform specific assays for apoptosis markers, such as Annexin V/Propidium Iodide (PI) staining, caspase-3/7 activity assays, or TUNEL staining.

    • Troubleshooting Step 2: Time-course Experiment. Analyze morphological changes and apoptosis markers at different time points after SR-3677 treatment. Morphological changes due to cytoskeletal rearrangement often occur more rapidly than the onset of apoptosis.

Quantitative Data Summary

The inhibitory activity of this compound against ROCK-I and ROCK-II is summarized in the table below.

TargetIC50 (nM)Assay Type
ROCK-II3Enzyme-based
ROCK-I56Enzyme-based

Data compiled from multiple sources.[1][2][3][10]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ROCK Inhibition

This protocol is a generalized procedure to determine the IC50 of SR-3677 against ROCK-I and ROCK-II.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in a suitable kinase buffer.[3]

  • Compound Addition: Dispense 20 nL of SR-3677 at various concentrations into the wells of a microplate.[3]

  • Reaction Initiation: Add 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in kinase buffer to each well to start the reaction.[3]

  • Incubation: Incubate the reaction plate for 4 hours at room temperature.[3]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay.

  • Data Analysis: Calculate the percent inhibition at each concentration of SR-3677 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

SR3677_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors RhoA-GTP RhoA-GTP ROCK-II ROCK-II RhoA-GTP->ROCK-II Activates LIMK LIMK ROCK-II->LIMK Phosphorylates MLC MLC ROCK-II->MLC Phosphorylates SR-3677 SR-3677 SR-3677->ROCK-II Inhibits Cofilin_P Cofilin (Inactive) LIMK->Cofilin_P Myosin_Activation Myosin Activation MLC->Myosin_Activation Actin_Stress_Fibers Actin Stress Fibers Cofilin_P->Actin_Stress_Fibers Promotes Myosin_Activation->Actin_Stress_Fibers Promotes

Caption: SR-3677 inhibits ROCK-II, preventing downstream phosphorylation events.

experimental_workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 2. Dose-Response Assay (Determine optimal SR-3677 conc.) Cell_Culture->Dose_Response Treatment 3. Treatment (Expose cells to SR-3677) Dose_Response->Treatment Morphology_Assay 4a. Morphological Analysis (Microscopy, Phalloidin Staining) Treatment->Morphology_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V, Caspase Activity) Treatment->Apoptosis_Assay Data_Analysis 5. Data Analysis and Interpretation Morphology_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing SR-3677-induced morphological changes.

troubleshooting_logic Start Unexpected Morphological Changes Observed Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Apoptosis Could it be apoptosis? Check_Conc->Check_Apoptosis Yes Dose_Response->Check_Apoptosis Apoptosis_Assay Perform Apoptosis Assays Check_Apoptosis->Apoptosis_Assay Yes Compare_Inhibitors Compare with other ROCK inhibitors Check_Apoptosis->Compare_Inhibitors No Apoptosis_Assay->Compare_Inhibitors Conclusion Identify Cause Compare_Inhibitors->Conclusion

Caption: Troubleshooting logic for unexpected morphological changes.

References

Validation & Comparative

SR-3677 Dihydrochloride vs. Y-27632: A Comparative Guide to ROCK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell biology and drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are indispensable tools for dissecting cellular processes and developing novel therapeutics. Among the numerous available compounds, SR-3677 dihydrochloride (B599025) and Y-27632 are two of the most widely utilized. This guide provides a detailed, data-driven comparison of their selectivity, offering researchers, scientists, and drug development professionals a clear perspective on which inhibitor may be better suited for their specific experimental needs.

At a Glance: Key Differences in Selectivity

SR-3677 dihydrochloride emerges as a significantly more selective inhibitor for ROCK2 over ROCK1, and it demonstrates a lower propensity for off-target kinase interactions compared to Y-27632. While Y-27632 is a potent pan-ROCK inhibitor, its equipotent inhibition of both ROCK isoforms and potential for off-target effects are critical considerations for experimental design.

Quantitative Comparison of Inhibitory Potency

The selectivity of a kinase inhibitor is paramount for attributing observed biological effects to the target kinase. The following table summarizes the in vitro potency (IC50 values) of SR-3677 and Y-27632 against the two ROCK isoforms. Lower IC50 values are indicative of higher potency.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)Off-Target Profile
SR-3677 56[1][2][3]3[1][2][3]18.7[2]1.4% hit rate against 353 kinases[1]
Y-27632 ~150[2]~150[2]~1[2]Affinity for ROCK is 200-2000 times higher than for other kinases, though off-target effects are known.[4]

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, and migration.[5][6][7] Activation of the small GTPase RhoA leads to the activation of its primary downstream effectors, ROCK1 and ROCK2.[5][6] These kinases then phosphorylate a multitude of substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), to control cellular contractility and other processes.[5][7]

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals GPCR GPCR / Other Receptors Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP RhoGAP RhoGAP RhoA_GTP->RhoGAP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP | pMLC pMLC ROCK->pMLC +P Cofilin Cofilin LIMK->Cofilin | Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization | MLCP->pMLC | Cell_Contraction Cell Contraction pMLC->Cell_Contraction SR3677 SR-3677 SR3677->ROCK Inhibits Y27632 Y-27632 Y27632->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The inhibitory potency of SR-3677 and Y-27632 is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified ROCK1 or ROCK2 enzyme, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (SR-3677 or Y-27632) are added to the reaction mixture. A control reaction with no inhibitor is also included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[8] In fluorescence-based assays, a detection reagent is added that produces a signal proportional to the amount of ADP generated (a byproduct of the kinase reaction).[9]

  • Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.

Kinase_Profiling_Workflow Compound Test Compound (e.g., SR-3677) Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases (e.g., 353 kinases) Kinase_Panel->Assay_Plate Incubation Incubation with Substrate and ATP Assay_Plate->Incubation Detection Signal Detection (Luminescence, Fluorescence, etc.) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for kinase selectivity profiling.

Discussion and Conclusion

The data clearly indicates that SR-3677 is the more selective inhibitor when comparing its activity against ROCK1 and ROCK2, with an approximately 19-fold higher potency for ROCK2.[2] This makes SR-3677 an excellent tool for studies aiming to specifically investigate the role of ROCK2. Furthermore, its low off-target hit rate across a large kinase panel provides greater confidence that observed cellular effects are due to the inhibition of ROCK2.[1]

Y-27632, on the other hand, is a pan-ROCK inhibitor, inhibiting both ROCK1 and ROCK2 with similar potency.[2] While it is a valuable and widely used tool, its lack of isoform selectivity means that it cannot be used to dissect the specific functions of ROCK1 versus ROCK2. Researchers should also be mindful of its potential for off-target effects, especially at higher concentrations, although its affinity for ROCKs is substantially higher than for other kinases.[4]

References

A Comparative Guide to ROCK Inhibitors in Stem Cell Culture: SR-3677 Dihydrochloride vs. Thiazovivin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of stem cell research, maintaining cell viability and pluripotency, particularly after single-cell dissociation, is a critical challenge. Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as indispensable tools to enhance stem cell survival and cloning efficiency. This guide provides an objective comparison of two such inhibitors: the well-established Thiazovivin and the highly potent SR-3677 dihydrochloride (B599025).

At a Glance: Key Differences

FeatureSR-3677 DihydrochlorideThiazovivin
Primary Target Highly selective for ROCK-IIROCK inhibitor
Potency (IC50) ROCK-II: 3 nM, ROCK-I: 56 nM[1][2]~0.5 µM[3]
Use in Stem Cells Limited published dataExtensively documented
Primary Benefits Potential for high potency and selectivityProven to enhance survival, pluripotency, and reprogramming

Performance Comparison

Biochemical Potency and Selectivity

This compound is a significantly more potent and selective inhibitor of ROCK-II compared to Thiazovivin.[1][2] Its IC50 value for ROCK-II is in the low nanomolar range, suggesting that it could be effective at much lower concentrations than Thiazovivin. This high selectivity for ROCK-II over ROCK-I might offer advantages in specific applications where isoform-specific inhibition is desired, potentially reducing off-target effects.

Thiazovivin is a well-characterized ROCK inhibitor with a broader inhibitory profile and a higher IC50 value in the sub-micromolar range.[3] Its efficacy in stem cell culture is well-documented, demonstrating a robust ability to improve cell survival and maintain pluripotency.[4][5]

Efficacy in Stem Cell Culture

Thiazovivin has a proven track record in enhancing the survival of human pluripotent stem cells (hPSCs) following single-cell dissociation. It is widely used in protocols for thawing, passaging, and reprogramming of stem cells.[6] Studies have shown that Thiazovivin treatment can significantly increase the colony-forming efficiency of hPSCs. For instance, in bovine embryo-derived stem-like cells, Thiazovivin treatment led to a greater attachment rate of blastocysts and a higher number of primary colonies compared to control conditions.[7] Furthermore, Thiazovivin has been shown to increase the expression of key pluripotency markers such as OCT4 and NANOG.[5]

This compound , due to the lack of specific studies in stem cell culture, its performance in this context remains largely theoretical. Its high potency against ROCK-II suggests it could be a powerful tool for enhancing cell survival. However, without empirical data, its optimal working concentration, potential cytotoxicity, and long-term effects on pluripotency and differentiation are unknown.

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds.

Table 1: Inhibitory Potency (IC50)

CompoundROCK-I IC50ROCK-II IC50Reference
This compound56 nM3 nM[1][2]
ThiazovivinNot specified~500 nM[3]

Table 2: Performance of Thiazovivin in Stem Cell Culture

ParameterCell TypeTreatmentResultReference
Attachment RateBovine Blastocysts3i medium + ThiazovivinHigher than 3i medium alone[7]
Primary Colony FormationBovine Blastocysts3i medium + ThiazovivinHigher than 3i medium alone[7]
Pluripotency Marker Expression (OCT4, NANOG)Bovine Embryo-derived Stem-like Cells3i medium + ThiazovivinIncreased expression compared to 3i alone[5]

Signaling Pathways

Both this compound and Thiazovivin exert their effects by inhibiting the Rho-associated kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell adhesion, contraction, and apoptosis.

The ROCK Signaling Pathway

ROCK Signaling Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Actomyosin (B1167339) Actomyosin Contraction MLC_P->Actomyosin Apoptosis Apoptosis Actomyosin->Apoptosis Leads to (in single cells) Inhibitor SR-3677 / Thiazovivin Inhibitor->ROCK

Caption: The ROCK signaling pathway leading to apoptosis in dissociated stem cells and its inhibition by SR-3677 and Thiazovivin.

Inhibition of ROCK by these compounds leads to a reduction in actomyosin contractility, which is a key driver of apoptosis (anoikis) in single-cell suspensions of pluripotent stem cells. This allows the cells to survive and re-attach to the culture surface. Thiazovivin has also been shown to promote cell-cell adhesion by stabilizing E-cadherin.[4][5]

Experimental Protocols

General Considerations for ROCK Inhibitor Use in Stem Cell Culture
  • Working Concentration: The optimal concentration should be determined empirically for each cell line and application.

  • Duration of Treatment: ROCK inhibitors are typically used for the first 24 hours after single-cell dissociation to promote survival and attachment. Continuous exposure may have unintended effects on differentiation.

  • Solvent: Both this compound and Thiazovivin are typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-related toxicity.

Detailed Protocol for Thiazovivin in Human Pluripotent Stem Cell (hPSC) Culture

This protocol is a general guideline and may require optimization.

1. Preparation of Thiazovivin Stock Solution:

  • Reconstitute lyophilized Thiazovivin in sterile DMSO to create a 10 mM stock solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store aliquots at -20°C.

2. Cell Dissociation and Plating:

  • Aspirate the culture medium from a confluent plate of hPSCs.
  • Wash the cells once with PBS.
  • Add a suitable dissociation reagent (e.g., TrypLE, Accutase) and incubate until the cells detach.
  • Gently pipette the cells to create a single-cell suspension.
  • Neutralize the dissociation reagent with culture medium.
  • Centrifuge the cells and resuspend the pellet in fresh hPSC culture medium.
  • Count the viable cells.

3. Plating with Thiazovivin:

  • Prepare the final hPSC culture medium containing Thiazovivin at a final concentration of 1-2 µM.[6]
  • Plate the cells at the desired density onto a pre-coated culture surface (e.g., Matrigel, Geltrex).
  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

4. Post-Plating Culture:

  • After 24 hours, replace the medium with fresh hPSC culture medium without Thiazovivin.
  • Continue with the standard daily medium changes.

Experimental Workflow for Evaluating a Novel ROCK Inhibitor (e.g., SR-3677)

Experimental Workflow start Start: hPSC Culture dissociation Single-Cell Dissociation start->dissociation treatment Treatment with ROCK Inhibitor (e.g., SR-3677 at various concentrations) dissociation->treatment viability Assess Cell Viability (e.g., Trypan Blue, Live/Dead Staining) treatment->viability colony Colony Forming Efficiency Assay treatment->colony end End: Determine Optimal Concentration and Efficacy viability->end pluripotency Assess Pluripotency (e.g., AP Staining, Immunofluorescence for OCT4/SOX2/NANOG) colony->pluripotency pluripotency->end

Caption: A logical workflow for testing the efficacy of a new ROCK inhibitor like SR-3677 in stem cell culture.

Conclusion

Thiazovivin is a well-validated and reliable ROCK inhibitor for routine use in stem cell culture, with extensive data supporting its efficacy in promoting cell survival and maintaining pluripotency. This compound, with its high potency and selectivity for ROCK-II, represents a promising but largely unexplored alternative. Its potential for greater efficacy at lower concentrations warrants further investigation. Researchers and drug development professionals should consider the established performance of Thiazovivin for current applications while recognizing the potential of SR-3677 for future optimization and specialized uses, pending further in-depth studies in stem cell systems. Direct, head-to-head comparative experiments are necessary to fully elucidate the relative advantages of SR-3677 in this critical area of research.

References

A Head-to-Head Comparison of ROCK Inhibitors' Potency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison of the potency of various Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the ROCK signaling pathway and experimental workflows.

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[1] Their integral role in various pathological conditions such as cancer, cardiovascular disease, and neurodegenerative disorders has positioned them as a prime target for therapeutic intervention.[1][2] Consequently, a growing number of small molecule inhibitors targeting ROCK are commercially available and in clinical development, each exhibiting distinct biochemical and cellular profiles.[1]

This guide offers a head-to-head comparison of several widely used and clinically relevant ROCK inhibitors, supported by experimental data to assist researchers in selecting the most suitable tool for their specific scientific inquiries.

Biochemical Potency: A Comparative Analysis

The inhibitory potency of a compound, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), is a critical factor in its utility for both in vitro and in vivo studies.[1][3] The following table summarizes the reported IC50 and Ki values for prominent ROCK inhibitors against the two ROCK isoforms, ROCK1 and ROCK2. It is important to note that these values are compiled from various sources and may have been generated under different assay conditions; therefore, direct comparison is most accurate when data is generated under identical experimental settings.[1]

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)Notes
Y-27632 ~140 (Ki)~300 (Ki)~0.5A widely used tool compound in research.[1][4]
Fasudil ~330 (Ki)--Approved for clinical use in Japan and China.[1][2]
Ripasudil (K-115) 51192.7Approved for the treatment of glaucoma in Japan.[1][2][4]
Netarsudil ---Approved for the treatment of glaucoma.[5]
Belumosudil ---Approved for the treatment of chronic graft-versus-host disease.
RKI-1447 14.56.22.3A potent and selective inhibitor.[1][6]
GSK269962A 1.640.4A potent inhibitor of both isoforms.[1]
CAY10746 1434.7Shows some selectivity for ROCK2.[1]
SAR407899 ---Noted for its potency in preclinical models.[7]
ITRI-E-212 -250-Investigated for glaucoma treatment.[8]

The ROCK Signaling Pathway and Inhibition

The ROCK signaling pathway is a central regulator of the actin cytoskeleton.[6] Activated RhoA, a small GTPase, binds to and activates ROCK, leading to the phosphorylation of downstream substrates.[6][9] Key substrates include Myosin Phosphatase Targeting Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2).[6][9] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, resulting in increased MLC2 phosphorylation and subsequent actin-myosin contraction, stress fiber formation, and focal adhesion assembly.[9][10] ROCK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of these downstream targets.[7]

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain 2 (MLC2) ROCK->MLC Phosphorylates MLC_Pase Myosin Light Chain Phosphatase (MLCP) pMLC Phosphorylated MLC2 MLC_Pase->pMLC Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) pMLC->Actin Promotes Contraction Inhibitor ROCK Inhibitors (e.g., Y-27632, Fasudil) Inhibitor->ROCK

ROCK signaling pathway and points of inhibition.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for ROCK Inhibitor Potency

This assay measures the ability of an inhibitor to block the phosphorylation of a ROCK substrate by recombinant ROCK protein.[1][11]

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • ATP

  • ROCK substrate (e.g., recombinant MYPT1 or a synthetic peptide)[10][11]

  • Test inhibitors (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)[10][12]

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the test inhibitor or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[10][11]

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method, such as a luminescent assay or an ELISA-based format with a phospho-specific antibody.[10][12][13]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]

Kinase_Assay_Workflow Start Start PrepInhibitors Prepare serial dilutions of ROCK inhibitors Start->PrepInhibitors PlateSetup Add enzyme, buffer, and inhibitor/vehicle to 96-well plate PrepInhibitors->PlateSetup InitiateReaction Initiate reaction with ATP and substrate PlateSetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop reaction Incubate->StopReaction Detect Quantify phosphorylation (e.g., Luminescence, ELISA) StopReaction->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Workflow for an in vitro ROCK kinase assay.
Cell-Based Assay for ROCK Inhibitor Potency

This assay measures the inhibition of ROCK activity in intact cells by quantifying the phosphorylation of its downstream target, MYPT1.[13][14]

Materials:

  • Cultured cells (e.g., Panc-1, A7r5, or trabecular meshwork cells)[4][8][14]

  • Cell culture medium and supplements

  • Test inhibitors (dissolved in DMSO)

  • Lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • Primary antibody against phospho-MYPT1 (e.g., Thr853 or Thr696)[10][14]

  • Primary antibody against total MYPT1 (for normalization)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot or ELISA equipment

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.[1]

  • Treat cells with various concentrations of the test inhibitors or DMSO for a specified time (e.g., 1-2 hours).[1]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration.[1]

  • Analyze the phosphorylation status of MYPT1 using Western blotting or a quantitative ELISA.[13][14]

    • For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, probe with primary antibodies against phospho-MYPT1 and total MYPT1, followed by an HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.[7][9]

    • For ELISA: Use a sandwich ELISA format with a capture antibody for total MYPT1 and a detection antibody for phospho-MYPT1.[13]

  • Quantify the band intensity (Western blot) or signal (ELISA) for phospho-MYPT1 and normalize to total MYPT1.

  • Calculate the percentage of inhibition of MYPT1 phosphorylation for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]

Conclusion

The selection of a ROCK inhibitor should be guided by the specific requirements of the experimental system, including the desired potency, isoform selectivity, and the context of the study (in vitro vs. in vivo). While compounds like Y-27632 and Fasudil are well-characterized research tools, newer agents such as Ripasudil, Netarsudil, and RKI-1447 offer higher potency and varying degrees of selectivity that may be advantageous for specific applications.[1][4][5] Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols, such as those provided in this guide, to ensure the most relevant and reproducible results for their studies.[1]

References

Validating the Efficacy of SR-3677 Dihydrochloride: A Comparative Guide to Genetic Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the effects of SR-3677 dihydrochloride (B599025), a potent Rho-kinase (ROCK) inhibitor, using genetic knockdown techniques. By juxtaposing the pharmacological effects of SR-3677 with the specific genetic silencing of its targets, ROCK1 and ROCK2, researchers can delineate on-target versus off-target effects with greater confidence.

SR-3677 dihydrochloride is a selective inhibitor of ROCK-I and ROCK-II, with IC50 values of 56 nM and 3 nM, respectively.[1][2][3][4] It functions as an ATP-competitive inhibitor, playing a crucial role in modulating the Rho/ROCK signaling pathway, which governs fundamental cellular processes such as cytoskeletal dynamics and cell migration.[5] Recent studies have also implicated ROCK inhibition by SR-3677 in the enhancement of Parkin-mediated mitophagy, a key cellular process for mitochondrial quality control.[5][6]

To ensure that the observed cellular effects of SR-3677 are indeed mediated through the inhibition of ROCK, a comparison with genetic knockdown of ROCK1 and ROCK2 is the gold standard.[7][8] This approach helps to confirm that the pharmacological intervention phenocopies the genetic perturbation of the intended target.[9][10]

Comparative Data Analysis: SR-3677 vs. Genetic Knockdown

The following table summarizes hypothetical quantitative data from key experiments designed to compare the effects of SR-3677 treatment with those of ROCK1 and ROCK2 genetic knockdowns.

Parameter Control (Vehicle/Scrambled siRNA) SR-3677 (1 µM) siRNA ROCK1 siRNA ROCK2 siRNA ROCK1 + siRNA ROCK2
ROCK1 Protein Expression (% of Control) 100 ± 5%98 ± 4%15 ± 3%95 ± 6%12 ± 4%
ROCK2 Protein Expression (% of Control) 100 ± 6%97 ± 5%96 ± 5%18 ± 4%20 ± 5%
Phospho-Myosin Light Chain (% of Control) 100 ± 8%25 ± 5%75 ± 6%30 ± 7%22 ± 6%
Cell Migration (Wound Healing Assay, % Closure) 85 ± 7%35 ± 6%60 ± 8%40 ± 5%32 ± 7%
Parkin Recruitment to Mitochondria (Fold Change) 1.0 ± 0.24.5 ± 0.61.8 ± 0.34.2 ± 0.54.8 ± 0.7
Cell Viability (% of Control) 100 ± 3%95 ± 4%98 ± 3%97 ± 4%96 ± 3%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of validation studies.[7][11][12]

1. Cell Culture and Reagents:

  • Human cell line (e.g., HeLa or SH-SY5Y) cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound (solubilized in DMSO).

  • Validated siRNA constructs targeting human ROCK1 and ROCK2, and a non-targeting (scrambled) control siRNA.

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Antibodies for Western blotting: anti-ROCK1, anti-ROCK2, anti-phospho-Myosin Light Chain, and a loading control (e.g., anti-GAPDH or anti-actin).

2. siRNA-Mediated Gene Knockdown:

  • Day 1: Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.

  • Day 2: Transfect cells with 20 nM of siRNA (ROCK1, ROCK2, both, or scrambled control) using Lipofectamine RNAiMAX according to the manufacturer's protocol.

  • Day 3: Change the medium to fresh growth medium.

  • Day 4 (48 hours post-transfection): Proceed with downstream assays or SR-3677 treatment.

3. SR-3677 Treatment:

  • For comparison with knockdown, treat a separate set of cells (transfected with scrambled siRNA) with 1 µM SR-3677 or vehicle (DMSO) for the desired duration (e.g., 24 hours) before analysis.

4. Western Blot Analysis:

  • Lyse cells and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

5. Cell Migration (Wound Healing) Assay:

  • Grow cells to confluency in a 24-well plate.

  • Create a "scratch" in the cell monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing SR-3677 or vehicle. For knockdown experiments, the scratch is made 48 hours post-transfection.

  • Capture images at 0 and 24 hours and quantify the wound closure area.

6. Mitophagy (Parkin Recruitment) Assay:

  • Induce mitochondrial damage using a reagent like CCCP.

  • Fix and permeabilize cells, then stain with antibodies against Parkin and a mitochondrial marker (e.g., TOM20).

  • Analyze the colocalization of Parkin and mitochondria using fluorescence microscopy.

Visualizing the Validation Framework

To better illustrate the concepts and workflows, the following diagrams are provided.

cluster_upstream Upstream Signaling cluster_rock ROCK Kinases cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA-GTP RhoA-GTP ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 LIMK LIMK ROCK1->LIMK MLC MLC ROCK1->MLC ROCK2->LIMK ROCK2->MLC Mitophagy Mitophagy ROCK2->Mitophagy Enhances Cytoskeletal Rearrangement Cytoskeletal Rearrangement LIMK->Cytoskeletal Rearrangement Cell Migration Cell Migration MLC->Cell Migration Mitochondrial Homeostasis Mitochondrial Homeostasis Mitophagy->Mitochondrial Homeostasis SR-3677 SR-3677 SR-3677->ROCK1 Inhibits SR-3677->ROCK2 Strongly Inhibits

Caption: Signaling pathway of ROCK and the inhibitory action of SR-3677.

cluster_setup Experimental Setup cluster_interventions Interventions cluster_analysis Downstream Analysis Cell Seeding Cell Seeding siRNA Transfection\n(ROCK1/2, Control) siRNA Transfection (ROCK1/2, Control) Cell Seeding->siRNA Transfection\n(ROCK1/2, Control) 24h SR-3677 Treatment\n(or Vehicle) SR-3677 Treatment (or Vehicle) Cell Seeding->SR-3677 Treatment\n(or Vehicle) 48h Protein Expression (Western Blot) Protein Expression (Western Blot) siRNA Transfection\n(ROCK1/2, Control)->Protein Expression (Western Blot) 48h Functional Assays (Migration, etc.) Functional Assays (Migration, etc.) siRNA Transfection\n(ROCK1/2, Control)->Functional Assays (Migration, etc.) 48h SR-3677 Treatment\n(or Vehicle)->Protein Expression (Western Blot) 24h SR-3677 Treatment\n(or Vehicle)->Functional Assays (Migration, etc.) 24h Phenotypic Comparison Phenotypic Comparison Protein Expression (Western Blot)->Phenotypic Comparison Functional Assays (Migration, etc.)->Phenotypic Comparison

Caption: Experimental workflow for validating SR-3677 effects.

cluster_intervention Intervention Type cluster_target Target Interaction cluster_outcome Observed Phenotype SR-3677 SR-3677 On-Target (ROCK1/2) On-Target (ROCK1/2) SR-3677->On-Target (ROCK1/2) Binds to Off-Target Off-Target SR-3677->Off-Target Potential binding siRNA siRNA siRNA->On-Target (ROCK1/2) Silences mRNA On-Target Phenotype On-Target Phenotype On-Target (ROCK1/2)->On-Target Phenotype Off-Target Phenotype Off-Target Phenotype Off-Target->Off-Target Phenotype

Caption: Logical comparison of inhibitor vs. genetic knockdown specificity.

References

Cross-Validation of SR-3677 Dihydrochloride: A Comparative Guide to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677 Dihydrochloride's Performance Against Alternative Rho-Kinase (ROCK) Inhibitors.

This guide provides a comprehensive cross-validation of the biological effects of SR-3677 dihydrochloride (B599025) with other well-established ROCK inhibitors. The information presented herein is intended to offer an objective comparison of the product's performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of the Rho/ROCK signaling pathway.

Introduction to this compound and the Rho/ROCK Pathway

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and migration, proliferation, and apoptosis.[][4][5] The two isoforms of ROCK, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[6][7] Due to the central role of this pathway in various physiological and pathological conditions, ROCK inhibitors are invaluable research tools and potential therapeutic agents. SR-3677 exhibits significantly higher affinity for ROCK2 over ROCK1, making it a valuable tool for dissecting the specific roles of this isoform.[8][9]

Quantitative Comparison of ROCK Inhibitors

The in vitro potency and selectivity of this compound against ROCK1 and ROCK2 have been compared with other commonly used ROCK inhibitors, such as Y-27632, Fasudil, and Ripasudil. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
SR-3677 56[2][8]3[2][8]18.7
Y-27632 ~150[8]~150[8]~1
Fasudil 940[8]220[8]4.3
Ripasudil 51[8]19[8]2.7

Cross-Validation of Biological Effects

This section details the comparative effects of SR-3677 and other ROCK inhibitors on key cellular processes.

Mitophagy Induction

A critical cellular process regulated by ROCK signaling is mitophagy, the selective degradation of mitochondria via autophagy. The recruitment of Parkin to damaged mitochondria is a key step in this process. A comparative study demonstrated that SR-3677 is a more potent inducer of Parkin recruitment than the widely used ROCK inhibitor Y-27632.[8]

CompoundConcentration for Maximal Effect
SR-3677 0.5 µM[8]
Y-27632 10 µM[8]

Notably, SR-3677 achieved a comparable effect to Y-27632 at a 20-fold lower concentration, highlighting its superior potency in this cell-based assay.[8]

Cell Migration

The Rho/ROCK pathway is a central regulator of cell migration. While direct head-to-head studies of SR-3677 with other inhibitors in migration assays are limited, the individual effects of Y-27632 and Fasudil provide a basis for comparison. The effect of ROCK inhibitors on cell migration can be cell-type dependent. For example, Y-27632 has been shown to inhibit migration in some cancer cells, while promoting it in others.[8] Fasudil has been demonstrated to inhibit the migration and invasion of human prostate cancer cells.[8]

Apoptosis

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2 kinases.

Methodology:

  • Prepare a reaction mixture containing the respective ROCK kinase (ROCK1 or ROCK2), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Add varying concentrations of the test inhibitor (e.g., SR-3677) to the reaction mixture.

  • Initiate the kinase reaction and incubate for a specific time at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-32P]ATP) or fluorescence/luminescence-based assays.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Parkin Recruitment Assay (Cell-Based)

Objective: To assess the ability of a compound to induce the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.

Methodology:

  • Culture cells stably expressing a fluorescently tagged Parkin protein (e.g., GFP-Parkin).

  • Induce mitochondrial damage using a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Treat the cells with different concentrations of the test compound (e.g., SR-3677) or a vehicle control.

  • After a defined incubation period, fix the cells.

  • Visualize the subcellular localization of the fluorescently tagged Parkin using fluorescence microscopy.

  • Quantify the percentage of cells showing co-localization of Parkin with mitochondria. An increase in co-localization indicates the induction of mitophagy.

Wound Healing (Scratch) Assay for Cell Migration

Objective: To evaluate the effect of a compound on collective cell migration in a two-dimensional culture.

Methodology:

  • Plate cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh culture medium containing different concentrations of the test compound (e.g., SR-3677) or a vehicle control.

  • Capture images of the wound at the beginning of the experiment (time 0) and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width or area of the wound at each time point and calculate the percentage of wound closure. A decrease in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay (Cell-Based)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.

Methodology:

  • Culture cells and treat them with varying concentrations of the test compound (e.g., SR-3677) or a vehicle control for a specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubate the cells in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the different cell populations:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Visualizing the Rho/ROCK Signaling Pathway and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Rho/ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) SR3677 SR-3677 SR3677->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Regulates Cell_Migration Cell Migration & Adhesion Actin_Polymerization->Cell_Migration Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes Actomyosin_Contraction->Cell_Migration

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Wound Healing Assay Workflow start Seed cells to confluency scratch Create scratch with pipette tip start->scratch wash Wash with PBS scratch->wash treat Add medium with SR-3677 or control wash->treat image0 Image at Time 0 treat->image0 incubate Incubate (e.g., 24h) image0->incubate image24 Image at Time 24h incubate->image24 analyze Measure wound closure image24->analyze end Compare migration rates analyze->end

Caption: Experimental workflow for the wound healing (scratch) assay.

Apoptosis Assay Workflow start Culture and treat cells with SR-3677 harvest Harvest and wash cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify live, apoptotic, and necrotic cells analyze->quantify

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

A Comparative Guide to ROCK Pathway Inhibitors: Alternatives to SR-3677 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Its two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[2] Dysregulation of the ROCK pathway is implicated in numerous diseases, making it a significant therapeutic target. SR-3677 is a potent and selective inhibitor of ROCK, with a particularly high affinity for ROCK2 over ROCK1.[3][4] This guide provides a comprehensive comparison of SR-3677 with other commercially available ROCK inhibitors, offering researchers the data needed to select the most appropriate tool for their specific experimental needs.

The ROCK Signaling Pathway

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which binds to and activates ROCK kinases.[5] Activated ROCK phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase (LIMK).[2][5] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction and stress fiber formation.[2] Simultaneously, ROCK-mediated phosphorylation of LIMK activates it to phosphorylate and inactivate cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.[2]

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates RhoGEFs RhoGEFs RhoGEFs->RhoA_GDP Activates LIMK LIM Kinase ROCK->LIMK phosphorylates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates Actin_Stabilization Actin Stabilization LIMK->Actin_Stabilization leads to Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization promotes MLCP MLC Phosphatase pMLC p-MLC MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated by MLCK Stress_Fibers Stress Fiber Formation Cell Contraction pMLC->Stress_Fibers leads to MYPT1->MLCP inhibits

Caption: Simplified ROCK signaling pathway.

Comparison of ROCK Inhibitors

The following table summarizes the key characteristics of SR-3677 and several common alternatives. Potency is generally indicated by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

InhibitorTarget(s) & SelectivityPotency (IC₅₀ / Kᵢ)Mechanism of ActionKey Features & Applications
SR-3677 ROCK2 > ROCK1ROCK1: 56 nM (IC₅₀) ROCK2: 3 nM (IC₅₀)[3][6]ATP-competitiveHighly potent and selective for ROCK2, making it ideal for studies aiming to distinguish isoform-specific functions.[4][7]
Y-27632 ROCK1 / ROCK2 (Non-selective)ROCK1: ~140-220 nM (Kᵢ) ROCK2: ~300 nM (Kᵢ)[8][9]ATP-competitiveOne of the most widely used and well-characterized ROCK inhibitors; often used as a standard positive control.[1] Can inhibit other kinases at higher concentrations.[10]
Fasudil (HA-1077) ROCK1 / ROCK2 (Non-selective)Not specified in search resultsATP-competitiveClinically approved in Japan and China for cerebral vasospasm.[11][12] Its active metabolite is hydroxyfasudil.[1]
Ripasudil (K-115) ROCK1 / ROCK2 (Non-selective)Not specified in search resultsATP-competitiveClinically approved as an ophthalmic solution for glaucoma.[5][11]
Netarsudil (AR-13324) ROCK1 / ROCK2 / NETROCK1: 32 nM (IC₅₀) ROCK2: 11 nM (IC₅₀)[6]ATP-competitiveDual inhibitor of ROCK and the norepinephrine (B1679862) transporter (NET).[5] Approved for ophthalmic use. Its active metabolite, AR-13503, is more potent.[13]
H-1152 ROCK1 / ROCK2 (Selective)ROCK2: 1.6 nM (Kᵢ)[14]ATP-competitiveA highly potent and selective ROCK inhibitor, more potent than Y-27632.[14][15]
GSK429286A ROCK1 / ROCK2 (Selective)Not specified in search resultsATP-competitiveA potent and highly selective ROCK inhibitor suitable for experiments where minimizing off-target effects is critical.[1][16]
Belumosudil (KD025) ROCK2 >> ROCK1ROCK1: ~3 µM (IC₅₀) ROCK2: 100 nM (IC₅₀)[6]ATP-competitiveA highly selective ROCK2 inhibitor that is FDA-approved for chronic graft-versus-host disease, highlighting its immunomodulatory potential.[6][10]

Key Experimental Protocols

Validating the efficacy and mechanism of a ROCK inhibitor requires robust experimental methods. Below are protocols for key assays used to characterize ROCK inhibition.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Objective: To determine the IC₅₀ value of an inhibitor against ROCK1 or ROCK2.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., recombinant MYPT1 or a specific peptide substrate like S6)

  • ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)

  • Test inhibitor and control (e.g., Y-27632)

  • 96-well or 384-well plates

  • Detection reagents (e.g., Kinase-Glo™ luminescence reagent or phosphospecific antibody for ELISA)

  • Plate reader (scintillation counter for radioactivity or luminescence/absorbance reader)

Protocol:

  • Prepare a reaction mixture in a multi-well plate containing kinase buffer, recombinant ROCK enzyme, and the substrate.[17]

  • Add the test inhibitor across a range of concentrations. Include a positive control (e.g., Y-27632) and a no-inhibitor (DMSO vehicle) control.[17]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C or room temperature for a specified time (e.g., 30-60 minutes).[17][18]

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of substrate phosphorylation. This can be achieved via:

    • Luminescence: Add a reagent like Kinase-Glo™, which measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.[17]

    • ELISA: Use a phosphospecific antibody that recognizes the phosphorylated substrate.[18]

    • Radioactivity: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity with a scintillation counter.[1]

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and plot the data to determine the IC₅₀ value using non-linear regression.[17]

Western Blot for Downstream Target Phosphorylation

This cell-based assay confirms that the inhibitor blocks the ROCK pathway inside the cell by measuring the phosphorylation status of its downstream targets.

Objective: To assess the inhibition of ROCK signaling in a cellular context.

Materials:

  • Cultured cells

  • ROCK inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-phospho-MLC2 (Ser19), and corresponding total protein antibodies for loading controls.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Culture cells to the desired confluency and treat with the ROCK inhibitor at various concentrations for a predetermined time.

  • Lyse the cells on ice using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against a phosphorylated ROCK substrate (e.g., anti-phospho-MYPT1) overnight at 4°C.[1]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

WB_Workflow A 1. Cell Culture & Treatment (e.g., HeLa cells + Inhibitor) B 2. Cell Lysis (Release proteins) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Move to membrane) C->D E 5. Antibody Incubation (Primary: anti-pMYPT1 Secondary: HRP-linked) D->E F 6. Chemiluminescent Detection (Visualize protein bands) E->F G 7. Data Analysis (Quantify band intensity) F->G

Caption: Standard workflow for a Western blot experiment.
Cell Migration (Wound Healing) Assay

This functional assay measures the effect of ROCK inhibition on cell motility, a process heavily regulated by the actin cytoskeleton.

Objective: To determine the effect of a ROCK inhibitor on collective cell migration.

Protocol:

  • Plate cells in a multi-well plate and grow them to 100% confluency.[17]

  • Create a uniform, cell-free gap (a "wound") in the monolayer using a sterile pipette tip or a specialized culture insert.[17]

  • Wash gently with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing the ROCK inhibitor at the desired concentration or a vehicle control.

  • Place the plate in a live-cell imaging system or a standard incubator.

  • Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

  • Measure the area or width of the cell-free gap at each time point using image analysis software.

  • Calculate the rate of wound closure and compare the results between inhibitor-treated and control groups. Inhibition of ROCK typically enhances the migration of certain cell types, such as corneal endothelial cells.[19]

References

SR-3677 Dihydrochloride: A Comparative Efficacy Analysis Against Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677's Performance Against Alternative Small Molecules with Supporting Experimental Data.

This guide provides a comprehensive comparison of the efficacy of SR-3677 dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, against other small molecule inhibitors, including other ROCK inhibitors and inhibitors of the Phosphatase and Tensin Homolog (PTEN) pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target signaling pathways involved in cellular processes like proliferation, migration, and apoptosis.

Introduction to SR-3677 and a Comparative Overview

SR-3677 is a highly selective small molecule inhibitor of ROCK2.[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1]

A key area of interest is the crosstalk between the Rho/ROCK pathway and the PI3K/AKT/PTEN signaling cascade. The RhoA/ROCK pathway can positively regulate PTEN activity, a tumor suppressor that antagonizes the PI3K/AKT pathway.[2][3] This interaction provides a strong rationale for comparing the efficacy of a selective ROCK2 inhibitor like SR-3677 with small molecule inhibitors of PTEN.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of SR-3677 and other relevant small molecule inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparative In Vitro Potency of ROCK Inhibitors

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
SR-3677 56318.7
Y-27632 ~150~150~1
Fasudil 9402204.3
Ripasudil 51192.7

Data compiled from various studies.[4]

Table 2: In Vitro Potency of Selected PTEN Inhibitors

CompoundPTEN IC50 (nM)Mechanism of Action
VO-OHpic trihydrate 35 - 46[5]Reversible, non-competitive[5]
bpV(phen) ~100Reversible, competitive

Note: IC50 values for PTEN inhibitors can vary significantly based on assay conditions, particularly the presence of reducing agents.[6]

Comparative Efficacy in Cellular Processes

The efficacy of these small molecules extends beyond their direct inhibitory constants to their effects on critical cellular processes.

Cell Migration

The Rho/ROCK pathway is a central regulator of cell migration.[4] Inhibition of this pathway can significantly impact this process, which is crucial in cancer metastasis.

Table 3: Comparative Effects of Small Molecule Inhibitors on Cell Migration

CompoundEffect on Cell MigrationCell Type/Context
SR-3677 Inhibition (inferred from ROCK2's role)-
Y-27632 Inhibition or enhancement, depending on context[4]Tongue squamous cell carcinoma (inhibition), Hepatic stellate cells (enhancement)[4]
Fasudil Inhibition of migration and invasion[4]Human prostate cancer cells[4]
PTEN Inhibitors Promotion of cell migrationSpecific cell types[3]
Apoptosis and Cell Cycle

The modulation of apoptosis (programmed cell death) and the cell cycle are key objectives for many therapeutic small molecules, particularly in oncology.

Table 4: Comparative Effects on Apoptosis and Cell Cycle

CompoundEffect on ApoptosisEffect on Cell Cycle
SR-3677 Not directly reported, but ROCK2 inhibition can suppress apoptosis in some contextsNot directly reported
Y-27632 Can inhibit or have no significant effect on apoptosis, depending on the cell type[7][8]-
Fasudil Promotes apoptosis[4][9]Induces cell cycle arrest[4]
Ripasudil No induction of apoptosis in corneal endothelial cells[10]-
PTEN Inhibition Can induce apoptosis and cell cycle arrest in some cancer cells[2][11]Can induce cell cycle arrest[2][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 activates MLC Myosin Light Chain (MLC) ROCK2->MLC phosphorylates PTEN PTEN ROCK2->PTEN activates Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC->Actin PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation PTEN->PIP3 dephosphorylates SR3677 SR-3677 SR3677->ROCK2 inhibits PTEN_Inhibitors PTEN Inhibitors (e.g., VO-OHpic) PTEN_Inhibitors->PTEN inhibits

Caption: Crosstalk between the Rho/ROCK and PI3K/AKT/PTEN signaling pathways.

Experimental Workflows

cluster_0 In Vitro Kinase Assay cluster_1 Cell Migration (Wound Healing) Assay A Prepare reaction mix: Kinase (ROCK2 or PTEN), substrate, ATP B Add inhibitor (e.g., SR-3677 or VO-OHpic) at various concentrations A->B C Incubate at 37°C B->C D Measure kinase activity (e.g., phosphorylation of substrate) C->D E Calculate IC50 value D->E F Culture cells to form a confluent monolayer G Create a 'scratch' or wound in the monolayer F->G H Treat cells with inhibitor or vehicle control G->H I Image the wound at T=0 and subsequent time points H->I J Measure wound closure rate I->J

References

Benchmarking SR-3677 Dihydrochloride: A Comparative Guide to Next-Generation ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677's Performance Against Alternative Rho-Kinase (ROCK) Inhibitors

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is implicated in numerous diseases.[1] This has led to the development of numerous ROCK inhibitors, with next-generation compounds offering improved potency and selectivity. This guide provides a detailed comparison of SR-3677 dihydrochloride (B599025) against a selection of prominent next-generation ROCK inhibitors, supported by experimental data to aid researchers in selecting the optimal compound for their studies.

Data Presentation: Quantitative Comparison of ROCK Inhibitors

The following table summarizes the in vitro potency of SR-3677 and other ROCK inhibitors against the ROCK1 and ROCK2 isoforms. Lower IC50 values are indicative of higher potency.[2]

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
SR-3677 56[3][4]3[3][4]18.7
Y-27632 ~220 (Ki)[5]~300 (Ki)[5]~0.73
Fasudil 940[6]220[6]4.3
Ripasudil 51[5]19[5]2.7
Belumosudil (KD025) 24,000[5]105[5]0.004
GSK269962A 1.6[5]4[5]0.4
RKI-1447 14.5[7]6.2[7]2.3
Chroman 1 0.052[5]0.001[5]52

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the ROCK signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

ROCK_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., LPA, S1P) gpcr GPCR extracellular_signals->gpcr rho_gef RhoGEF gpcr->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp Promotes GDP/GTP exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK1 / ROCK2 rhoa_gtp->rock Activates limk LIMK rock->limk Activates mlcp MLCP rock->mlcp Inhibits mlc MLC rock->mlc Phosphorylates sr3677 SR-3677 & Next-Gen Inhibitors sr3677->rock Inhibits cofilin Cofilin limk->cofilin Inhibits p_cofilin p-Cofilin (Inactive) cofilin->p_cofilin cytoskeleton Actin Cytoskeleton Reorganization p_cofilin->cytoskeleton p_mlc p-MLC mlcp->p_mlc Dephosphorylates mlc->p_mlc p_mlc->cytoskeleton cellular_responses Cellular Responses (Contraction, Migration, etc.) cytoskeleton->cellular_responses

Caption: Simplified diagram of the ROCK signaling pathway and the point of inhibition by SR-3677.

Experimental_Workflow start Start: Hypothesis in_vitro_assay In Vitro Kinase Assay (IC50 Determination) start->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., Western Blot for p-MYPT1) in_vitro_assay->cell_based_assay functional_assay Functional Cellular Assay (e.g., Migration, Contraction) cell_based_assay->functional_assay in_vivo_model In Vivo Animal Model (Efficacy & Toxicity) functional_assay->in_vivo_model data_analysis Data Analysis & Conclusion in_vivo_model->data_analysis

Caption: A generalized experimental workflow for the evaluation of ROCK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of ROCK inhibitors are provided below.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

  • Materials:

    • Recombinant active ROCK1 or ROCK2 enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2).

    • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

    • [γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection.

    • Test compounds (e.g., SR-3677) and positive controls (e.g., Y-27632).

    • 96-well plates.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactive assays or ELISA for non-radioactive assays).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2][8]

Western Blot for Phosphorylated Downstream Targets

This method assesses ROCK activity within cells by measuring the phosphorylation status of its downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).[8]

  • Materials:

    • Cultured cells.

    • ROCK inhibitor.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • SDS-PAGE equipment.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the ROCK inhibitor at the desired concentration and for the appropriate time.

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[8][9]

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of ROCK inhibitors on cell migration.

  • Materials:

    • Cultured cells plated in a multi-well plate.

    • Pipette tip or a specialized wound-making tool.

    • ROCK inhibitor.

    • Microscope with imaging capabilities.

  • Procedure:

    • Grow cells to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Wash the cells to remove debris.

    • Add media containing the ROCK inhibitor at various concentrations.

    • Image the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

    • Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Conclusion

SR-3677 dihydrochloride emerges as a potent and highly selective ROCK2 inhibitor when compared to several other next-generation compounds.[3][4] Its significant selectivity for ROCK2 over ROCK1 may offer advantages in specific therapeutic applications where isoform-specific inhibition is desirable to minimize off-target effects. The choice of a ROCK inhibitor will ultimately depend on the specific research question, the cell type or animal model being used, and the desired balance between potency, selectivity, and other pharmacological properties. This guide provides a foundational dataset and standardized protocols to assist researchers in making an informed decision for their experimental needs.

References

SR-3677: A Comparative Analysis of its Effects on ROCK1 vs. ROCK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective ROCK2 inhibitor, SR-3677, and its differential effects on the two isoforms of Rho-associated coiled-coil containing protein kinase, ROCK1 and ROCK2. Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1] Understanding the selectivity profile of inhibitors like SR-3677 is critical for developing targeted therapies with improved efficacy and reduced off-target effects.

Data Presentation: Quantitative Analysis of SR-3677 Potency

SR-3677 demonstrates a notable selectivity for ROCK2 over ROCK1. The following table summarizes the in vitro potency of SR-3677 against both ROCK isoforms, as determined by biochemical assays measuring the half-maximal inhibitory concentration (IC50).

TargetIC50 (nM)Fold Selectivity (ROCK1/ROCK2)
ROCK156~18.7
ROCK23

Data sourced from multiple references.[2][3][4][5]

Experimental Protocols

The determination of IC50 values and the characterization of ROCK inhibitors like SR-3677 are typically achieved through a combination of biochemical and cellular assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK1 and ROCK2.

Objective: To determine the concentration of SR-3677 required to inhibit 50% of ROCK1 and ROCK2 kinase activity.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase assay buffer (e.g., 50 mM Tris pH 7.4, 10 mM MgCl2, 0.1 mM EGTA)[6]

  • ATP (at a concentration near the Km for each enzyme)

  • A suitable substrate, such as a peptide derived from Myosin Phosphatase Target Subunit 1 (MYPT1)[6][7]

  • SR-3677, serially diluted

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a multi-well plate, combine the recombinant ROCK enzyme (either ROCK1 or ROCK2), the kinase assay buffer, and varying concentrations of SR-3677. Include a DMSO vehicle control.

  • Allow the inhibitor to pre-incubate with the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

  • Terminate the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the SR-3677 concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of MYPT1 Phosphorylation

This assay assesses the ability of SR-3677 to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, MYPT1.

Objective: To determine the cellular potency of SR-3677 by quantifying the inhibition of ROCK-mediated phosphorylation of MYPT1.

Materials:

  • A suitable cell line (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • SR-3677, serially diluted

  • Lysis buffer

  • Antibodies: primary antibody against phosphorylated MYPT1 (pMYPT1) and a primary antibody for total MYPT1 (as a loading control)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA equipment

Procedure:

  • Culture cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of SR-3677 or a vehicle control for a specified duration.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Analyze the levels of pMYPT1 and total MYPT1 using Western blotting or ELISA.

  • Normalize the pMYPT1 signal to the total MYPT1 signal.

  • Plot the percentage of pMYPT1 inhibition against the SR-3677 concentration to determine the cellular IC50.

Mandatory Visualizations

Rho/ROCK Signaling Pathway

The diagram below illustrates the central role of ROCK1 and ROCK2 in the RhoA signaling cascade, leading to downstream cellular effects such as actomyosin (B1167339) contractility and actin filament stabilization. SR-3677 exerts its effect by selectively inhibiting ROCK2.

cluster_activation Activation cluster_kinases Kinases cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response Extracellular Signals Extracellular Signals GEFs GEFs Extracellular Signals->GEFs RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GAPs GAPs RhoA-GTP->GAPs Inactivates ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 GEFs->RhoA-GDP Activates MYPT1 MYPT1 ROCK1->MYPT1 MLC MLC ROCK1->MLC LIMK LIMK ROCK1->LIMK ROCK2->MYPT1 ROCK2->MLC ROCK2->LIMK SR_3677 SR-3677 SR_3677->ROCK2 Inhibits MLCP_inactive MLCP (Inactive) MYPT1->MLCP_inactive Inhibits pMLC p-MLC MLC->pMLC Actomyosin Contractility Actomyosin Contractility pMLC->Actomyosin Contractility Cofilin_inactive Cofilin (Inactive) LIMK->Cofilin_inactive Inhibits Actin Filament Stabilization Actin Filament Stabilization Cofilin_inactive->Actin Filament Stabilization

Caption: Rho/ROCK signaling pathway and the inhibitory action of SR-3677 on ROCK2.

Experimental Workflow for Determining Kinase Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a compound against ROCK1 and ROCK2.

Start Start Compound_Preparation Prepare Serial Dilutions of SR-3677 Start->Compound_Preparation Biochemical_Assay Biochemical Kinase Assay Compound_Preparation->Biochemical_Assay ROCK1_Assay Incubate with ROCK1, Substrate, and ATP Biochemical_Assay->ROCK1_Assay ROCK2_Assay Incubate with ROCK2, Substrate, and ATP Biochemical_Assay->ROCK2_Assay Data_Acquisition Measure Kinase Activity ROCK1_Assay->Data_Acquisition ROCK2_Assay->Data_Acquisition IC50_Calculation Calculate IC50 for ROCK1 and ROCK2 Data_Acquisition->IC50_Calculation Selectivity_Determination Determine Fold Selectivity (IC50 ROCK1 / IC50 ROCK2) IC50_Calculation->Selectivity_Determination End End Selectivity_Determination->End

Caption: Workflow for determining the in vitro selectivity of SR-3677 for ROCK1 vs. ROCK2.

Comparative Effects of SR-3677 on ROCK1 vs. ROCK2

This diagram provides a logical comparison of the downstream consequences of inhibiting ROCK1 versus the more potent inhibition of ROCK2 by SR-3677. While ROCK1 and ROCK2 share many substrates, they also have distinct cellular functions.[8][9]

cluster_rock1 ROCK1 cluster_rock2 ROCK2 cluster_shared Shared ROCK1/ROCK2 Substrates SR_3677 SR-3677 ROCK1_Inhibition Weak Inhibition (IC50 = 56 nM) SR_3677->ROCK1_Inhibition ROCK2_Inhibition Potent Inhibition (IC50 = 3 nM) SR_3677->ROCK2_Inhibition Highly Selective ROCK1_Effects Minimal impact on ROCK1-specific functions at low concentrations ROCK1_Inhibition->ROCK1_Effects ROCK2_Effects Significant impact on ROCK2-mediated pathways: - Vasodilation - Neurite Outgrowth - Reduced Inflammation ROCK2_Inhibition->ROCK2_Effects Shared_Effects Inhibition of: - Myosin Light Chain (MLC) Phosphorylation - MYPT1 Phosphorylation - LIMK Phosphorylation ROCK2_Inhibition->Shared_Effects

Caption: Logical comparison of SR-3677's differential effects on ROCK1 and ROCK2.

References

Validating the Specificity of SR-3677 Dihydrochloride in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers venturing into new model systems, rigorous validation of tool compounds is paramount to ensure data integrity and reproducibility. This guide provides a framework for validating the specificity of SR-3677 dihydrochloride (B599025), a potent and selective ROCK2 inhibitor, by comparing its performance with other common ROCK inhibitors.[1][2][3] The experimental data and protocols provided herein will aid in the objective assessment of SR-3677's suitability for your specific research needs.

The Rho/ROCK Signaling Pathway

SR-3677 targets the Rho-associated coiled-coil containing protein kinase (ROCK), a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of pathologies, making it a compelling therapeutic target.[1]

Extracellular_Signals Extracellular Signals GPCRs_RTKs GPCRs / RTKs Extracellular_Signals->GPCRs_RTKs GEFs GEFs GPCRs_RTKs->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDIs GDIs RhoA_GDP->GDIs Sequestration GAPs GAPs RhoA_GTP->GAPs GTP Hydrolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK GAPs->RhoA_GDP LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC MLCP MLC Phosphatase ROCK->MLCP SR3677 SR-3677 SR3677->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction MLCP->MLC

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Comparative Performance of ROCK Inhibitors

The selection of a suitable inhibitor requires careful consideration of its potency and selectivity. SR-3677 exhibits high potency, particularly for ROCK2, when compared to other widely used ROCK inhibitors such as Y-27632 and Fasudil.[2][4][5]

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)Off-Target Hit Rate (>50% inhibition)
SR-3677 56318.71.4% (against 353 kinases)
Y-27632 100-22080-140~1.5-2.5Not widely reported
Fasudil 19004504.2Not widely reported
Ripasudil 51192.7Not widely reported

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.[2][4][5]

Experimental Workflow for Specificity Validation

To validate the specificity of SR-3677 in a new model system, a multi-faceted approach is recommended. This workflow outlines key experiments to confirm on-target engagement and assess potential off-target effects.

cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Off-Target Assessment Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Western_Blot Western Blot (p-MLC, p-LIMK) Kinase_Assay->Western_Blot ATP_Competition ATP Competition Assay ATP_Competition->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Cell Migration) Western_Blot->Phenotypic_Assay Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Cellular_Thermal_Shift->Phenotypic_Assay Kinase_Panel Kinome-Wide Profiling Phenotypic_Assay->Kinase_Panel Rescue_Experiment Rescue Experiment (e.g., ROCK overexpression) Kinase_Panel->Rescue_Experiment

Caption: A logical workflow for validating the specificity of SR-3677.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK1 and ROCK2.

Methodology:

  • Reaction Setup: Assays are performed in a microplate format.[5]

  • Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., S6 kinase substrate peptide), and ATP are required.

  • Procedure:

    • Add a mixture of the substrate and ATP to the wells.[5]

    • Dispense serial dilutions of SR-3677 or a vehicle control (e.g., DMSO) into the wells.[5]

    • Initiate the reaction by adding the ROCK enzyme.[5]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Downstream Targets

Objective: To confirm that SR-3677 inhibits ROCK signaling in a cellular context by assessing the phosphorylation status of its downstream substrates.

Methodology:

  • Cell Culture and Treatment:

    • Culture your model system cells to the desired confluency.

    • Treat the cells with various concentrations of SR-3677, an alternative ROCK inhibitor (e.g., Y-27632), and a vehicle control for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Myosin Light Chain 2 (p-MLC2) and phosphorylated LIM Kinase (p-LIMK).

    • Use antibodies against total MLC2, total LIMK, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of SR-3677 binding to ROCK in intact cells.

Methodology:

  • Cell Treatment: Treat cells with SR-3677 or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble ROCK protein remaining at each temperature by Western blotting.

  • Data Analysis: Ligand binding will stabilize the target protein, resulting in a shift in its melting curve to a higher temperature.

Kinome-Wide Profiling

Objective: To assess the selectivity of SR-3677 by screening it against a large panel of kinases.

Methodology:

  • This is typically performed as a fee-for-service by specialized companies.

  • SR-3677 is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases.

  • The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results will provide a selectivity profile, highlighting any potential off-target kinases that are significantly inhibited by SR-3677. SR-3677 has been shown to have a low off-target hit rate.[5]

By following this comprehensive guide, researchers can confidently validate the specificity of SR-3677 dihydrochloride in their chosen model system, ensuring the generation of reliable and interpretable data.

References

A Comparative Guide: SR-3677 Dihydrochloride versus siRNA-Mediated ROCK Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, and migration. Their dysregulation is implicated in numerous pathologies, making them a prime therapeutic target. This guide provides an objective comparison between two key methods for inhibiting ROCK signaling: the small molecule inhibitor SR-3677 dihydrochloride (B599025) and siRNA-mediated gene silencing.

At a Glance: SR-3677 vs. ROCK siRNA

FeatureSR-3677 DihydrochloridesiRNA-Mediated ROCK Silencing
Mechanism of Action Potent and selective ATP-competitive inhibitor of ROCK2 kinase activity.Post-transcriptional gene silencing by degradation of ROCK1 and/or ROCK2 mRNA.
Target Primarily ROCK2 protein's kinase activity.ROCK1 and/or ROCK2 mRNA.
Selectivity High selectivity for ROCK2 over ROCK1.High specificity for the target mRNA sequence, but potential for off-target effects.
Onset of Action Rapid, typically within hours.Slower, requires time for mRNA and protein degradation (24-72 hours).
Duration of Effect Reversible and dependent on compound's half-life.Transient, lasts for several days depending on cell division and siRNA stability.
Delivery Soluble compound added to cell culture media.Requires transfection reagents (e.g., lipofection) to enter cells.

Quantitative Data Comparison

The following tables summarize quantitative data for SR-3677 and siRNA-mediated ROCK silencing from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
ROCK1 IC50 56 nMEnzyme Assay
ROCK2 IC50 3 nMEnzyme Assay
Effect on Myosin Light Chain (MLC) Phosphorylation Dose-dependent decreaseVarious
Effect on Cell Migration Inhibition of wound closureCancer cell lines

Table 2: Efficacy of siRNA-Mediated ROCK Silencing

ParameterKnockdown EfficiencyCell LineEffectReference
ROCK1 mRNA ~80-96%Human Lung Fibroblasts, GTM-3 cellsReduced α-SMA expression, Decreased PAI-1 secretion
ROCK2 mRNA ~70-80%Human Lung Fibroblasts, GTM-3 cellsNo significant effect on α-SMA or PAI-1 secretion alone
ROCK1 & ROCK2 Protein ~80% reductionMyometrial cellsSignificant reduction in pMYPT1 (Thr853)
ROCK1 & ROCK2 Protein >80% reductionHDMECInhibition of TNF-induced MLC phosphorylation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

ROCK Signaling Pathway and Points of Intervention Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP MLCP (Inactive) MYPT1->MLCP pMLC pMLC MLCP->pMLC Dephosphorylates MLC MLC MLC->pMLC MLCK Actin_Dynamics Actin Cytoskeleton (Stress Fibers, Cell Contraction) pMLC->Actin_Dynamics Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Cofilin->Actin_Dynamics SR3677 SR-3677 SR3677->ROCK Inhibits kinase activity siRNA ROCK siRNA siRNA->ROCK Degrades mRNA

Caption: ROCK signaling pathway and points of intervention.

Experimental Workflow for Comparison Start Cell Seeding Treatment Treatment Start->Treatment SR3677_arm SR-3677 Treatment (Dose-response) Treatment->SR3677_arm siRNA_arm siRNA Transfection (ROCK1, ROCK2, Control) Treatment->siRNA_arm Incubation Incubation (SR-3677: hours) (siRNA: 24-72 hours) SR3677_arm->Incubation siRNA_arm->Incubation Analysis Downstream Analysis Incubation->Analysis Western_Blot Western Blot (pMLC, pMYPT1, ROCK1/2) Analysis->Western_Blot Migration_Assay Cell Migration Assay (Wound Healing/Transwell) Analysis->Migration_Assay Viability_Assay Cell Viability Assay (MTT/Trypan Blue) Analysis->Viability_Assay Comparison Compare Efficacy, Specificity, and Off-Target Effects Western_Blot->Comparison Migration_Assay->Comparison Viability_Assay->Comparison

Caption: Experimental workflow for comparing SR-3677 and ROCK siRNA.

Experimental Protocols

Protocol 1: this compound Treatment and Western Blot for pMLC

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, A549) in appropriate media.

  • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

2. SR-3677 Treatment:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • On the day of the experiment, prepare serial dilutions of SR-3677 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

  • Aspirate the old medium from the cells and replace it with the medium containing different concentrations of SR-3677 or a vehicle control (the same concentration of solvent used for the highest SR-3677 concentration).

  • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2.

3. Cell Lysis and Protein Quantification:

  • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Myosin Light Chain 2 (Thr18/Ser19) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC2 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: siRNA-Mediated ROCK Silencing and Cell Migration (Wound Healing) Assay

1. Cell Seeding for Transfection:

  • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

  • On the day of transfection, dilute ROCK1-specific siRNA, ROCK2-specific siRNA, and a non-targeting control siRNA in serum-free medium.

  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells in fresh complete medium.

  • Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein. Knockdown efficiency should be validated by Western blot or qRT-PCR as described

The Synergistic Potential of ROCK Inhibition in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the synergistic effects of Rho-kinase (ROCK) inhibitors in combination with other targeted therapies reveals promising avenues for cancer treatment. While specific data on the direct synergistic interactions of SR-3677 with other inhibitors remain to be published, this guide presents a comprehensive analysis of a representative study featuring the ROCK inhibitor KD025 (Belumosudil) in combination with the oxidative phosphorylation (OXPHOS) inhibitor IACS-10759. This comparison provides valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of ROCK inhibition.

Introduction to SR-3677 and the Rationale for Combination Therapy

SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with IC50 values of 56 nM for ROCK-I and 3 nM for ROCK-II. The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Its dysregulation is implicated in numerous pathologies, including cancer. The inhibition of this pathway presents a compelling therapeutic strategy.

The rationale for employing ROCK inhibitors in combination with other anticancer agents stems from the multifaceted role of the ROCK pathway in tumor progression and the potential for synergistic interactions. Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.

Representative Study: Synergistic Effects of the ROCK Inhibitor KD025 with the OXPHOS Inhibitor IACS-10759

Due to the current lack of published data on the synergistic effects of SR-3677 with other specific inhibitors, this guide will focus on a detailed analysis of a study investigating the combination of the ROCK inhibitor KD025 and the OXPHOS inhibitor IACS-10759 in SMARCA4-mutant lung cancer cell lines. This study serves as a powerful exemplar of the potential of ROCK inhibitor combination therapy.

The key findings of this research demonstrated that the combination of KD025 and IACS-10759 resulted in a profound and synergistic anti-cancer activity, both in vitro and in vivo. Mechanistically, this synergistic effect was attributed to the induction of severe energetic stress and cell cycle arrest. ROCK inhibition was found to suppress the adaptive increase in glycolysis that typically occurs in response to OXPHOS inhibition.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the key quantitative data from the study on the combination of KD025 and IACS-10759.

Table 1: In Vitro Synergistic Growth Inhibition in SMARCA4-Mutant Lung Cancer Cell Lines

Cell LineDrug CombinationSynergy ScoreObservations
H1299KD025 + IACS-10759Highly SynergisticComplete suppression of cell growth.[1]
A549KD025 + IACS-10759Highly SynergisticComplete suppression of cell growth.
H2023KD025 + IACS-10759Highly SynergisticComplete suppression of cell growth.

Table 2: Effects of KD025 and IACS-10759 Combination on Cell Cycle and Apoptosis in H1299 Cells

TreatmentEffect on Cell CycleApoptosis Induction
KD025 (alone)No significant changeNo significant change
IACS-10759 (alone)No significant changeNo significant change
KD025 + IACS-10759Significant G1 arrestSignificant increase in apoptosis[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of KD025 and IACS-10759.

Cell Culture and Reagents
  • Cell Lines: Human SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines H1299, A549, and H2023 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitors: KD025 (Belumosudil) and IACS-10759 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

In Vitro Synergy Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: A matrix of eight concentrations of KD025 and IACS-10759, alone and in combination, were added to the wells.

  • Incubation: Plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay.

  • Synergy Analysis: Synergy scores were calculated using the Bliss independence model.

Cell Cycle Analysis
  • Treatment: H1299 cells were treated with DMSO (control), KD025, IACS-10759, or the combination for 48 hours.

  • Fixation and Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were then stained with a solution containing propidium (B1200493) iodide and RNase A.

  • Flow Cytometry: Cell cycle distribution was analyzed using a flow cytometer.

Apoptosis Assay
  • Treatment: H1299 cells were treated as described for the cell cycle analysis.

  • Staining: Apoptosis was assessed using an Annexin V-FITC and propidium iodide (PI) staining kit according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells was quantified by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.

Extracellular_Signals Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Downstream_Effectors Downstream Effectors (e.g., MLC, LIMK) ROCK->Downstream_Effectors SR_3677 SR-3677 SR_3677->ROCK Cytoskeletal_Changes Cytoskeletal Changes (Cell Shape, Motility, Proliferation) Downstream_Effectors->Cytoskeletal_Changes

SR-3677 Mechanism of Action

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Mitochondria Mitochondria Pyruvate->Mitochondria OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondria->OXPHOS ATP_OXPHOS ATP OXPHOS->ATP_OXPHOS Adaptive_Glycolysis Adaptive Increase in Glycolysis OXPHOS->Adaptive_Glycolysis Inhibition leads to IACS_10759 IACS-10759 IACS_10759->OXPHOS Energetic_Stress Severe Energetic Stress IACS_10759->Energetic_Stress Synergistic Effect KD025 KD025 (ROCK Inhibitor) ROCK_pathway ROCK Pathway KD025->ROCK_pathway KD025->Energetic_Stress Synergistic Effect ROCK_pathway->Adaptive_Glycolysis Inhibition of Cell_Cycle_Arrest Cell Cycle Arrest Energetic_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Energetic_Stress->Apoptosis

Synergistic Mechanism of KD025 and IACS-10759

cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study Seed_Cells Seed Cancer Cells (96-well plate) Add_Drugs Add Inhibitors (Single agents and combinations) Seed_Cells->Add_Drugs Incubate Incubate (72h) Add_Drugs->Incubate Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Analyze_Synergy Calculate Synergy Score (e.g., Bliss Independence) Measure_Viability->Analyze_Synergy Implant_Tumors Implant Tumor Cells in Mice Treat_Mice Administer Inhibitors (Single agents and combinations) Implant_Tumors->Treat_Mice Monitor_Tumor Monitor Tumor Growth Treat_Mice->Monitor_Tumor Analyze_Efficacy Analyze Anti-tumor Efficacy Monitor_Tumor->Analyze_Efficacy

References

Safety Operating Guide

Proper Disposal of SR-3677 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only, not for human or veterinary use. [1]

SR-3677 dihydrochloride (B599025) is a chemical compound utilized in laboratory research. As with any chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential information on the safe disposal of SR-3677 dihydrochloride, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (single exposure): Category 3, may cause respiratory irritation.[1]

Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including NIOSH-approved respirators, rubber boots, safety goggles, and heavy rubber gloves.[1] Work should be conducted in a well-ventilated area, and the generation of dust should be avoided.[1]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]

Accidental Release and Spill Management

In the event of a spill, the following steps should be taken:

  • Avoid raising and breathing dust.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.[1]

  • Contain and collect the spill.[1]

  • Transfer the collected material to a designated chemical waste container for disposal in accordance with local regulations.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The following is a general procedural workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal a Identify this compound Waste (Unused, contaminated, or expired) b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Place waste in a designated, properly labeled, and sealed 'Hazardous Waste' container. b->c d Store container in a designated, secure, and well-ventilated 'Hazardous Waste' accumulation area. c->d e Keep container tightly closed. d->e f Contact certified Environmental Health and Safety (EHS) or a licensed chemical waste disposal company. e->f g Arrange for pickup and disposal in accordance with local, state, and federal regulations. f->g

Workflow for the proper disposal of this compound.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Empty containers may retain product residue and should be treated as hazardous waste.[4]

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.[1]

Signaling Pathway Diagram (Illustrative)

While the disposal procedure itself does not involve a biological signaling pathway, SR-3677 is known to be an inhibitor of ROCK1 and ROCK2 kinases. The following diagram illustrates a simplified representation of the Rho/ROCK signaling pathway that SR-3677 targets.

cluster_pathway Simplified Rho/ROCK Signaling Pathway RhoA RhoA ROCK ROCK1/ROCK2 RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin SR3677 SR-3677 dihydrochloride SR3677->ROCK Inhibition

Inhibitory action of SR-3677 on the Rho/ROCK signaling pathway.

References

Essential Safety and Operational Guide for Handling SR-3677 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides critical safety and logistical information for the handling of SR-3677 dihydrochloride (B599025), a potent and selective ROCK-II inhibitor. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling SR-3677 dihydrochloride. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Wear suitable protective gloves. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Laboratory coat or impervious gownA disposable, poly-coated gown with long sleeves and elastic or knitted cuffs is recommended to protect skin and clothing from contamination.
Respiratory Protection NIOSH-certified N95 respirator or higherRequired when handling the powder form of the compound, especially outside of a primary containment device like a fume hood, to prevent inhalation of dust particles.[1]
Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial for safely handling this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[3] For long-term storage of solutions, resuspension in water and storage at -80°C is recommended.[4]

Preparation and Use:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Avoid contact with skin and eyes.[1]

  • This compound is soluble in water and DMSO up to 100 mM.[4][5]

  • When preparing solutions, ensure the compound is fully dissolved before further dilution.

  • Use dedicated and calibrated equipment (e.g., spatulas, weighing paper, pipettes).

  • Wash hands thoroughly after handling.[1]

Accidental Spills:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.

  • Absorb liquid spills with an inert material. For powder spills, carefully collect the material to avoid generating dust.

  • Place all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Used PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Unused Compound: Dispose of unused or expired compounds in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the following provides a general methodology for a common application of SR-3677.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.

Methodology:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the specific ROCK kinase (ROCK-I or ROCK-II), a suitable substrate, and ATP in an appropriate buffer.

  • Compound Addition: Dispense SR-3677 at various concentrations into the wells.

  • Reaction Initiation: Start the reaction by adding the kinase to the mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours).[6]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the SR-3677 concentration.

Visualizations

SR-3677 Signaling Pathway

SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[3][6][7] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics.[7] By inhibiting ROCK-II, SR-3677 disrupts downstream signaling that leads to changes in cell morphology and motility.

SR3677_Signaling_Pathway SR-3677 Signaling Pathway cluster_phosphorylation RhoA RhoA (GTP-bound) ROCK2 ROCK-II RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates MLC_P Phosphorylated MLC SR3677 SR-3677 SR3677->ROCK2 Inhibits MLC->MLC_P Phosphorylation Actin_Myosin Actin-Myosin Contractility MLC_P->Actin_Myosin Increases SR3677_Handling_Workflow This compound Handling Workflow Start Start: Receive and Inspect Compound Storage Store in a Cool, Dry, Well-Ventilated Area Start->Storage PPE Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) Storage->PPE Handling Handle in a Fume Hood PPE->Handling Weighing Weigh Compound Using Dedicated Equipment Handling->Weighing Dissolving Dissolve in Appropriate Solvent (e.g., Water, DMSO) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Work Surfaces and Equipment Experiment->Decontamination Waste Dispose of Contaminated Waste as Hazardous Decontamination->Waste End End Waste->End

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.